molecular formula C25H34N2O2 B15613450 LQFM215

LQFM215

カタログ番号: B15613450
分子量: 394.5 g/mol
InChIキー: JGUNNYHUGKTNCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LQFM215 is a useful research compound. Its molecular formula is C25H34N2O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H34N2O2

分子量

394.5 g/mol

IUPAC名

(3,5-ditert-butyl-4-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H34N2O2/c1-24(2,3)20-16-18(17-21(22(20)28)25(4,5)6)23(29)27-14-12-26(13-15-27)19-10-8-7-9-11-19/h7-11,16-17,28H,12-15H2,1-6H3

InChIキー

JGUNNYHUGKTNCF-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Neuronal Mechanism of Action of LQFM215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQFM215 is a novel small molecule inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). Emerging research has identified this compound as a promising therapeutic candidate for neurological and psychiatric disorders, primarily through its modulation of glutamatergic neurotransmission. This technical guide provides an in-depth overview of the core mechanism of action of this compound in neurons, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action in Neurons

The primary mechanism of action of this compound in the central nervous system is the competitive inhibition of the L-proline transporter (PROT/SLC6A7).[1][2] PROT is strategically located on presynaptic terminals of glutamatergic neurons and is responsible for the reuptake of L-proline from the synaptic cleft.[3] L-proline itself acts as a neuromodulator at glutamatergic synapses, where it can potentiate the activity of NMDA and AMPA receptors.[4][5][6]

By blocking PROT, this compound effectively increases the synaptic concentration of L-proline. This elevation in synaptic L-proline leads to enhanced activation of postsynaptic NMDA and AMPA receptors, thereby modulating glutamatergic neurotransmission.[4] This modulation has demonstrated therapeutic potential in two primary contexts:

  • Neuroprotection in Ischemic Stroke: In the context of ischemic stroke, excessive glutamate (B1630785) release leads to excitotoxicity, a major contributor to neuronal death. The proposed mechanism for this compound's neuroprotective effect is that by modulating NMDA receptor function through increased L-proline, it mitigates the damaging effects of excitotoxicity.[1][2]

  • Antipsychotic Effects: The glutamatergic hypothesis of schizophrenia suggests that hypofunction of NMDA receptors contributes to the symptoms of the disorder.[4][5][6] By enhancing NMDA receptor-mediated signaling, this compound is being investigated as a potential therapeutic for schizophrenia.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Efficacy of this compound in a Murine Model of Ischemic Stroke (Permanent Middle Cerebral Artery Occlusion)

ParameterVehicle ControlThis compound (dose not specified)Outcome
Infarct Area BaselineReducedNeuroprotective Effect
Motor Impairment (Cylinder Test) ImpairedImprovedFunctional Recovery
Motor Impairment (Limb Clasping) ImpairedImprovedFunctional Recovery
Hippocampal Proline Levels BaselineReducedTarget Engagement
Proline Uptake in Hippocampal Synaptosomes BaselineInhibitedIn Vitro Efficacy

Data synthesized from abstracts of preclinical studies. Specific quantitative values (e.g., percentage reduction, p-values) were not available in the provided search results.

Table 2: Efficacy of this compound in a Murine Model of Schizophrenia (Ketamine-Induced Psychosis)

ParameterVehicle ControlKetamineKetamine + this compound (10 mg/kg)Ketamine + this compound (20 mg/kg)Ketamine + this compound (30 mg/kg)Outcome
Hyperlocomotion NormalIncreasedReducedReducedReducedAntipsychotic-like Effect
Social Interaction NormalReducedEnhancedEnhancedEnhancedAntipsychotic-like Effect
Sensorimotor Gating (Prepulse Inhibition) NormalDisruptedPreventedPreventedPreventedAntipsychotic-like Effect

Doses are based on findings reported in abstracts. Specific quantitative values (e.g., percentage of inhibition, p-values) were not available in the provided search results.[6]

Table 3: In Vitro Cytotoxicity Profile of this compound

Cell TypeConcentrationCytotoxicity
Lund Human Mesencephalic (LUHMES) Cells Pharmacologically active concentrationsNegligible
Astrocytes and Neurons (Co-culture) Pharmacologically active concentrationsNegligible

Based on statements of negligible neurotoxicity at pharmacologically relevant concentrations.[4][5]

Detailed Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the evaluation of this compound's neuronal effects.

In Vitro and Ex Vivo Assays
  • Molecular Docking and Dynamics:

    • Objective: To predict and validate the binding interaction between this compound and the PROT protein.

    • Protocol: A three-dimensional model of the PROT protein was constructed. Molecular docking simulations were performed to predict the binding pose of this compound within the transporter's binding site. Molecular dynamics simulations were then run to assess the stability of the ligand-protein complex over time.[4]

  • Proline Uptake Assay (Hippocampal Synaptosomes):

    • Objective: To measure the inhibitory effect of this compound on L-proline uptake.

    • Protocol: Synaptosomes were prepared from the hippocampus of mice. These preparations were incubated with radiolabeled L-proline in the presence and absence of varying concentrations of this compound. The amount of radioactivity incorporated into the synaptosomes was measured to determine the rate of proline uptake and the inhibitory potency of this compound.[1][2]

  • Cytotoxicity Assay:

    • Objective: To assess the potential neurotoxicity of this compound.

    • Protocol: Lund Human Mesencephalic (LUHMES) cells, a human neuronal cell line, and co-cultures of primary astrocytes and neurons were treated with various concentrations of this compound. Cell viability was assessed using standard methods such as MTT or LDH assays after a defined incubation period.[4][5]

In Vivo Models
  • Permanent Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke:

    • Objective: To evaluate the neuroprotective and functional recovery effects of this compound in an in vivo model of stroke.

    • Protocol: Mice were anesthetized, and the middle cerebral artery was permanently occluded by introducing a filament into the internal carotid artery. This compound or vehicle was administered either as a pre-treatment or post-occlusion treatment. Neurological deficits were assessed at various time points using behavioral tests such as the cylinder test (assessing forelimb use asymmetry) and the limb clasping test (a measure of neurological damage). After a set period, brains were harvested, sectioned, and stained (e.g., with TTC) to quantify the infarct volume.[1][2]

  • Ketamine-Induced Psychosis Model:

    • Objective: To assess the antipsychotic-like properties of this compound.

    • Protocol: Mice were administered ketamine to induce behaviors analogous to the positive and negative symptoms of schizophrenia.

      • Hyperlocomotion (Open-Field Test): Following ketamine administration, mice were placed in an open-field arena, and their locomotor activity (distance traveled, time spent in the center vs. periphery) was recorded to assess hyperactivity.

      • Social Interaction (Three-Chamber Test): The test apparatus consists of three interconnected chambers. The test subject is allowed to explore a chamber containing a novel mouse and a chamber with a novel object. The time spent interacting with the novel mouse versus the object is measured as an indicator of social preference.

      • Sensorimotor Gating (Prepulse Inhibition - PPI): The acoustic startle response to a loud stimulus is measured. In a preceding trial, a weaker prepulse stimulus is presented shortly before the startling stimulus. The degree to which the prepulse inhibits the startle response is a measure of sensorimotor gating, which is typically disrupted in schizophrenia and by ketamine. This compound was administered prior to ketamine, and its ability to reverse or prevent these behavioral deficits was quantified.[4][5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neurons

LQFM215_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PROT PROT (SLC6A7) L_Proline_pre L-Proline PROT->L_Proline_pre Reuptake This compound This compound This compound->PROT Inhibits L_Proline_synapse Increased L-Proline NMDA_R NMDA Receptor L_Proline_synapse->NMDA_R Potentiates AMPA_R AMPA Receptor L_Proline_synapse->AMPA_R Potentiates Neuronal_Response Modulation of Neuronal Response NMDA_R->Neuronal_Response AMPA_R->Neuronal_Response

Caption: Proposed mechanism of action of this compound in a glutamatergic synapse.

Experimental Workflow for Preclinical Evaluation of this compound

LQFM215_Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_stroke_readouts Stroke Model Readouts cluster_schizo_readouts Schizophrenia Model Readouts Molecular_Modeling Molecular Docking & Dynamics Proline_Uptake Proline Uptake Assay Cytotoxicity Cytotoxicity Assay Ischemic_Stroke_Model MCAO Stroke Model Infarct_Volume Infarct Volume Measurement Ischemic_Stroke_Model->Infarct_Volume Behavioral_Tests_Stroke Cylinder Test & Limb Clasping Ischemic_Stroke_Model->Behavioral_Tests_Stroke Schizophrenia_Model Ketamine Psychosis Model Open_Field Open-Field Test (Hyperlocomotion) Schizophrenia_Model->Open_Field Three_Chamber Three-Chamber Test (Social Interaction) Schizophrenia_Model->Three_Chamber PPI Prepulse Inhibition (Sensorimotor Gating) Schizophrenia_Model->PPI Therapeutic_Candidate This compound Therapeutic_Candidate->Molecular_Modeling Therapeutic_Candidate->Proline_Uptake Therapeutic_Candidate->Cytotoxicity Therapeutic_Candidate->Ischemic_Stroke_Model Therapeutic_Candidate->Schizophrenia_Model

Caption: Overview of the preclinical experimental workflow for this compound.

Conclusion

This compound represents a novel therapeutic approach targeting the L-proline transporter PROT/SLC6A7. Its mechanism of action, centered on the modulation of glutamatergic neurotransmission via increased synaptic L-proline, has shown promise in preclinical models of ischemic stroke and schizophrenia. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential treatment for these complex neurological and psychiatric disorders. Future studies should focus on elucidating the downstream signaling cascades and further characterizing the safety and efficacy profile of this compound.

References

The Function of PROT/SLC6A7 in the Brain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 6 Member 7 (SLC6A7), commonly known as the proline transporter (PROT), is a critical protein in the central nervous system. Predominantly localized in the presynaptic terminals of a subpopulation of glutamatergic neurons, PROT functions as a high-affinity, sodium- and chloride-dependent transporter of L-proline. By regulating the extracellular concentration of L-proline, a neuromodulatory amino acid, PROT plays a significant role in modulating glutamatergic neurotransmission. Dysregulation of PROT function has been implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorder, and intellectual disability, making it a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of PROT/SLC6A7 in the brain, including quantitative data on its function and expression, detailed experimental protocols for its study, and visualizations of its role in neuronal signaling.

Core Function: L-proline Transport and Modulation of Glutamatergic Neurotransmission

PROT/SLC6A7 is a member of the neurotransmitter:sodium symporter (NSS) family, which also includes transporters for GABA, glycine, dopamine, and serotonin.[1] Its primary function is the reuptake of L-proline from the synaptic cleft into the presynaptic neuron.[2][3] This action terminates the neuromodulatory effects of L-proline and maintains low extracellular concentrations of this amino acid.

L-proline itself can modulate glutamatergic signaling through several mechanisms. At physiological concentrations, it can potentiate excitatory transmission at hippocampal synapses. At higher concentrations, L-proline can directly activate both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] Given that PROT is localized in presynaptic glutamatergic terminals, often in close proximity to AMPA and NMDA receptors on the postsynaptic membrane, it is strategically positioned to finely tune glutamatergic neurotransmission.[1]

Quantitative Data

Kinetic Parameters of L-proline Transport

The efficiency of L-proline transport by PROT/SLC6A7 has been characterized in cell lines stably expressing the transporter.

ParameterValueCell LineReference
Km (for L-proline)~11 µMHEK293 cellsFremeau et al., 1992
VmaxVariableHEK293 cellsFremeau et al., 1992
Functional Impact of SLC6A7 Knockout on L-proline Uptake in Mouse Brain

Studies using knockout (KO) mice have demonstrated the significant contribution of PROT/SLC6A7 to L-proline uptake in various brain regions.

Brain RegionReduction in L-proline Uptake in KO mice (compared to Wild-Type)Reference
Cortex≥75%Schulz et al., 2018[1]
Hippocampus≥75%Schulz et al., 2018[1]
Striatum≥75%Schulz et al., 2018[1]
Altered Synaptic Protein Expression in SLC6A7 Knockout Mice

The absence of PROT/SLC6A7 has been shown to alter the expression levels of key proteins involved in glutamatergic neurotransmission in the cortex of knockout mice.

ProteinChange in Expression in KO mice (compared to Wild-Type)Brain RegionReference
GluA1 (AMPA receptor subunit)DecreasedCortexSchulz et al., 2018[1]
CaMKIIαDecreasedCortexSchulz et al., 2018[1]
GluA2/3 (AMPA receptor subunits)No significant changeCortexSchulz et al., 2018[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key roles of PROT/SLC6A7 in the glutamatergic synapse.

PROT_Function cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density PROT/SLC6A7 PROT/SLC6A7 Proline_in L-proline PROT/SLC6A7->Proline_in Reuptake VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate_vesicle Synaptic Vesicle (Glutamate) VGLUT->Glutamate_vesicle Packages Glutamate_cleft Glutamate Glutamate_vesicle->Glutamate_cleft Exocytosis NMDA_Receptor NMDA Receptor Glutamate_cleft->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate_cleft->AMPA_Receptor Binds Proline_cleft L-proline Proline_cleft->PROT/SLC6A7 Modulates Proline_cleft->NMDA_Receptor Modulates Proline_cleft->AMPA_Receptor Modulates Postsynaptic_Signaling Postsynaptic Signaling (e.g., Ca2+ influx) NMDA_Receptor->Postsynaptic_Signaling AMPA_Receptor->Postsynaptic_Signaling experimental_workflow cluster_animal_model Animal Model cluster_biochemical_assays Biochemical Assays cluster_histology Histological Analysis cluster_electrophysiology Electrophysiological Analysis SLC6A7_KO_Mouse SLC6A7 KO Mouse Model Synaptosome_Prep Synaptosome Preparation SLC6A7_KO_Mouse->Synaptosome_Prep Brain_Sectioning Brain Tissue Sectioning SLC6A7_KO_Mouse->Brain_Sectioning Slice_Prep Acute Brain Slice Preparation SLC6A7_KO_Mouse->Slice_Prep Wild_Type_Mouse Wild-Type Control Mouse Wild_Type_Mouse->Synaptosome_Prep Wild_Type_Mouse->Brain_Sectioning Wild_Type_Mouse->Slice_Prep Proline_Uptake_Assay [3H]L-proline Uptake Assay Synaptosome_Prep->Proline_Uptake_Assay Western_Blot Western Blot Analysis (Synaptic Proteins) Synaptosome_Prep->Western_Blot IHC Immunohistochemistry (PROT, VGLUT1/2) Brain_Sectioning->IHC ISH In Situ Hybridization (Slc6a7 mRNA) Brain_Sectioning->ISH Patch_Clamp Whole-Cell Patch-Clamp (AMPA/NMDA currents) Slice_Prep->Patch_Clamp

References

LQFM215 as a Neuroprotective Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

LQFM215 is a novel, synthetic small molecule that acts as an inhibitor of the L-proline transporter (PROT/SLC6A7). Emerging preclinical evidence demonstrates its potential as a neuroprotective agent, particularly in the context of ischemic stroke. By modulating glutamatergic neurotransmission, this compound has been shown to reduce infarct volume and improve motor function in animal models of cerebral ischemia. Furthermore, studies suggest a potential therapeutic application for this compound in psychiatric disorders, such as schizophrenia, by mitigating psychosis-like behaviors in relevant animal models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to the neuroprotective effects of this compound.

Introduction: The L-proline Transporter and Neuroprotection

The L-proline transporter (PROT), also known as solute carrier family 6 member 7 (SLC6A7), plays a crucial role in regulating synaptic levels of L-proline, an amino acid that modulates glutamatergic neurotransmission.[1][2] L-proline can act on the NMDA receptor (NMDAR), a key player in synaptic plasticity and neuronal survival.[1] However, excessive activation of NMDARs leads to excitotoxicity, a primary mechanism of neuronal death in conditions like ischemic stroke.[1][2] NMDAR-mediated excitotoxicity is triggered by the massive release of glutamate (B1630785) during an ischemic event.[1] Interestingly, while plasma levels of L-proline decrease after a stroke, high circulating levels of this amino acid are associated with good functional recovery.[1][2] This suggests that modulating L-proline signaling, potentially by inhibiting its reuptake via PROT, could be a viable neuroprotective strategy.

This compound: A Novel PROT Inhibitor

This compound is a novel PROT inhibitor developed through molecular hybridization.[1] Its development was guided by in silico three-dimensional modeling of the PROT protein and molecular docking studies.[1][2] As a PROT inhibitor, this compound is designed to increase the synaptic concentration of L-proline, thereby modulating glutamatergic receptor activity and offering a neuroprotective effect against excitotoxicity.

Mechanism of Action

The proposed mechanism of action for this compound centers on its inhibition of the L-proline transporter (PROT/SLC6A7).[1][2] By blocking the reuptake of L-proline into presynaptic terminals, this compound is thought to elevate synaptic L-proline levels.[1][2] This increase in synaptic L-proline consequently modulates the function of key glutamatergic receptors, including the NMDA and AMPA receptors, as well as glycine (B1666218) receptors (GlyR).[2] In the context of ischemic stroke, this modulation is hypothesized to counteract the detrimental effects of excessive glutamate release and subsequent NMDAR-mediated excitotoxicity, a major contributor to neuronal death.[1][2]

LQFM215_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PROT PROT (SLC6A7) L-Proline_synapse Increased L-Proline L-Proline_in L-Proline L-Proline_in->PROT Reuptake NMDAR NMDAR L-Proline_synapse->NMDAR Modulates AMPAR AMPAR L-Proline_synapse->AMPAR Modulates GlyR GlyR L-Proline_synapse->GlyR Modulates Neuroprotection Neuroprotection L-Proline_synapse->Neuroprotection Promotes Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity Leads to Excitotoxicity->Neuroprotection Counteracted by This compound This compound This compound->PROT Inhibits

Proposed mechanism of action for this compound.

Preclinical Evidence of Neuroprotection in Ischemic Stroke

The neuroprotective effects of this compound have been evaluated in a mouse model of permanent middle cerebral artery occlusion (MCAO), a standard preclinical model for ischemic stroke.[1]

Efficacy in the MCAO Model

In the MCAO model, both pre-treatment and treatment with this compound resulted in a reduction of the infarcted brain area.[1] Furthermore, this compound treatment led to improvements in motor impairments as assessed by the cylinder and limb clasping tests.[1] These findings suggest that this compound not only protects against neuronal death but also preserves neurological function following an ischemic insult.

Quantitative Data
ExperimentParameterResultReference
Ex vivo Proline Uptake AssayIC50 in hippocampal synaptosomes20.4 µM[1]
In vivo MCAO ModelInfarct VolumeReduced (Specific data not available in abstract)[1]
Cylinder TestMotor AsymmetryReduced impairment (Specific scores not available in abstract)[1]
Limb Clasping TestNeurological DeficitReduced impairment (Specific scores not available in abstract)[1]
Experimental Protocols

The MCAO model is induced in mice to mimic focal cerebral ischemia.[1] Anesthesia is induced and maintained throughout the surgical procedure. A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery. The filament is left in place to induce permanent ischemia.[1]

The cylinder test is used to assess forelimb use asymmetry, which is indicative of motor deficits after stroke.[1] The mouse is placed in a transparent cylinder and videotaped. The number of times the mouse rears up and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously is counted. A higher percentage of ipsilateral (non-impaired) forelimb use indicates a greater motor deficit.

The limb clasping test is used to evaluate neurological deficits.[1] The mouse is suspended by its tail, and the degree of hindlimb retraction or "clasping" is scored. A normal response is the splaying of the hindlimbs away from the body. Clasping of one or both hindlimbs towards the abdomen indicates a neurological deficit, with the severity being scored on a scale.

MCAO_Workflow cluster_0 Ischemic Stroke Model cluster_1 Treatment Groups cluster_2 Outcome Measures MCAO Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice Vehicle Vehicle Control MCAO->Vehicle LQFM215_Pre This compound Pre-treatment MCAO->LQFM215_Pre LQFM215_Post This compound Post-treatment MCAO->LQFM215_Post Infarct_Volume Infarct Volume Measurement Vehicle->Infarct_Volume Cylinder_Test Cylinder Test (Motor Function) Vehicle->Cylinder_Test Limb_Clasping Limb Clasping Test (Neurological Deficit) Vehicle->Limb_Clasping LQFM215_Pre->Infarct_Volume LQFM215_Pre->Cylinder_Test LQFM215_Pre->Limb_Clasping LQFM215_Post->Infarct_Volume LQFM215_Post->Cylinder_Test LQFM215_Post->Limb_Clasping

Experimental workflow for MCAO studies.

Potential Therapeutic Applications in Schizophrenia

The glutamatergic hypothesis of schizophrenia suggests that hypofunction of the NMDA receptor contributes to the symptoms of the disorder.[3][4] Given that L-proline modulates NMDA receptor activity, inhibition of PROT by this compound has been investigated as a potential therapeutic strategy for schizophrenia.[3][4]

Efficacy in a Ketamine-Induced Psychosis Model

This compound has been tested in a ketamine-induced psychosis model in mice, which mimics certain aspects of schizophrenia.[3][4] In this model, this compound demonstrated antipsychotic-like effects. It effectively reduced hyperlocomotion in the open-field test, enhanced social interaction in the three-chamber test, and prevented the disruption of sensorimotor gating in the prepulse inhibition (PPI) test at all tested doses.[3][4]

Quantitative Data
ExperimentParameterResultReference
Open-Field TestHyperlocomotionReduced (Specific data not available in abstract)[3][4]
Three-Chamber Social Interaction TestSocial InteractionEnhanced (Specific data not available in abstract)[3][4]
Prepulse Inhibition (PPI) TestSensorimotor Gating DeficitPrevented (Specific data not available in abstract)[3][4]
Experimental Protocols

This model is established by administering ketamine to mice, which induces behavioral changes reminiscent of schizophrenia symptoms, such as hyperlocomotion, social withdrawal, and deficits in sensorimotor gating.[3][4]

The open-field test is used to assess locomotor activity and anxiety-like behavior.[3][4] A mouse is placed in a large, open arena, and its movements are tracked. Increased locomotion (hyperlocomotion) is a characteristic feature of the ketamine-induced psychosis model.

This test evaluates social behavior.[3][4] The apparatus consists of three interconnected chambers. In a sociability phase, the test mouse can choose to interact with a novel mouse in one chamber or an empty chamber. In a social novelty phase, the mouse can choose between the familiar mouse and a new, unfamiliar mouse. Reduced time spent with the novel mouse is interpreted as a deficit in social interaction.

PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information.[3][4] A weak auditory stimulus (prepulse) is presented shortly before a startlingly loud auditory stimulus (pulse). In normal subjects, the prepulse inhibits the startle response to the pulse. A deficit in PPI, as seen in schizophrenia and the ketamine model, is characterized by a reduced inhibition of the startle response.

Psychosis_Model_Workflow cluster_0 Psychosis Model cluster_1 Treatment Groups cluster_2 Behavioral Assessments Ketamine Ketamine-Induced Psychosis Model in Mice Vehicle Vehicle Control Ketamine->Vehicle This compound This compound Treatment Ketamine->this compound OFT Open-Field Test (Locomotor Activity) Vehicle->OFT 3_Chamber Three-Chamber Test (Social Interaction) Vehicle->3_Chamber PPI Prepulse Inhibition Test (Sensorimotor Gating) Vehicle->PPI This compound->OFT This compound->3_Chamber This compound->PPI

Experimental workflow for psychosis model studies.

In Vitro Safety and Toxicology

The safety of this compound has been assessed in vitro using the Lund human mesencephalic (LUHMES) cell line, a model for human dopaminergic neurons.[4]

Cytotoxicity Profile

At pharmacologically active concentrations, this compound exhibited negligible neurotoxicity in co-cultures of astrocytes and neurons.[4] This suggests a favorable safety profile at concentrations where therapeutic effects are observed.

Quantitative Data
ExperimentCell LineResultReference
Cytotoxicity AssayLUHMES cells (co-cultured with astrocytes)Negligible neurotoxicity at pharmacologically active concentrations[4]
Experimental Protocol: Cytotoxicity Assay

LUHMES cells are cultured and differentiated to form a neuronal phenotype.[4] For cytotoxicity assessment, these differentiated neurons, often in co-culture with astrocytes to better mimic the brain environment, are exposed to varying concentrations of this compound. Cell viability is then measured using standard assays, such as those that quantify metabolic activity (e.g., MTT or resazurin (B115843) reduction) or membrane integrity (e.g., LDH release).

Summary and Future Directions

This compound is a promising neuroprotective agent with a clear mechanism of action targeting the L-proline transporter. Preclinical studies have demonstrated its efficacy in reducing neuronal damage and improving functional outcomes in a mouse model of ischemic stroke. Furthermore, its ability to modulate glutamatergic neurotransmission has shown potential in an animal model of schizophrenia. The compound appears to have a good safety profile in vitro.

Future research should focus on obtaining more detailed quantitative data from dose-response studies to establish a clear therapeutic window. Further investigation into the long-term effects of this compound on neurorepair and functional recovery after stroke is also warranted. In the context of psychiatric disorders, exploring the efficacy of this compound in other models and its potential to address cognitive deficits in schizophrenia would be valuable. Ultimately, these studies will be crucial in determining the translational potential of this compound as a novel therapeutic for neurological and psychiatric conditions.

References

The Intricate Role of L-Proline in Glutamatergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 7, 2025 – A comprehensive technical guide released today details the multifaceted role of the amino acid L-proline in regulating glutamatergic neurotransmission, a fundamental process in brain function. This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates current understanding of L-proline's interactions with glutamate (B1630785) receptors, its metabolic relationship with glutamate, and its function as a neuromodulator, while also providing detailed experimental methodologies for further investigation.

L-proline, an amino acid with a unique cyclic structure, has long been implicated in central nervous system (CNS) physiology and pathology.[1] This guide synthesizes evidence demonstrating that L-proline is not merely a component of proteins but an active player at the synapse, capable of directly interacting with glutamate receptors and modulating neuronal excitability. The document highlights that at high concentrations, L-proline can act as a weak agonist at N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[2][3]

A key aspect of L-proline's influence on the glutamatergic system is its concentration-dependent effects.[1] Under normal physiological conditions, L-proline is thought to fine-tune glutamatergic signaling. However, in pathological states such as hyperprolinemia, where L-proline levels in the blood and cerebrospinal fluid are significantly elevated, it can contribute to neuronal dysfunction, including seizures and cognitive deficits.[4][5][6][7] This is due in part to its ability to depolarize neurons through the activation of NMDA receptors.[4]

The guide further explores the metabolic interplay between L-proline and glutamate. L-proline can be synthesized from glutamate and, conversely, catabolized back to glutamate, positioning it as a potential modulator of the glutamate pool available for neurotransmission.[8][9] This metabolic link is crucial for understanding how fluctuations in L-proline levels can impact the excitatory-inhibitory balance in the brain.

To facilitate further research in this area, the whitepaper provides detailed experimental protocols for key techniques, including brain slice electrophysiology for studying the effects of L-proline on synaptic transmission, in vivo microdialysis for monitoring extracellular L-proline and glutamate levels, and receptor binding assays to characterize the interaction of L-proline with glutamate receptors.

This technical guide aims to be a valuable resource for the scientific community, fostering a deeper understanding of L-proline's role in glutamatergic neurotransmission and paving the way for the development of novel therapeutic strategies for neurological and psychiatric disorders associated with dysregulated proline metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of L-proline with components of the glutamatergic system.

ParameterValueSpecies/SystemReference
PROT (SLC6A7) Km 20.12 ± 3.14 µMHuman Embryonic Kidney (HEK) cells[2]
PROT (SLC6A7) Vmax 892.26 ± 39.03 pmol/10^5 cells per 10 minHuman Embryonic Kidney (HEK) cells[2]

Table 1: Kinetic Parameters of the High-Affinity L-Proline Transporter (PROT/SLC6A7). This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for L-proline transport by the brain-specific transporter PROT, also known as SLC6A7.[2][10][11]

Receptor SubtypeL-Proline ConcentrationEffectSpecies/SystemReference
NMDA Receptor 10 mMElicited current comparable to 15 µM NMDA.Cultured Rat Dorsal Horn Neurons[12]
Non-NMDA (AMPA/Kainate) 10 mMElicited current comparable to 5 µM kainate.Cultured Rat Dorsal Horn Neurons[12]
AMPA (GluR1 and GluR1/2) 3 µM - 10 mMLow-affinity agonist, activating less than 5% of the current elicited by a saturating concentration of glutamate (10 mM).Recombinant AMPA Receptors[3][13]

Table 2: Agonistic Activity of L-Proline at Ionotropic Glutamate Receptors. This table summarizes the relative potency and efficacy of L-proline as an agonist at different glutamate receptor subtypes. Note that a formal EC50 value for L-proline at these receptors could not be determined as the response did not saturate within the tested concentration range.[12]

ConditionProline Concentration in BloodProline Concentration in CSFReference
Hyperprolinemia Type I 3 to 10 times normalElevated[5][6][7]
Hyperprolinemia Type II 10 to 15 times normalSignificantly elevated[5][6][7]
Normal Human CSF Not specified in these sources~3 µM[8]
Hyperprolinemia Type II CSF Not specified in these sources~30 µMNot specified in these sources

Table 3: L-Proline Concentrations in Hyperprolinemia. This table outlines the significant elevation of L-proline levels in the blood and cerebrospinal fluid (CSF) in the genetic disorders Hyperprolinemia Type I and Type II.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in L-proline's modulation of glutamatergic neurotransmission.

L_Proline_Glutamate_Interaction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase L_Proline_pre L-Proline Glutamate_pre->L_Proline_pre Synthesis vGLUT vGLUT Glutamate_pre->vGLUT L_Proline_pre->Glutamate_pre PRODH/POX L_Proline_cleft L-Proline L_Proline_pre->L_Proline_cleft Release? PROT PROT (SLC6A7) PROT->L_Proline_pre Reuptake SV Synaptic Vesicle vGLUT->SV Glutamate_cleft Glutamate SV->Glutamate_cleft Exocytosis NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R AMPA_R AMPA Receptor Glutamate_cleft->AMPA_R L_Proline_cleft->PROT L_Proline_cleft->NMDA_R Agonist (weak) L_Proline_cleft->AMPA_R Agonist (weak) Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Na_ion Na⁺ AMPA_R->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization

Fig. 1: L-Proline Interaction with the Glutamatergic Synapse.

L_Proline_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamate_cyto Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate_cyto->P5C P5CS L_Proline_cyto L-Proline P5C->L_Proline_cyto PYCR L_Proline_cyto->P5C PRODH/POX (Mitochondria) L_Proline_mito L-Proline L_Proline_cyto->L_Proline_mito Transport Ornithine Ornithine Ornithine->P5C OAT P5C_mito P5C L_Proline_mito->P5C_mito PRODH/POX Glutamate_mito Glutamate P5C_mito->Glutamate_mito P5CDH

Fig. 2: Metabolic Pathways of L-Proline and Glutamate.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Brain Slice Electrophysiology

This protocol details the preparation of acute brain slices for electrophysiological recordings to study the effects of L-proline on synaptic transmission.[1][4][14][15][16]

Brain_Slice_Electrophysiology Start Anesthetize Animal Perfusion Transcardial Perfusion (ice-cold cutting solution) Start->Perfusion Dissection Rapid Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing (250-400 µm thick slices in ice-cold, oxygenated aCSF) Dissection->Slicing Incubation Slice Incubation (32-34°C for 30 min, then room temperature in oxygenated aCSF) Slicing->Incubation Recording Transfer Slice to Recording Chamber (perfused with oxygenated aCSF) Incubation->Recording Patch_Clamp Whole-Cell Patch-Clamp Recording (e.g., from hippocampal CA1 pyramidal neurons) Recording->Patch_Clamp Stimulation Stimulate Presynaptic Fibers (e.g., Schaffer collaterals) Patch_Clamp->Stimulation Data_Acquisition Record Postsynaptic Currents/Potentials (baseline, during L-proline application, and washout) Stimulation->Data_Acquisition Analysis Data Analysis (e.g., measure EPSP slope, amplitude, pared-pulse ratio) Data_Acquisition->Analysis End Conclusion Analysis->End In_Vivo_Microdialysis Start Anesthetize Animal Surgery Stereotaxic Surgery (implant guide cannula over brain region of interest) Start->Surgery Recovery Post-operative Recovery (allow animal to fully recover) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe (into the guide cannula) Recovery->Probe_Insertion Perfusion Perfuse Probe with aCSF (at a low, constant flow rate, e.g., 1-2 µL/min) Probe_Insertion->Perfusion Equilibration Equilibration Period (allow extracellular space to stabilize) Perfusion->Equilibration Sample_Collection Collect Dialysate Samples (at regular intervals, e.g., every 20-30 min) Equilibration->Sample_Collection Analysis Analyze Samples (e.g., HPLC with fluorescence detection or mass spectrometry) Sample_Collection->Analysis End Conclusion Analysis->End Receptor_Binding_Assay Start Prepare Receptor Source Membrane_Prep Membrane Preparation (from brain tissue or cells expressing recombinant receptors) Start->Membrane_Prep Incubation Incubation (membranes + radioligand + varying concentrations of L-proline) Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (scintillation counting) Separation->Quantification Data_Analysis Data Analysis (determine IC50 and calculate Ki) Quantification->Data_Analysis End Conclusion Data_Analysis->End

References

The Discovery, Synthesis, and Neuropharmacological Profile of LQFM215: A Novel Proline Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LQFM215 is a novel, synthetic L-proline transporter (PROT/SLC6A7) inhibitor with demonstrated neuroprotective and antipsychotic potential in preclinical models. As an arylpiperazine derivative, this compound was developed through a computer-aided drug design strategy involving molecular docking and dynamics simulations. Its mechanism of action centers on the inhibition of proline reuptake in the synapse, leading to an elevation of synaptic L-proline levels. This, in turn, modulates glutamatergic neurotransmission via NMDA and AMPA receptors, offering a promising therapeutic avenue for neurological and psychiatric disorders such as ischemic stroke and schizophrenia. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction

The L-proline transporter (PROT), also known as solute carrier family 6 member 7 (SLC6A7), plays a crucial role in regulating the concentration of L-proline in the synaptic cleft. L-proline itself is a neuromodulator that can influence the activity of several key receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are pivotal for synaptic plasticity, learning, and memory.[1] Dysregulation of the glutamatergic system is implicated in the pathophysiology of numerous central nervous system (CNS) disorders. For instance, NMDA receptor-mediated excitotoxicity is a major contributor to neuronal death following an ischemic stroke.[2] Conversely, the glutamatergic hypothesis of schizophrenia suggests a link between NMDA receptor hypofunction and the cognitive and negative symptoms of the disorder.[3]

This compound is a novel PROT inhibitor designed to modulate this system.[1] By blocking the reuptake of L-proline, this compound increases its synaptic availability, thereby potentiating glutamatergic receptor function.[1] This mechanism underlies its therapeutic potential in both ischemic stroke, by offering neuroprotection, and in schizophrenia, by presenting antipsychotic-like effects.[1][3]

Discovery and Synthesis

Computer-Aided Drug Design

The discovery of this compound was guided by in silico methods. A three-dimensional model of the PROT protein was constructed to facilitate molecular docking studies with a series of newly designed compounds.[2] Molecular dynamics simulations were then employed to validate the interaction between this compound and the transporter, confirming a stable drug-target engagement.[4]

Synthesis of this compound

This compound is an arylpiperazine derivative synthesized via molecular hybridization.[2] While the specific, detailed synthetic protocol for this compound is not publicly available, the general synthesis of such compounds involves the reaction of a substituted aryl halide with piperazine, often followed by further functionalization. A plausible synthetic route is outlined below, based on common methods for preparing arylpiperazine derivatives.

General Synthetic Scheme for Arylpiperazine Derivatives:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Functionalization A Aryl Halide C N-Arylpiperazine Intermediate A->C Base, Solvent, Heat B Piperazine B->C D N-Arylpiperazine Intermediate F Final Arylpiperazine Derivative (e.g., this compound) D->F Reaction Conditions E Functionalizing Agent (e.g., R-X) E->F G This compound This compound PROT PROT (SLC6A7) Transporter This compound->PROT Inhibits SynapticProline Increased Synaptic L-proline PROT->SynapticProline Blocks Reuptake NMDAR NMDA Receptor SynapticProline->NMDAR Modulates AMPAR AMPA Receptor SynapticProline->AMPAR Modulates TherapeuticEffects Therapeutic Effects (Neuroprotection, Antipsychotic-like) NMDAR->TherapeuticEffects AMPAR->TherapeuticEffects G A Homogenize Hippocampal Tissue B Differential Centrifugation A->B C Isolate Synaptosomes B->C D Pre-incubate with this compound C->D E Add [3H]-Proline D->E F Incubate E->F G Rapid Filtration F->G H Scintillation Counting G->H I Calculate IC50 H->I

References

The Indirect Modulation of NMDA Receptor Function by LQFM215: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LQFM215, a novel small molecule, has emerged as a significant modulator of glutamatergic neurotransmission with therapeutic potential in neurological disorders such as ischemic stroke and schizophrenia.[1][2] Its primary mechanism of action is the inhibition of the L-proline transporter (PROT/SLC6A7), leading to an increase in synaptic L-proline levels.[3][4] This elevation of endogenous L-proline is the critical link to its effects on N-methyl-D-aspartate (NMDA) receptor function. L-proline is known to be a weak agonist at the glycine (B1666218) and glutamate (B1630785) binding sites of the NMDA receptor, thereby modulating its activity.[5] This whitepaper provides a comprehensive technical overview of the core effects of this compound on NMDA receptor function, based on the current understanding of its primary target and the subsequent downstream effects of L-proline. While direct quantitative data on this compound's interaction with NMDA receptors is not yet available, this guide synthesizes the existing evidence to provide a robust framework for researchers in the field.

Core Mechanism of Action: PROT Inhibition

This compound is a potent inhibitor of the L-proline transporter, PROT (SLC6A7).[3] PROT is responsible for the reuptake of L-proline from the synaptic cleft, thereby regulating its extracellular concentration. By blocking this transporter, this compound effectively increases the synaptic availability of L-proline.[3][4]

Quantitative Data on PROT Inhibition

The following table summarizes the available quantitative data on the inhibition of the L-proline transporter by this compound.

CompoundAssayPreparationKey FindingsReference
This compound [³H]L-proline uptakeHippocampal synaptosomesInhibited proline uptake[3]
This compound L-proline level measurementMouse hippocampusReduced proline levels in vivo[3]

The Role of L-proline in NMDA Receptor Modulation

The functional consequences of PROT inhibition by this compound on neuronal activity are primarily mediated by the subsequent increase in synaptic L-proline and its interaction with NMDA receptors. L-proline has been shown to act as a weak agonist at both the glutamate and glycine co-agonist binding sites on the NMDA receptor.[5] This interaction can lead to a potentiation of NMDA receptor-mediated currents and subsequent downstream signaling.[6][7]

Signaling Pathway

The proposed signaling pathway for this compound's effect on NMDA receptor function is illustrated below.

LQFM215_NMDA_Pathway This compound This compound PROT L-proline Transporter (PROT/SLC6A7) This compound->PROT Inhibits Proline_synapse Increased Synaptic L-proline PROT->Proline_synapse Leads to NMDAR NMDA Receptor Proline_synapse->NMDAR Modulates Ca_influx Ca2+ Influx NMDAR->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Neuroprotection Neuroprotection (Ischemic Stroke) Downstream->Neuroprotection Antipsychotic Antipsychotic-like Effects (Schizophrenia) Downstream->Antipsychotic

Proposed signaling pathway of this compound's indirect action on NMDA receptors.

Effects of L-proline on NMDA Receptor Function: Quantitative Data

The following tables summarize the known quantitative effects of L-proline on NMDA receptor function, which are the basis for the hypothesized effects of this compound.

Electrophysiological Effects of L-proline on NMDA Receptors
PreparationL-proline ConcentrationEffect on NMDA Receptor CurrentsKey FindingsReference
Cultured rat dorsal horn neurons10 mMEvoked inward current partially antagonized by APVL-proline is a weak agonist at NMDA receptors.[5]
CA1 pyramidal cells (rat hippocampus)3 µM - 30 µMEnhanced initial slope of field EPSPPotentiation required NMDA receptor activation.[6]
CA1 pyramidal cells (rat hippocampus)Not specifiedDepolarizationEffects were reduced by NMDA receptor antagonists.[7]

Experimental Protocols

This section details the methodologies for key experiments that could be used to directly assess the effects of this compound on NMDA receptor function. While these have not been published for this compound specifically, they are standard procedures for characterizing NMDA receptor modulators.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure NMDA receptor-mediated currents in individual neurons.

Objective: To determine if this compound directly modulates NMDA receptor currents.

Protocol:

  • Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use cell lines expressing specific NMDA receptor subunits.

  • Recording: Obtain whole-cell patch-clamp recordings from selected cells. The intracellular solution should contain a cesium-based solution to block potassium channels, and the extracellular solution should be a standard artificial cerebrospinal fluid (aCSF) containing a glycine co-agonist and blockers of AMPA and GABA receptors.

  • NMDA Receptor Activation: Apply NMDA (e.g., 100 µM) to the cell to evoke an inward current.

  • This compound Application: Co-apply this compound with NMDA and measure any changes in the current amplitude, kinetics, or desensitization. A range of this compound concentrations should be tested to determine a dose-response relationship.

  • Data Analysis: Analyze the recorded currents to quantify the effect of this compound.

Patch_Clamp_Workflow start Start cell_prep Prepare Neuronal Culture/Cell Line start->cell_prep patch Obtain Whole-Cell Patch-Clamp Recording cell_prep->patch apply_nmda Apply NMDA to Evoke Current patch->apply_nmda apply_lqfm Co-apply this compound with NMDA apply_nmda->apply_lqfm record Record Changes in NMDA Current apply_lqfm->record analyze Analyze Current Amplitude & Kinetics record->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology experiment.
Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation.

Objective: To determine if this compound modulates NMDA receptor-mediated calcium influx.

Protocol:

  • Cell Preparation and Dye Loading: Culture primary neurons or suitable cell lines on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Measurement: Record baseline fluorescence in a standard extracellular solution.

  • NMDA Receptor Stimulation: Perfuse the cells with a solution containing NMDA and glycine to induce calcium influx.

  • This compound Application: Perfuse with a solution containing NMDA, glycine, and this compound.

  • Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. Quantify the peak and duration of the calcium transients in the presence and absence of this compound.

Implications for Drug Development

The indirect modulatory effect of this compound on NMDA receptors presents a novel therapeutic strategy. By targeting the L-proline transporter, this compound offers a more subtle and potentially safer way to influence glutamatergic neurotransmission compared to direct NMDA receptor antagonists or agonists, which are often associated with significant side effects.

  • Neuroprotection in Ischemic Stroke: By modulating NMDA receptor activity, this compound may reduce the excitotoxicity that leads to neuronal death following a stroke.[3] The observed reduction in infarct area and motor impairments in preclinical models supports this hypothesis.[3]

  • Treatment of Schizophrenia: The glutamatergic hypofunction hypothesis of schizophrenia suggests that enhancing NMDA receptor function could be beneficial.[2] this compound's ability to potentiate glutamatergic transmission via L-proline may help to alleviate the negative and cognitive symptoms of schizophrenia.[2][8]

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is required to:

  • Directly Characterize this compound's Effects: Conduct electrophysiological and calcium imaging studies as outlined above to definitively determine if this compound has any direct effects on NMDA receptors, independent of its action on PROT.

  • Investigate Subunit Specificity: Determine if the modulatory effect of L-proline, and by extension this compound, is specific to certain NMDA receptor subunit compositions.

  • In Vivo Target Engagement: Develop and utilize PET tracers for PROT to measure target engagement of this compound in the brain in real-time.

  • Clinical Trials: Progress this compound into clinical trials to assess its safety and efficacy in patient populations with ischemic stroke and schizophrenia.

Conclusion

This compound represents a promising new approach to modulating NMDA receptor function for therapeutic benefit. Its indirect mechanism of action, through the inhibition of the L-proline transporter, offers a nuanced way to influence the glutamatergic system. While direct evidence of this compound's effects on NMDA receptors is pending, the established role of L-proline as an NMDA receptor modulator provides a strong rationale for its observed neuroprotective and antipsychotic-like properties. The experimental frameworks provided in this whitepaper offer a clear path for future research to fully characterize this exciting new compound.

References

Foundational Research on Proline Transporter Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on proline transporter inhibitors, focusing on their core mechanisms, key experimental data, and relevant signaling pathways. Proline transporters, particularly SLC6A7 (PROT) and SLC6A20, are increasingly recognized as potential therapeutic targets for a range of neurological and other disorders. This document aims to serve as an in-depth resource for professionals in the field of drug discovery and development.

Introduction to Proline Transporters

Proline transporters are a class of solute carrier (SLC) proteins responsible for the transport of the amino acid proline across cell membranes. The two primary proline transporters of interest in the central nervous system are:

  • SLC6A7 (PROT): A high-affinity, Na+/Cl--dependent transporter predominantly expressed in the brain, particularly in glutamatergic neurons. It plays a crucial role in regulating proline levels at the synapse, thereby modulating glutamatergic neurotransmission.[1][2][3]

  • SLC6A20: Another Na+/Cl--dependent transporter that, in addition to proline, also transports glycine (B1666218). Its expression is found in the brain, kidney, and intestine.[4][5][6]

The modulation of these transporters with inhibitory compounds has shown potential in various disease models, including cognitive disorders, ischemic stroke, and schizophrenia.[2][7][8]

Quantitative Data on Proline Transporter Inhibitors

The development of potent and selective inhibitors is a key focus of research in this area. The following tables summarize the available quantitative data for various proline transporter inhibitors.

InhibitorTargetIC50KiOrganism/SystemReference
LP-403812hPROT (SLC6A7)~0.1 µM-Recombinant human and mouse PROT[1]
BenztropinehPROT (SLC6A7)0.75 µM-Recombinant human PROT[1]
LQFM215PROT (SLC6A7)Not specified-Mouse hippocampal synaptosomes[8]
CysteinePROT (SLC6A7)-91 µMNot specified[9]
GGFLPROT (SLC6A7)-3.51 µMHP-21 cells[8]
YGGFLPROT (SLC6A7)-9.44 µMHP-21 cells[8]
ProlinePROT (SLC6A7)-16.1 µMHP-21 cells[8]
Pipecolic AcidPROT (SLC6A7)-17.44 µMHP-21 cells[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which proline transporter inhibitors exert their effects in the central nervous system is through the modulation of glutamatergic signaling, particularly via the N-methyl-D-aspartate (NMDA) receptor.[7][10][11]

Proline Transporter-NMDA Receptor Signaling Pathway

Inhibition of the presynaptic proline transporter, SLC6A7, leads to an increase in the synaptic concentration of proline. Proline acts as a weak agonist at the glycine-binding site of the NMDA receptor and also at both NMDA and non-NMDA glutamate (B1630785) receptors.[11] This potentiation of NMDA receptor activity can influence downstream signaling cascades involved in synaptic plasticity, learning, and memory.

Proline_NMDA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Proline_transporter SLC6A7 (PROT) Proline_vesicle Proline Proline_transporter->Proline_vesicle Reuptake Proline_synapse Extracellular Proline Proline_vesicle->Proline_synapse Release NMDA_receptor NMDA Receptor Proline_synapse->NMDA_receptor Activation Ca_channel Ca2+ Influx NMDA_receptor->Ca_channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Downstream Activates Inhibitor Proline Transporter Inhibitor Inhibitor->Proline_transporter Inhibition

Inhibition of SLC6A7 increases synaptic proline, activating postsynaptic NMDA receptors.

Experimental Protocols

This section details the methodologies for key experiments cited in foundational research on proline transporter inhibitors.

Radiometric Proline Uptake Assay in Synaptosomes

This assay measures the uptake of radiolabeled proline into isolated nerve terminals (synaptosomes) and is a primary method for assessing the activity of proline transporter inhibitors.

Workflow:

Proline_Uptake_Workflow A 1. Synaptosome Preparation B 2. Pre-incubation with Inhibitor A->B C 3. Addition of [3H]-Proline B->C D 4. Incubation C->D E 5. Termination of Uptake (Rapid Filtration) D->E F 6. Scintillation Counting E->F G 7. Data Analysis (IC50 determination) F->G

References

Therapeutic Potential of LQFM215: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the emerging therapeutic potential of LQFM215, a novel inhibitor of the L-proline transporter (PROT/SLC6A7). Targeted at researchers, scientists, and professionals in drug development, this document synthesizes the current preclinical evidence for this compound in neurological disorders, including ischemic stroke and schizophrenia. It details the compound's mechanism of action, summarizes key experimental findings, and outlines the methodologies employed in these foundational studies.

Introduction

This compound is a novel small molecule inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7).[1][2] The PROT is strategically expressed in the central nervous system and plays a crucial role in modulating glutamatergic neurotransmission by regulating the synaptic levels of L-proline.[1][3][4] L-proline itself is an important neuromodulator that can influence the activity of key glutamate (B1630785) receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3][4]

Dysregulation of glutamatergic signaling is a central pathological feature in a range of neurological and psychiatric disorders. Consequently, the modulation of this system through the inhibition of PROT presents a promising therapeutic strategy. Preclinical research has highlighted the potential of this compound in two significant areas: neuroprotection in ischemic stroke and as an antipsychotic agent in models of schizophrenia.[1][3][5] This document will explore the scientific basis for these therapeutic applications.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the L-proline transporter (PROT/SLC6A7).[3] By blocking PROT, this compound prevents the reuptake of L-proline from the synaptic cleft, leading to an increase in its extracellular concentration.[3] This elevation in synaptic L-proline levels is thought to be the linchpin of its therapeutic effects, as L-proline can modulate the function of both NMDA and AMPA receptors.[1][3][4]

In the context of schizophrenia, which is associated with NMDA receptor hypofunction, the enhanced availability of L-proline due to PROT inhibition is proposed to potentiate NMDA receptor activity, thereby alleviating some of the negative and cognitive symptoms.[1][4][5][6] Conversely, in ischemic stroke, where excessive glutamate release leads to excitotoxicity mediated by over-activation of NMDA receptors, the modulatory effect of L-proline is suggested to be neuroprotective.[2][3] While seemingly paradoxical, the precise effect of L-proline on NMDA receptor function is complex and may be dependent on the specific subunit composition of the receptor and the surrounding neurochemical environment.

This compound Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound PROT PROT (SLC6A7) This compound->PROT Inhibits L_Proline_Synaptic Increased Synaptic L-Proline PROT->L_Proline_Synaptic Modulates Reuptake NMDA_R NMDA Receptor L_Proline_Synaptic->NMDA_R Modulates AMPA_R AMPA Receptor L_Proline_Synaptic->AMPA_R Modulates Therapeutic_Effects Therapeutic Effects (Neuroprotection, Antipsychotic) NMDA_R->Therapeutic_Effects AMPA_R->Therapeutic_Effects

Mechanism of action of this compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant therapeutic potential in preclinical models of both ischemic stroke and schizophrenia. The following tables summarize the key quantitative findings from these studies.

Ischemic Stroke
Experimental ModelDoses AdministeredKey OutcomesReference
Permanent Middle Cerebral Artery Occlusion (MCAO) in miceNot specified in snippetsReduced infarcted area[2]
Reduced motor impairments in cylinder and limb clasping tests[2]
Reduced locomotor and exploratory activity without anxiety or memory impairment[2]
Schizophrenia
Experimental ModelDoses AdministeredKey OutcomesReference
Ketamine-induced psychosis model in mice10, 20, and 30 mg/kgReduced hyperlocomotion at all doses[5][6]
Enhanced social interaction in a three-chamber task at all doses[1][5]
Prevented ketamine-induced disruption of sensorimotor gating (prepulse inhibition) at all doses[1][5][6]
Reduced locomotor and exploration activities without inducing anxiety or impairing working memory[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in the evaluation of this compound.

In Vitro Cytotoxicity Assay

The cytotoxic potential of this compound was assessed using the Lund human mesencephalic (LUHMES) cell line.[1][4][5] Notably, at pharmacologically active concentrations, this compound exhibited negligible neurotoxicity, particularly when astrocytes were co-cultured with neurons.[1][4][5]

Cytotoxicity Assay Workflow start Start luhmes_culture Culture LUHMES cells (with/without astrocytes) start->luhmes_culture lqfm215_treatment Treat with varying concentrations of this compound luhmes_culture->lqfm215_treatment incubation Incubate for a defined period lqfm215_treatment->incubation cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_analysis Analyze data and determine IC50 cytotoxicity_assay->data_analysis end End data_analysis->end

Workflow for in vitro cytotoxicity assessment of this compound.
Animal Models

A permanent middle cerebral artery occlusion (MCAO) model in mice was utilized to induce ischemic stroke.[2][3] This model involves the permanent blockage of the MCA, leading to a reproducible infarct in the brain.

The antipsychotic potential of this compound was evaluated using a ketamine-induced psychosis model in mice.[1][4][5] Ketamine, an NMDA receptor antagonist, is used to induce behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.

Behavioral Assessments

A battery of behavioral tests was employed to characterize the effects of this compound.

  • Open-Field Test: This test is used to assess general locomotor activity and exploratory behavior.[1][2][3][5] this compound was found to reduce locomotor and exploratory activity.[2]

  • Elevated Plus-Maze: This test is used to evaluate anxiety-related behavior.[2][3] this compound did not show any anxiety-related effects.[2]

  • Y-Maze: This test assesses spatial working memory.[2][3] this compound did not cause impairments in working memory.[2]

  • Forced Swimming Test: This test is used to screen for antidepressant-like activity.[2][3]

  • Three-Chamber Social Interaction Test: This test evaluates social approach and preference for social novelty, which are relevant to the negative symptoms of schizophrenia.[1][5] this compound enhanced social interaction in the ketamine model.[1][5]

  • Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating, a process that is deficient in individuals with schizophrenia.[1][5] this compound successfully prevented the ketamine-induced disruption of PPI.[1][5][6]

  • Limb Clasping and Cylinder Tests: These tests are used to assess motor impairments following ischemic stroke.[2][3] this compound treatment reduced motor deficits in these tests.[2]

Behavioral Testing Workflow start Start animal_model Induce Animal Model (e.g., MCAO, Ketamine) start->animal_model lqfm215_admin Administer this compound or Vehicle animal_model->lqfm215_admin behavioral_tests Perform Behavioral Tests: - Open-Field - Elevated Plus-Maze - Y-Maze - Three-Chamber - PPI - etc. lqfm215_admin->behavioral_tests data_collection Record and Quantify Behavioral Parameters behavioral_tests->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis end End statistical_analysis->end

General workflow for behavioral assessment of this compound.

Conclusion and Future Directions

The preclinical data available for this compound strongly suggest its potential as a therapeutic agent for both ischemic stroke and schizophrenia. Its novel mechanism of action, centered on the modulation of the glutamatergic system via inhibition of the L-proline transporter, offers a new avenue for the treatment of these complex neurological disorders. The compound has demonstrated a favorable preliminary safety profile with negligible neurotoxicity in vitro.

Future research should focus on several key areas:

  • Dose-response studies: More detailed dose-response studies are needed to identify the optimal therapeutic window for both neuroprotection and antipsychotic effects.

  • Pharmacokinetic profiling: A thorough characterization of the pharmacokinetic properties of this compound is essential for its further development.

  • Chronic dosing studies: The long-term efficacy and safety of this compound need to be evaluated in chronic administration paradigms.

  • Exploration in other neurological disorders: Given its mechanism of action, the therapeutic potential of this compound could be explored in other neurological and psychiatric conditions characterized by glutamatergic dysfunction.

References

The Impact of LQFM215 on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQFM215, a novel inhibitor of the L-proline transporter (PROT), presents a compelling avenue for therapeutic intervention in neurological disorders characterized by dysregulated glutamatergic neurotransmission. This technical guide explores the core mechanism of this compound and its potential impact on synaptic plasticity, a fundamental process for learning and memory. By inhibiting PROT, this compound is hypothesized to increase synaptic L-proline levels, thereby modulating the activity of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of long-term potentiation (LTP) and long-term depression (LTD). While direct electrophysiological studies on this compound's effect on LTP and LTD are not yet available in the public domain, this document synthesizes the existing preclinical data to provide a comprehensive overview of its mechanism of action and putative effects on the cellular underpinnings of synaptic plasticity.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical neurological process underlying learning, memory, and cognitive function. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses. These processes are primarily mediated by the glutamatergic system, particularly through the activation of NMDA and AMPA receptors.

This compound is a recently developed small molecule that acts as a potent and selective inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). PROT is responsible for the reuptake of L-proline from the synaptic cleft, thereby regulating its extracellular concentration. L-proline itself is an endogenous neuromodulator that can allosterically modulate NMDA and AMPA receptors, influencing glutamatergic neurotransmission.[1]

The therapeutic potential of this compound is being explored in conditions such as ischemic stroke and schizophrenia, where glutamatergic dysfunction is a key pathological feature.[2][3] By inhibiting PROT, this compound is expected to elevate synaptic L-proline levels, which in turn could modulate NMDA and AMPA receptor function and, consequently, impact synaptic plasticity.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the L-proline transporter (PROT). This action leads to a decrease in the clearance of L-proline from the synaptic cleft, resulting in its accumulation. Elevated synaptic L-proline levels are then hypothesized to interact with and modulate the activity of ionotropic glutamate (B1630785) receptors, namely NMDA and AMPA receptors.

Signaling Pathway of this compound's Putative Impact on Synaptic Plasticity

LQFM215_Signaling_Pathway This compound This compound PROT L-proline Transporter (PROT) This compound->PROT Inhibits L_proline_uptake L-proline Reuptake PROT->L_proline_uptake Mediates Synaptic_L_proline ↑ Synaptic L-proline L_proline_uptake->Synaptic_L_proline Reduces NMDAR NMDA Receptor Synaptic_L_proline->NMDAR Modulates AMPAR AMPA Receptor Synaptic_L_proline->AMPAR Modulates Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Leads to Synaptic_Plasticity Modulation of Synaptic Plasticity (LTP/LTD) AMPAR->Synaptic_Plasticity Influences Ca_influx->Synaptic_Plasticity Triggers MCAO_Workflow Start Anesthesia & Animal Prep Incision Midline Cervical Incision Start->Incision Vessel_Isolation Isolate CCA, ECA, ICA Incision->Vessel_Isolation ECA_Ligation Ligate & Transect ECA Vessel_Isolation->ECA_Ligation Filament_Insertion Insert Filament into ECA ECA_Ligation->Filament_Insertion MCA_Occlusion Advance to Occlude MCA Filament_Insertion->MCA_Occlusion Occlusion_Period Occlusion Period (e.g., 60 min) MCA_Occlusion->Occlusion_Period Reperfusion Withdraw Filament (Reperfusion) Occlusion_Period->Reperfusion Transient Recovery Suture & Recovery Occlusion_Period->Recovery Permanent Reperfusion->Recovery Neuro_Assessment Neurological Scoring Recovery->Neuro_Assessment Euthanasia Euthanasia (24h) Neuro_Assessment->Euthanasia Brain_Extraction Brain Extraction & Slicing Euthanasia->Brain_Extraction TTC_Staining TTC Staining Brain_Extraction->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis LTP_LTD_Modulation cluster_LTP Long-Term Potentiation (LTP) cluster_LTD Long-Term Depression (LTD) High_Freq_Stim High-Frequency Stimulation Large_Ca_Influx Large, Transient Ca²⁺ Influx (via NMDAR) High_Freq_Stim->Large_Ca_Influx Kinase_Activation Kinase Activation (e.g., CaMKII) Large_Ca_Influx->Kinase_Activation AMPAR_Insertion ↑ AMPA Receptor Insertion Kinase_Activation->AMPAR_Insertion LTP_Expression LTP Expression AMPAR_Insertion->LTP_Expression Low_Freq_Stim Low-Frequency Stimulation Small_Ca_Influx Small, Prolonged Ca²⁺ Influx (via NMDAR) Low_Freq_Stim->Small_Ca_Influx Phosphatase_Activation Phosphatase Activation Small_Ca_Influx->Phosphatase_Activation AMPAR_Internalization ↑ AMPA Receptor Internalization Phosphatase_Activation->AMPAR_Internalization LTD_Expression LTD Expression AMPAR_Internalization->LTD_Expression This compound This compound → ↑ Synaptic L-proline → Modulates NMDAR Function This compound->Large_Ca_Influx Potentially Enhances This compound->Small_Ca_Influx Potentially Modulates

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LQFM215

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for in vivo studies using LQFM215, a novel L-proline transporter (PROT/SLC6A7) inhibitor. This compound has shown therapeutic potential in preclinical models of ischemic stroke and schizophrenia. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an inhibitor of the L-proline transporter, SLC6A7. This transporter is involved in regulating synaptic levels of L-proline, an amino acid that can modulate the activity of several key neurotransmitter receptors. The proposed mechanism of action for this compound involves the inhibition of L-proline reuptake, leading to an increase in synaptic L-proline concentrations.[1] This, in turn, is thought to modulate the function of N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and glycine (B1666218) receptors (GlyR), which play crucial roles in glutamatergic neurotransmission.[1]

In the context of ischemic stroke, where excessive glutamate (B1630785) release leads to excitotoxicity and neuronal death, the modulation of these receptors by increased L-proline may offer neuroprotection.[2] In schizophrenia, which is associated with NMDA receptor hypofunction, enhancing glutamatergic neurotransmission through this mechanism may alleviate psychotic symptoms.[3][4]

Signaling Pathway

The neuroprotective effects of this compound in ischemic conditions may also be linked to the activation of pro-survival signaling pathways, such as the PI3K/AKT pathway. This pathway is known to play a critical role in promoting cell survival and inhibiting apoptosis.

LQFM215_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-proline_synaptic Synaptic L-proline Receptors NMDA/AMPA/GlyR Receptors L-proline_synaptic->Receptors Modulates L-proline_uptake L-proline Uptake L-proline_synaptic->L-proline_uptake Uptake PROT PROT (SLC6A7) PROT->L-proline_uptake PI3K PI3K Receptors->PI3K Activates AKT AKT PI3K->AKT Activates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) AKT->Neuroprotection Promotes This compound This compound This compound->PROT Inhibits

Caption: Proposed signaling pathway of this compound.

In Vivo Experimental Protocols

This compound has been evaluated in rodent models of ischemic stroke and schizophrenia. The following sections provide detailed protocols for these in vivo studies.

Ischemic Stroke Model

This protocol describes the use of the permanent middle cerebral artery occlusion (MCAO) model in mice to assess the neuroprotective effects of this compound.[2]

MCAO_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_post_surgery Post-Surgical Assessment acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization lqfm215_admin This compound Administration (Pre- or Post-treatment) randomization->lqfm215_admin anesthesia Anesthesia mcao Permanent MCAO Surgery anesthesia->mcao behavioral_tests Motor Impairment Tests (Limb Clasping, Cylinder Test) mcao->behavioral_tests lqfm215_admin->anesthesia infarct_analysis Infarct Volume Analysis behavioral_tests->infarct_analysis

Caption: Experimental workflow for the MCAO model.

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Male C57BL/6 mice (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Animal Preparation: Acclimatize male mice for at least one week before the experiment. House them under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.

  • Animal Groups: Randomly assign animals to the following groups (n=10 per group):

    • Sham + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (various doses)

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal) at a specified time before or after MCAO induction.

  • Permanent MCAO Surgery:

    • Anesthetize the mouse with isoflurane.

    • Perform the MCAO surgery by inserting a filament to occlude the middle cerebral artery.[5][6] The use of a laser Doppler flowmeter is recommended to confirm successful occlusion.[7]

    • The filament is left in place to induce a permanent infarct.

  • Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.

  • Behavioral Assessment: At 24 hours post-MCAO, perform motor impairment tests:

    • Limb Clasping Test: Suspend the mouse by its tail and observe for limb clasping behavior.

    • Cylinder Test: Place the mouse in a transparent cylinder and record the number of times it uses its impaired and unimpaired forelimbs for wall exploration.

  • Infarct Volume Measurement:

    • Following behavioral testing, euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections and stain with 2% TTC.

    • Image the stained sections and quantify the infarct volume (the unstained area) using image analysis software.

GroupInfarct Volume (mm³)Limb Clasping ScoreCylinder Test (% Impaired Limb Use)
Sham + Vehicle
MCAO + Vehicle
MCAO + this compound (Dose 1)
MCAO + this compound (Dose 2)

Note: Specific quantitative data to be extracted from the full publication.

Ketamine-Induced Schizophrenia Model

This protocol details the use of the ketamine-induced psychosis model in mice to evaluate the antipsychotic potential of this compound.[3][4]

Schizophrenia_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_behavioral Behavioral Assessment (30 min post-ketamine) acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization ketamine_admin Ketamine Administration (50 mg/kg, i.p.) randomization->ketamine_admin lqfm215_admin This compound Administration (10, 20, 30 mg/kg) ketamine_admin->lqfm215_admin 5 min after open_field Open-Field Test lqfm215_admin->open_field 30 min after ketamine three_chamber Three-Chamber Social Interaction Test open_field->three_chamber ppi Prepulse Inhibition (PPI) Test three_chamber->ppi

Caption: Experimental workflow for the ketamine-induced psychosis model.

  • This compound

  • Ketamine

  • Vehicle (e.g., 10% DMSO in saline)

  • Male mice (strain as appropriate)

  • Open-field arena

  • Three-chamber social interaction apparatus

  • Prepulse inhibition apparatus

  • Animal Preparation: Acclimatize male mice for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound and ketamine in the appropriate vehicles.

  • Animal Groups: Randomly assign animals to the following groups (n=10 per group):

    • Vehicle + Saline

    • Vehicle + Ketamine (50 mg/kg)

    • This compound (10 mg/kg) + Ketamine (50 mg/kg)

    • This compound (20 mg/kg) + Ketamine (50 mg/kg)

    • This compound (30 mg/kg) + Ketamine (50 mg/kg)

  • Drug Administration:

    • Administer ketamine (50 mg/kg) or saline via intraperitoneal (i.p.) injection.[1]

    • Five minutes after the ketamine/saline injection, administer the corresponding dose of this compound or vehicle.[1]

  • Behavioral Testing: Begin behavioral tests approximately 30 minutes after the ketamine injection.[1]

    • Open-Field Test: Place the mouse in the center of the open-field arena and record its locomotor activity (e.g., distance traveled, time spent in the center) for a set duration to assess hyperlocomotion.

    • Three-Chamber Social Interaction Test:

      • Habituate the mouse to the three-chamber apparatus.

      • Place a novel mouse (stranger 1) in one of the side chambers and an empty wire cage in the other.

      • Record the amount of time the test mouse spends in each chamber and interacting with the stranger mouse versus the empty cage to assess social preference.[1]

    • Prepulse Inhibition (PPI) Test: Assess sensorimotor gating by measuring the startle response to a strong acoustic stimulus presented with or without a weaker preceding prepulse.

GroupTotal Distance in Open Field (cm)Time in Social Chamber (s)% PPI
Vehicle + Saline
Vehicle + Ketamine
This compound (10 mg/kg) + Ketamine
This compound (20 mg/kg) + Ketamine
This compound (30 mg/kg) + Ketamine

Note: Specific quantitative data to be extracted from the full publication. This compound was reported to effectively reduce hyperlocomotion and enhance social interaction at all tested doses.[4][8]

References

Optimal Dosage and Protocols for LQFM215 in Mouse Models of Stroke: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal dosage and experimental protocols for the use of LQFM215, a novel L-proline transporter (PROT/SLC6A7) inhibitor, in mouse models of ischemic stroke. The information is based on preclinical research demonstrating the neuroprotective effects of this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the use of this compound in a mouse model of stroke. The dosages are based on studies by the same research group in other neurological models, as the specific dosage in the primary stroke study is not publicly available in the abstract.

ParameterDetailsReference
Drug This compound[1][2]
Target L-proline transporter (PROT/SLC6A7)[1][2]
Animal Model Permanent Middle Cerebral Artery Occlusion (MCAO) in mice[1]
Reported Dosages 10, 20, and 30 mg/kg (intraperitoneal injection)[3]
Administration Pre-treatment and treatment relative to MCAO surgery[1]
Reported Effects Reduced infarct area, Reduced motor impairments[1]
Behavioral Tests Cylinder Test, Limb Clasping Test[1]

Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by inhibiting the L-proline transporter (PROT/SLC6A7). This inhibition is believed to increase the synaptic concentration of L-proline, which in turn modulates the function of the N-methyl-D-aspartate receptor (NMDAR), a key player in excitotoxicity following ischemic stroke. By modulating NMDAR activity, this compound helps to reduce neuronal death and promote neuroprotection.[1][2]

LQFM215_Signaling_Pathway cluster_neuron Neuron Glutamate_Release ↑ Glutamate Release NMDAR NMDA Receptor Glutamate_Release->NMDAR Activates Excitotoxicity Excitotoxicity & Neuronal Death NMDAR->Excitotoxicity Leads to PROT L-proline Transporter (PROT/SLC6A7) L_proline L-proline PROT->L_proline Uptake L_proline->NMDAR Modulates This compound This compound This compound->PROT Inhibits

Proposed signaling pathway of this compound in ischemic stroke.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of stroke.

Experimental_Workflow Animal_Acclimation Animal Acclimation Baseline_Behavior Baseline Behavioral Testing (Cylinder Test, Limb Clasping) Animal_Acclimation->Baseline_Behavior Drug_Administration This compound or Vehicle Administration (e.g., 10, 20, 30 mg/kg, i.p.) Baseline_Behavior->Drug_Administration MCAO_Surgery Permanent Middle Cerebral Artery Occlusion (MCAO) Surgery Drug_Administration->MCAO_Surgery Post_Op_Care Post-Operative Care and Monitoring MCAO_Surgery->Post_Op_Care Post_Stroke_Behavior Post-Stroke Behavioral Testing (e.g., 24h, 48h, 72h post-MCAO) Post_Op_Care->Post_Stroke_Behavior Infarct_Analysis Infarct Volume Analysis (TTC Staining) Post_Stroke_Behavior->Infarct_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Analysis->Data_Analysis

Experimental workflow for this compound evaluation in a mouse stroke model.

Detailed Experimental Protocols

This compound Administration
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) to the desired concentrations (e.g., 10, 20, 30 mg/kg).

  • Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.

  • Timing:

    • Pre-treatment: Administer this compound at a specified time (e.g., 30-60 minutes) before the induction of MCAO.

    • Treatment: Administer this compound immediately after MCAO or at specified time points post-occlusion.

  • Volume: The injection volume should be calculated based on the mouse's body weight, typically around 10 ml/kg.

Permanent Middle Cerebral Artery Occlusion (MCAO) Model

This protocol induces a focal ischemic stroke in the territory of the middle cerebral artery.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Insert a silicon-coated monofilament (e.g., 6-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Remove the temporary clamps and suture the incision.

  • Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery.

Cylinder Test for Forelimb Asymmetry

This test assesses the spontaneous use of the forelimbs for postural support.

  • Apparatus: A transparent cylinder (e.g., 9 cm diameter, 15 cm height for mice).

  • Procedure:

    • Place the mouse in the cylinder and allow it to explore freely for a set period (e.g., 5 minutes).

    • Record the number of times the mouse touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously during rearing.

  • Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of wall touches. A lower percentage of contralateral limb use indicates a motor deficit.

Limb Clasping Test

This test evaluates motor dysfunction and neurological deficits.

  • Procedure:

    • Gently suspend the mouse by its tail, clear of any surfaces.

    • Observe the hindlimb posture for a short period (e.g., 10-30 seconds).

    • Score the degree of limb clasping based on a predefined scale (e.g., 0 = normal splaying, 1 = one hindlimb partially retracted, 2 = both hindlimbs partially retracted, 3 = both hindlimbs fully retracted and touching the torso).

  • Data Analysis: A higher limb clasping score indicates a more severe motor deficit.

References

Application Notes and Protocols for LQFM215 Administration in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration of the novel L-proline transporter (PROT/SLC6A7) inhibitor, LQFM215, in a permanent Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic stroke. The information is based on available scientific literature and established experimental protocols.

Introduction

This compound is an inhibitor of the L-proline transporter (PROT), which plays a role in modulating glutamatergic neurotransmission.[1][2] In the context of ischemic stroke, excessive glutamate (B1630785) release leads to excitotoxicity and neuronal death, a process mediated by the N-methyl-D-aspartate receptor (NMDAR).[1][2] By inhibiting the reuptake of L-proline, a modulator of the NMDA receptor, this compound is investigated for its neuroprotective potential in reducing ischemic brain injury.[1][2] Preclinical studies have demonstrated that both pre- and post-ischemic treatment with this compound can reduce infarct size and improve motor function in a mouse model of permanent MCAO.[1]

Mechanism of Action

The neuroprotective effect of this compound is attributed to its inhibition of the L-proline transporter (PROT/SLC6A7). This inhibition is thought to increase synaptic L-proline levels, which in turn modulates NMDAR function. By modulating NMDAR-mediated excitotoxicity, this compound helps to mitigate the downstream cascade of neuronal damage following an ischemic event.[2]

Signaling Pathway of this compound in Neuroprotection

LQFM215_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PROT PROT (SLC6A7) Proline_out L-Proline PROT->Proline_out Uptake NMDAR NMDA Receptor Proline_out->NMDAR Modulates Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Excitotoxicity Excitotoxicity & Neuronal Death Ca_ion->Excitotoxicity Neuroprotection Neuroprotection This compound This compound This compound->PROT This compound->Neuroprotection Ischemic_Stroke Ischemic Stroke Glutamate ↑ Glutamate Release Ischemic_Stroke->Glutamate Glutamate->NMDAR Over-activates

Caption: Proposed mechanism of this compound-mediated neuroprotection.

Quantitative Data Summary

While specific quantitative data from the primary study on this compound in MCAO mice is not publicly available, the tables below are structured to accommodate such data as it becomes available. The data from related studies on neuroprotective agents in MCAO models are included for illustrative purposes.

Table 1: this compound Administration Parameters

ParameterPre-treatment ProtocolPost-treatment ProtocolVehicle Control
Drug This compoundThis compoundVehicle
Dosage Data not availableData not availableData not available
Administration Route Data not availableData not availableData not available
Timing of Administration Data not availableData not availableData not available
Frequency Data not availableData not availableData not available

Table 2: Efficacy of this compound in MCAO Mouse Model

Outcome MeasureSham GroupMCAO + VehicleMCAO + this compound (Pre-treatment)MCAO + this compound (Post-treatment)
Infarct Volume (%) Data not availableData not availableReducedReduced
Neurological Score Data not availableData not availableImprovedImproved
Motor Function (Cylinder Test) Data not availableData not availableImprovedImproved
Motor Function (Limb Clasping) Data not availableData not availableImprovedImproved

Experimental Protocols

The following are detailed protocols for the permanent MCAO model and the assessment of outcomes. Note that the specific this compound administration details are based on typical preclinical study designs and should be optimized for specific experimental goals.

Experimental Workflow

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase acclimatization Animal Acclimatization (1 week) pretreatment This compound Pre-treatment (if applicable) acclimatization->pretreatment anesthesia Anesthesia pretreatment->anesthesia mcao Permanent MCAO Surgery anesthesia->mcao recovery Post-operative Care & Recovery mcao->recovery posttreatment This compound Post-treatment recovery->posttreatment behavioral Behavioral Testing (e.g., Cylinder Test) posttreatment->behavioral endpoint Endpoint: Tissue Collection & Infarct Analysis behavioral->endpoint

Caption: General experimental workflow for this compound testing in a MCAO model.

Protocol 1: Permanent Middle Cerebral Artery Occlusion (pMCAO) by Electrocoagulation

This protocol describes a common method for inducing a reproducible cortical infarct.

Materials:

  • Male C57BL/6 mice (10-12 weeks old, 22-25g)

  • Anesthetic (e.g., Isoflurane)

  • Heating pad with rectal probe for temperature monitoring

  • Stereotaxic frame

  • Surgical microscope

  • Micro-drill

  • Fine-tipped forceps

  • Bipolar electrocoagulator

  • Suturing material

  • Analgesics (e.g., Buprenorphine)

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Place the animal in a stereotaxic frame and maintain its body temperature at 37.0 ± 0.5°C using a heating pad. Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Incision: Make a skin incision between the orbit and the ear. Retract the temporalis muscle to expose the skull.

  • Craniotomy: Using a micro-drill, create a small burr hole (1-2 mm) over the MCA. The location is typically ~1 mm rostral and ~3.5 mm lateral to the bregma. Carefully remove the bone flap to expose the dura mater.

  • MCA Occlusion: Under the surgical microscope, identify the main branch of the MCA. Carefully dissect the dura and arachnoid mater overlying the artery. Using a bipolar electrocoagulator, permanently occlude the MCA. Visual confirmation of occlusion is marked by the cessation of blood flow.

  • Closure: Suture the muscle and skin layers. Administer a subcutaneous injection of sterile saline (0.5 mL) for hydration and an analgesic for pain management.

  • Recovery: Place the mouse in a heated cage for recovery. Monitor the animal closely for any signs of distress.

Protocol 2: this compound Administration

Note: The exact route, dosage, and timing for this compound in the MCAO model have not been detailed in the available literature. The following is a generalized protocol that would require optimization.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO, or as specified by the compound's solubility)

  • Syringes and needles for the chosen administration route

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the appropriate vehicle. Further dilute to the final desired concentration for injection.

  • Administration Routes:

    • Intraperitoneal (i.p.) Injection: This is a common route for systemic drug delivery in mice.

    • Intravenous (i.v.) Injection: This route provides rapid and complete bioavailability.

    • Oral Gavage (p.o.): This route is used for oral administration.

  • Dosing Regimen:

    • Pre-treatment: Administer this compound at a specified time (e.g., 30 minutes to 24 hours) before the induction of MCAO.

    • Post-treatment: Administer the first dose of this compound at a specified time after MCAO (e.g., immediately after surgery or after a delay) and continue administration at regular intervals (e.g., once or twice daily) for the duration of the study.

Protocol 3: Assessment of Neurological Deficit

A neurological scoring system is used to evaluate the extent of ischemic injury.

Procedure: Twenty-four hours after MCAO, evaluate the mice using a 5-point scale:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning to the contralateral side at rest.

  • 4: No spontaneous motor activity.

Protocol 4: Infarct Volume Measurement

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Extraction: At the study endpoint (e.g., 24 or 72 hours post-MCAO), deeply anesthetize the mouse and perfuse transcardially with cold saline. Euthanize the animal and carefully remove the brain.

  • Brain Slicing: Place the brain in a mouse brain matrix and slice coronally into 1-2 mm thick sections.

  • TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-20 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Acquisition: Capture high-resolution images of both sides of each stained brain slice.

  • Infarct Volume Calculation: Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice. The infarct volume is calculated by integrating the infarct areas across all slices and is often corrected for edema.

Conclusion

This compound presents a promising therapeutic strategy for the treatment of ischemic stroke by targeting the L-proline transporter and mitigating excitotoxicity. The protocols outlined above provide a framework for the in vivo evaluation of this compound in a clinically relevant mouse model of permanent focal ischemia. Further studies are required to establish the optimal administration route, dosage, and therapeutic window for this compound.

References

Application Notes and Protocols for Measuring LQFM215 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQFM215 is a synthetic inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1][2]. This transporter is crucial for regulating the concentration of L-proline in the synaptic cleft, which in turn modulates glutamatergic neurotransmission by acting on NMDA and AMPA receptors[1][3][4][5]. Dysregulation of this pathway has been implicated in neurological and psychiatric disorders. Consequently, in vitro assays designed to quantify the inhibitory activity of compounds like this compound on SLC6A7 are essential for drug discovery and development.

These application notes provide detailed protocols for robust and reproducible in vitro assays to measure the potency and efficacy of this compound. The primary assay described is a radiolabeled proline uptake assay using synaptosomes or SLC6A7-expressing cell lines. An alternative non-radiolabeled method is also discussed.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the proline uptake by 50%.

CompoundAssay SystemIC50 (µM)Reference
This compoundHippocampal Synaptosomes20.4[2]

Signaling Pathway

The following diagram illustrates the role of the L-proline transporter (SLC6A7) in modulating glutamatergic neurotransmission and the mechanism of action for this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Proline_pool L-Proline SLC6A7 SLC6A7 (Proline Transporter) Proline_pool->SLC6A7 Reuptake Proline_synapse Synaptic L-Proline SLC6A7->Proline_synapse NMDA_R NMDA Receptor Proline_synapse->NMDA_R Modulates AMPA_R AMPA Receptor Proline_synapse->AMPA_R Modulates Glutamate Glutamate Glutamate->NMDA_R Activates Glutamate->AMPA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion AMPA_R->Ca_ion Signal Downstream Signaling Ca_ion->Signal This compound This compound This compound->SLC6A7 Inhibition start Start prep Prepare Synaptosomes from Brain Tissue start->prep dilute Prepare Serial Dilutions of this compound prep->dilute plate Plate Synaptosomes and this compound/Vehicle dilute->plate preincubate Pre-incubate at 37°C plate->preincubate add_proline Add Radiolabeled L-Proline preincubate->add_proline incubate Incubate at 37°C add_proline->incubate terminate Terminate Uptake by Rapid Filtration incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash count Measure Radioactivity wash->count analyze Analyze Data and Determine IC50 count->analyze end End analyze->end

References

LQFM215 solubility in DMSO for research use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: LQFM215

Introduction

This compound is a synthetic, small-molecule inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1]. As a competitive inhibitor, this compound blocks the reuptake of L-proline into presynaptic neurons. This activity modulates glutamatergic neurotransmission, as L-proline is known to act on NMDA, AMPA, and glycine (B1666218) receptors[2][3][4][5]. Due to its role in regulating the glutamatergic system, this compound has demonstrated neuroprotective potential in models of ischemic stroke and antipsychotic effects in preclinical models of schizophrenia[2][4][5][6]. Its investigation is crucial for developing novel therapeutics targeting neurological and psychiatric disorders.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the active site of the L-proline transporter (PROT/SLC6A7)[7]. This inhibition elevates the concentration of synaptic L-proline. Increased L-proline levels then modulate the activity of key glutamate (B1630785) receptors, including the N-methyl-D-aspartate receptor (NMDAR) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), as well as glycine receptors (GlyR)[2]. By influencing these receptors, this compound can mitigate the excitotoxicity associated with conditions like ischemic stroke and correct imbalances in glutamatergic signaling implicated in schizophrenia[3][6][8].

LQFM215_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal SLC6A7 SLC6A7 (PROT) Proline_in Intracellular L-proline SLC6A7->Proline_in Reuptake Proline_ex Extracellular L-proline NMDAR NMDAR Proline_ex->NMDAR Modulates AMPAR AMPAR Proline_ex->AMPAR Modulates GlyR GlyR Proline_ex->GlyR Modulates Effect Modulation of Neurotransmission NMDAR->Effect AMPAR->Effect GlyR->Effect This compound This compound This compound->SLC6A7 Inhibition

Caption: Mechanism of action of this compound.
Key Research Applications

  • Neuroprotection Studies : this compound has been shown to reduce infarction area and motor impairments in preclinical models of middle cerebral artery occlusion (MCAO), highlighting its potential as a neuroprotective agent in ischemic stroke[1][3].

  • Antipsychotic Research : In ketamine-induced models of psychosis, this compound effectively reduces hyperlocomotion and enhances social interaction, suggesting its therapeutic potential for managing symptoms of schizophrenia[4][6][7].

  • In Vitro Signaling Assays : Used in neuronal cell cultures, such as the LUHMES cell line, to study effects on cell viability, neurite growth, and mechanisms of neurotoxicity[4][7].

Quantitative Data Summary

Solubility Profile

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in aqueous solutions[7][9][10]. For most in vitro and in vivo applications, a concentrated stock solution in DMSO is prepared first, followed by dilution in an appropriate aqueous buffer or culture medium.

ParameterValueSolventNotesSource
Solubility 100 mg/mLDMSOHygroscopic DMSO can impact solubility; use newly opened solvent. Ultrasonic treatment is recommended to facilitate dissolution.[7]
Molar Solubility 253.45 mMDMSOCalculated from a molecular weight of 394.55 g/mol .[7]
Alternative Solubility 10 mMDMSO[1]
Stock Solution Preparation Table

The following table provides volumes needed to prepare common stock solution concentrations of this compound (Molecular Weight: 394.55 g/mol )[7].

Desired ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 2.5345 mL12.6727 mL25.3453 mL
5 mM 0.5069 mL2.5345 mL5.0691 mL
10 mM 0.2535 mL1.2673 mL2.5345 mL
50 mM 0.0507 mL0.2535 mL0.5069 mL

Experimental Protocols

Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder (MW: 394.55 g/mol )

  • Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette and tips

  • Vortex mixer

  • Bath sonicator

G start Start weigh 1. Weigh this compound Accurately weigh desired mass (e.g., 10 mg). start->weigh add_dmso 2. Add DMSO Add calculated volume of DMSO (e.g., 253.45 µL for 10 mg to make 10 mM). weigh->add_dmso vortex 3. Vortex Mix thoroughly for 1-2 minutes. add_dmso->vortex sonicate 4. Sonicate Use a bath sonicator for 10-15 min to ensure complete dissolution. vortex->sonicate aliquot 5. Aliquot Dispense into single-use cryovials. sonicate->aliquot store 6. Store Store at -20°C or -80°C. aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Preparation : Work in a clean, sterile environment, such as a laminar flow hood, especially if the solution will be used in cell culture.

  • Weighing : Accurately weigh the desired amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition : Using a calibrated pipette, add the appropriate volume of high-purity DMSO to the tube to achieve the target concentration (e.g., for 10 mg of this compound, add 253.45 µL of DMSO to make a 10 mM solution).

  • Dissolution :

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • To ensure complete dissolution, place the tube in a bath sonicator for 10-15 minutes[7]. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage :

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles[7].

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[7].

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentrations.

Materials:

  • This compound concentrated stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (appropriate for the cell line)

  • Sterile microcentrifuge tubes

  • Sterile pipettes and tips

G start Start: 10 mM Stock in DMSO intermediate 1. Prepare Intermediate Dilution (e.g., 1:100 in media -> 100 µM) This keeps DMSO at 1%. start->intermediate working 2. Prepare Final Working Solution (e.g., 1:10 from intermediate -> 10 µM) Final DMSO is now 0.1%. intermediate->working control DMSO Vehicle Control Prepare a control with the same final DMSO concentration (e.g., 0.1%). intermediate->control Use for control prep add_to_cells 3. Add to Cells Add working solution to cell culture. working->add_to_cells end Experiment Ready add_to_cells->end

Caption: Workflow for preparing working solutions.

Procedure:

  • Thaw Stock Solution : Thaw one aliquot of the concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended) : To avoid precipitation and minimize DMSO shock to cells, perform a serial dilution.

    • First, prepare an intermediate, high-concentration working stock by diluting the DMSO stock solution in cell culture medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to create a 100 µM solution (with 1% DMSO). Mix gently by pipetting.

  • Final Working Dilution :

    • Use the intermediate dilution to prepare the final concentrations needed for the experiment. For example, to make a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

    • This two-step process ensures the final concentration of DMSO in the culture is low (in this example, 0.1%), which is generally well-tolerated by most cell lines[11][12].

  • Vehicle Control : It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment[11]. This allows for the differentiation of compound-specific effects from solvent effects.

  • Application to Cells : Aspirate the old medium from the cells and replace it with the medium containing the final concentrations of this compound or the vehicle control[13].

Important Considerations
  • DMSO Toxicity : The final concentration of DMSO in cell culture should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity[11][12]. The tolerance to DMSO can be cell line-dependent and should be determined empirically if necessary.

  • Solubility Limits : When diluting the DMSO stock in aqueous solutions, be mindful of the compound's solubility limits. Rapid dilution or high final concentrations may cause the compound to precipitate. A stepwise dilution process is recommended[11].

  • Storage : Store powdered this compound at -20°C for up to 3 years. Once dissolved in DMSO, store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles[7].

References

Application Notes: Assessing the Neuroprotective Potential of LQFM215

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to mitochondrial dysfunction, apoptosis (programmed cell death), and neuroinflammation.[1][2] Consequently, novel compounds with antioxidant and anti-apoptotic properties are of significant therapeutic interest.

This document provides a comprehensive protocol for the initial in vitro assessment of the neuroprotective effects of a novel compound, designated LQFM215. The described workflow uses the human neuroblastoma SH-SY5Y cell line, a widely accepted model in neurotoxicity and neuroprotection studies.[3][4] The protocol establishes a model of neurodegeneration by inducing cytotoxicity with 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons by generating intracellular reactive oxygen species (ROS), thereby mimicking key aspects of Parkinson's disease.[5][6]

The primary objective is to determine if pre-treatment with this compound can mitigate 6-OHDA-induced cell death, oxidative stress, and apoptosis. The protocols herein detail methods for assessing cell viability, measuring intracellular ROS, and quantifying caspase-3 activity as a marker for apoptosis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for assessing this compound and a plausible neuroprotective signaling pathway that could be activated by the compound.

G cluster_setup I. Experimental Setup cluster_treatment II. Treatment cluster_assays III. Endpoint Assays cluster_analysis IV. Data Analysis culture Culture SH-SY5Y Cells differentiate Differentiate Cells (e.g., with Retinoic Acid) culture->differentiate plate Plate Cells in 96-well Plates differentiate->plate pretreat Pre-treat with this compound (Varying Concentrations) plate->pretreat induce Induce Neurotoxicity (e.g., 6-OHDA) pretreat->induce viability Cell Viability (MTT Assay) induce->viability ros Oxidative Stress (DCFH-DA Assay) induce->ros apoptosis Apoptosis (Caspase-3 Assay) induce->apoptosis readout Spectrophotometric & Fluorometric Readouts viability->readout ros->readout apoptosis->readout analyze Statistical Analysis (e.g., ANOVA) readout->analyze interpret Interpret Neuroprotective Efficacy analyze->interpret

Fig. 1: Experimental workflow for assessing this compound neuroprotection.

G cluster_stress cluster_compound cluster_pathway Neurotoxin Neurotoxin (e.g., 6-OHDA) This compound This compound ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Nrf2_inactive Keap1-Nrf2 This compound->Nrf2_inactive Activates Caspase ↑ Caspase-3 Activation This compound->Caspase Inhibits Mito Mitochondrial Dysfunction ROS->Mito Mito->Caspase Nrf2_active Nrf2 (Nuclear Translocation) Nrf2_inactive->Nrf2_active Dissociation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Antioxidants ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidants Antioxidants->ROS Inhibits Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis Survival Neuronal Survival

References

Application Notes and Protocols for Evaluating the Antipsychotic Effects of LQFM215 in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQFM215 is a novel proline transporter (PROT) inhibitor that has shown promise as a potential antipsychotic agent. Its mechanism of action is rooted in the glutamatergic hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the symptoms of the disorder.[1][2] By inhibiting PROT, this compound is thought to increase the synaptic availability of L-proline, an amino acid that can modulate NMDA receptor activity, thereby counteracting the glutamatergic deficits associated with schizophrenia-like phenotypes.[2][3]

These application notes provide detailed protocols for key behavioral assays used to characterize the antipsychotic effects of this compound in a ketamine-induced psychosis model in mice. The included assays—the Open Field Test, the Three-Chamber Social Interaction Test, and the Prepulse Inhibition Test—assess locomotor activity, social behavior, and sensorimotor gating, respectively. These domains are highly relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Mechanism of Action: this compound and Glutamatergic Modulation

This compound's therapeutic potential lies in its ability to modulate the glutamatergic system through the inhibition of the proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). In the central nervous system, L-proline acts as a neuromodulator at glutamatergic synapses. By blocking the reuptake of L-proline from the synaptic cleft, this compound increases its extracellular concentration, leading to enhanced activation and modulation of NMDA and AMPA receptors.[2][3] This is particularly relevant in the context of the ketamine-induced model of psychosis, as ketamine is an NMDA receptor antagonist that mimics the glutamatergic hypofunction observed in schizophrenia.

LQFM215_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Proline Proline PROT Proline Transporter (PROT) Proline->PROT Uptake Extracellular Proline Extracellular Proline NMDA Receptor NMDA Receptor Extracellular Proline->NMDA Receptor Modulation Glutamatergic Signaling Glutamatergic Signaling NMDA Receptor->Glutamatergic Signaling Activation Antipsychotic Effects Antipsychotic Effects Glutamatergic Signaling->Antipsychotic Effects Normalization PROT->Extracellular Proline Reuptake This compound This compound This compound->PROT Inhibition Ketamine Ketamine Ketamine->NMDA Receptor Antagonism

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating this compound in the ketamine-induced psychosis model in mice. All data are presented as mean ± standard error of the mean (SEM).

Table 1: Effects of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg)Number of CrossingsTime in Center (s)Immobility Time (s)
Vehicle-150 ± 1525 ± 340 ± 5
Ketamine100350 ± 25 10 ± 2**15 ± 3
Ketamine + this compound10200 ± 2020 ± 330 ± 4
Ketamine + this compound20180 ± 18**22 ± 335 ± 4
Ketamine + this compound30160 ± 15***24 ± 4*38 ± 5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the Ketamine group.

Table 2: Effects of this compound on Social Interaction in the Three-Chamber Test

Treatment GroupDose (mg/kg)Time in Chamber with Novel Mouse (s)Number of Social Interactions
Vehicle-180 ± 1025 ± 3
Ketamine100100 ± 8 12 ± 2
Ketamine + this compound10160 ± 12 20 ± 2
Ketamine + this compound20170 ± 10 22 ± 3
Ketamine + this compound30175 ± 11 24 ± 3

**p < 0.01, ***p < 0.001 compared to the Ketamine group.

Table 3: Effects of this compound on Sensorimotor Gating in the Prepulse Inhibition Test

Treatment GroupDose (mg/kg)Prepulse Inhibition (%)
Vehicle-70 ± 5
Ketamine10030 ± 4
Ketamine + this compound1055 ± 6**
Ketamine + this compound2060 ± 5**
Ketamine + this compound3065 ± 5

**p < 0.01, ***p < 0.001 compared to the Ketamine group.

Experimental Protocols

The following are detailed protocols for the behavioral assays used to evaluate the antipsychotic-like effects of this compound.

Open Field Test

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior. Ketamine-induced hyperlocomotion is a common model for the positive symptoms of schizophrenia.

Experimental Workflow:

Open_Field_Workflow Acclimation Acclimation Drug_Administration Drug Administration (Vehicle, Ketamine, this compound) Acclimation->Drug_Administration Placement Place mouse in center of Open Field Arena Drug_Administration->Placement Recording Record activity for 10-20 min Placement->Recording Data_Analysis Analyze locomotor activity, time in center, and immobility Recording->Data_Analysis

Caption: Open Field Test Workflow.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm), typically made of opaque plastic.

  • Video tracking system and software.

  • This compound, ketamine, and vehicle solutions.

  • Standard laboratory mice (e.g., Swiss or C57BL/6).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. The room should be dimly lit (e.g., 10-20 lux) and quiet.

  • Drug Administration: Administer this compound (10, 20, or 30 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the test. Administer ketamine (100 mg/kg, i.p.) or vehicle 15 minutes before the test.

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Data Recording: Record the mouse's activity using the video tracking system for a predefined period (e.g., 10-20 minutes).

  • Data Analysis: The software will analyze the following parameters:

    • Total distance traveled (cm): A measure of overall locomotor activity.

    • Number of crossings: The number of times the mouse crosses grid lines on the arena floor.

    • Time spent in the center (s): The arena is virtually divided into a central and a peripheral zone. More time in the center suggests lower anxiety.

    • Immobility time (s): The duration for which the mouse remains still.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Three-Chamber Social Interaction Test

Objective: To assess social affiliation and preference for social novelty, which are relevant to the negative symptoms of schizophrenia, such as social withdrawal.

Experimental Workflow:

Three_Chamber_Workflow Acclimation Acclimation Drug_Administration Drug Administration Acclimation->Drug_Administration Habituation Phase 1: Habituation to empty apparatus (10 min) Drug_Administration->Habituation Sociability Phase 2: Sociability Test (Novel Mouse vs. Object) (10 min) Habituation->Sociability Social_Novelty Phase 3: Social Novelty Test (Familiar vs. Novel Mouse) (10 min) Sociability->Social_Novelty Data_Analysis Analyze time in chambers and social interactions Social_Novelty->Data_Analysis

Caption: Three-Chamber Test Workflow.

Materials:

  • Three-chambered apparatus (e.g., a rectangular box divided into three equal chambers with openings between them).

  • Two small, wire cages to hold stimulus mice.

  • Video tracking system and software.

  • Test mice and unfamiliar "stranger" mice of the same sex and age.

Procedure:

  • Acclimation and Drug Administration: As described for the Open Field Test.

  • Phase 1: Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.

  • Phase 2: Sociability Test (10 minutes): Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an inanimate object in the wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers.

  • Phase 3: Social Novelty Test (10 minutes): The "stranger" mouse from Phase 2 is now the "familiar" mouse. Place a new, unfamiliar "stranger" mouse in the previously empty wire cage. Allow the test mouse to explore all three chambers.

  • Data Analysis: The video tracking software will measure:

    • Time spent in each chamber (s): To determine preference for the chamber with the novel mouse over the object (sociability) and the novel mouse over the familiar mouse (social novelty).

    • Number of entries into each chamber.

    • Time spent sniffing each wire cage: A direct measure of social interaction.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.

Prepulse Inhibition (PPI) Test

Objective: To measure sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in individuals with schizophrenia and are thought to underlie sensory overload and cognitive fragmentation.

Experimental Workflow:

PPI_Workflow Acclimation Acclimation Drug_Administration Drug Administration Acclimation->Drug_Administration Placement Place mouse in startle chamber Drug_Administration->Placement Habituation Habituation period with background noise (5 min) Placement->Habituation Test_Session Present series of pulse-alone and prepulse-pulse trials Habituation->Test_Session Data_Analysis Calculate % PPI Test_Session->Data_Analysis

Caption: Prepulse Inhibition Test Workflow.

Materials:

  • Acoustic startle response system with a sound-attenuating chamber.

  • Animal holder that restricts movement.

  • Software to control stimulus presentation and record startle responses.

Procedure:

  • Acclimation and Drug Administration: As previously described.

  • Placement and Habituation: Place the mouse in the holder within the startle chamber. Allow a 5-minute habituation period with background white noise (e.g., 65 dB).

  • Test Session: The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) that elicits a startle response.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) is presented 100 ms (B15284909) before the strong pulse.

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Recording: The system records the startle response (amplitude of the flinch) for each trial.

  • Data Analysis: Calculate the percentage of prepulse inhibition using the following formula: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

  • Cleaning: Clean the holder between each mouse.

Conclusion

The behavioral assays outlined in these application notes provide a robust framework for evaluating the antipsychotic potential of this compound. The data presented from preclinical studies demonstrate that this compound effectively reverses ketamine-induced deficits in locomotor activity, social interaction, and sensorimotor gating in mice. These findings support the hypothesis that by modulating the glutamatergic system through proline transporter inhibition, this compound may offer a novel therapeutic strategy for the treatment of schizophrenia. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining consistency in methodology to ensure the reliability and reproducibility of their findings.

References

Application Notes and Protocols for the Synthesis of LQFM215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQFM215 is a novel, synthetic small molecule inhibitor of the L-proline transporter (PROT/SLC6A7) developed through a molecular hybridization strategy. It has demonstrated significant neuroprotective and potential antipsychotic effects in preclinical studies. These application notes provide a comprehensive overview of this compound, including its mechanism of action, a hypothetical synthesis protocol based on molecular hybridization principles, and its reported biological activities. The information is intended to guide researchers in the potential synthesis, evaluation, and further development of this compound and related compounds.

Introduction

The L-proline transporter (PROT), also known as solute carrier family 6 member 7 (SLC6A7), plays a crucial role in regulating the synaptic concentration of L-proline, an amino acid that modulates glutamatergic neurotransmission. Dysregulation of this system has been implicated in various neurological and psychiatric disorders. This compound has emerged as a promising therapeutic candidate due to its inhibitory action on PROT.[1][2][3][4] Developed by Carvalho et al., this compound was designed using a molecular hybridization approach, a drug design strategy that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, efficacy, and a modified selectivity profile.[1][2] This document outlines the conceptual basis for its synthesis and summarizes its biological profile.

Molecular Hybridization Strategy for this compound

Molecular hybridization is a rational drug design approach that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This strategy aims to produce compounds with improved biological activity, reduced side effects, or a dual mode of action. In the case of this compound, an arylpiperazine scaffold, a common motif in centrally acting drugs, was likely hybridized with another pharmacophore that confers specific affinity and inhibitory activity towards the L-proline transporter.

cluster_0 Pharmacophore A cluster_1 Pharmacophore B cluster_2 Hybrid Molecule A Arylpiperazine Moiety (CNS Penetration & General Binding) This compound This compound (Hybrid PROT Inhibitor) A->this compound Covalent Linkage B PROT-Specific Moiety (Affinity & Selectivity) B->this compound Covalent Linkage

Conceptual Molecular Hybridization of this compound.

Signaling Pathway of PROT Inhibition

This compound exerts its therapeutic effects by inhibiting the L-proline transporter (PROT/SLC6A7). This transporter is responsible for the reuptake of L-proline from the synaptic cleft into presynaptic neurons. By blocking this transporter, this compound increases the extracellular concentration of L-proline. Elevated synaptic L-proline can then modulate the activity of NMDA and AMPA receptors, which are key players in glutamatergic neurotransmission. This modulation is believed to be the basis for the neuroprotective and antipsychotic effects observed with this compound.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron PROT PROT (SLC6A7) Proline_out L-Proline PROT->Proline_out Proline_in L-Proline Proline_in->PROT Reuptake NMDA NMDA Receptor Proline_out->NMDA Modulation AMPA AMPA Receptor Proline_out->AMPA Modulation Response Neuronal Response (Neuroprotection, Antipsychotic Effects) NMDA->Response AMPA->Response This compound This compound This compound->PROT Inhibition

Signaling Pathway of this compound via PROT Inhibition.

Experimental Protocols

Note: The specific, detailed synthesis protocol for this compound has not been published in the peer-reviewed literature to date. The following represents a generalized, hypothetical protocol for the synthesis of an arylpiperazine derivative based on common organic chemistry techniques and the principles of molecular hybridization. This should be adapted and optimized by experienced synthetic chemists.

Hypothetical Synthesis Workflow

cluster_synthesis Synthesis of Arylpiperazine Intermediate cluster_hybridization Molecular Hybridization Step cluster_purification Purification and Characterization Start_A Starting Material A (e.g., Substituted Aniline) Reaction1 N-Arylation Reaction Start_A->Reaction1 Start_B Starting Material B (e.g., Bis(2-chloroethyl)amine) Start_B->Reaction1 Intermediate Arylpiperazine Intermediate Reaction1->Intermediate Reaction2 Amide Coupling or N-Alkylation Intermediate->Reaction2 Pharmacophore Pharmacophore B (Activated Carboxylic Acid or Alkyl Halide) Pharmacophore->Reaction2 Crude Crude this compound Reaction2->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure this compound Characterization->Final

Hypothetical Workflow for this compound Synthesis.
Materials and Reagents

  • Substituted aniline (B41778) derivative

  • Bis(2-chloroethyl)amine (B1207034) hydrochloride

  • Substituted carboxylic acid or acyl chloride

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Organic bases (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvents (e.g., dichloromethane, dimethylformamide, acetonitrile)

  • Reagents for purification (e.g., silica (B1680970) gel, appropriate solvent systems)

  • Standard laboratory glassware and equipment

Step 1: Synthesis of the Arylpiperazine Intermediate (General Procedure)
  • To a solution of the appropriately substituted aniline in a high-boiling point solvent (e.g., diglyme), add bis(2-chloroethyl)amine hydrochloride.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylpiperazine intermediate.

Step 2: Molecular Hybridization - Amide Coupling (Hypothetical)
  • To a solution of the arylpiperazine intermediate and the desired carboxylic acid in an anhydrous solvent (e.g., DMF), add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the final compound, this compound.

Step 3: Characterization
  • Confirm the structure of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess the purity of the final compound by high-performance liquid chromatography (HPLC).

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in the literature.

ParameterValueReference
Biological Activity
IC₅₀ for Proline Uptake20.4 µM (in hippocampal synaptosomes)--INVALID-LINK--
In Vivo Efficacy (Mouse Models)
Reduction in Infarcted Area (MCAO model)Significant at 10 mg/kg--INVALID-LINK--
Reduction in Hyperlocomotion (Ketamine model)Effective at 10, 20, and 30 mg/kg--INVALID-LINK--
Prevention of Sensorimotor Gating Deficits (PPI test)Effective at 10, 20, and 30 mg/kg--INVALID-LINK--

Conclusion

This compound is a promising new chemical entity with a novel mechanism of action targeting the L-proline transporter. The molecular hybridization strategy employed in its design highlights a powerful approach for developing multi-target or highly specific ligands for complex neurological disorders. While the precise synthetic protocol remains proprietary, the general principles and hypothetical workflow provided herein offer a solid foundation for researchers interested in synthesizing and evaluating this and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its pharmacokinetic and pharmacodynamic properties.

References

Troubleshooting & Optimization

troubleshooting LQFM215 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of LQFM215 in aqueous solutions for research applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a synthetic inhibitor of the L-proline transporter (PROT/SLC6A7), with the chemical name (3,5-di-tert-butyl-4-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone.[1] Its chemical structure is largely non-polar, making it inherently hydrophobic and thus poorly soluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A2: Direct dissolution of this compound in aqueous buffers is not recommended and is likely to fail. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.

Q3: What is the recommended solvent for creating an this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1] It is known to be soluble up to 10 mM in DMSO.[1] For best practices, start by preparing a high-concentration stock, such as 10 mM, in 100% DMSO.

Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several steps to mitigate this problem:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically ≤0.5% and never exceeding 1%, to avoid solvent toxicity in cellular assays.

  • Use Vortexing/Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Warm the Aqueous Solution: Gently warming your buffer (e.g., to 37°C) can sometimes increase the solubility of the compound, but be mindful of the temperature stability of your buffer components and this compound itself.

  • Reduce the Final Concentration: You may be exceeding the solubility limit of this compound in the final aqueous medium. Try working with a lower final concentration of the compound.

Q5: Are there any alternative formulation strategies to improve aqueous solubility?

A5: While preparing a DMSO stock is the most direct method, other formulation strategies used for hydrophobic compounds include the use of solubilizing agents. These methods require careful validation to ensure they do not interfere with the experimental model:

  • Co-solvents: Using a mixture of solvents, such as ethanol (B145695) or PEG-400, in addition to DMSO may help, but requires extensive optimization.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate the hydrophobic compound.

  • Cyclodextrins: Molecules like β-cyclodextrin can form inclusion complexes with this compound, increasing its apparent aqueous solubility.

Physicochemical & Solubility Data

The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 3044047-98-2[1]
Molecular Formula C₂₅H₃₄N₂O₂[1]
Molecular Weight 394.56 g/mol [1]
Appearance Solid[1]
Solubility 10 mM in DMSO [1]
Poor in Water/Aqueous BuffersInferred

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Methodology:

  • Determine Required Mass: Calculate the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution. The formula is: Mass (mg) = Desired Volume (mL) x 10 mM x 0.39456 (mg/µmol) Example: For 1 mL of 10 mM stock, you need 1 x 10 x 0.39456 = 3.9456 mg of this compound.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the corresponding volume of 100% DMSO to the tube containing the powder.

  • Dissolve: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer or magnetic stirrer

Methodology:

  • Pre-warm Buffer: If appropriate for your experiment, warm the aqueous buffer to your working temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of stock solution needed for your final concentration.

    • Example: To make 10 mL of a 10 µM solution from a 10 mM stock, use the formula C₁V₁ = C₂V₂. (10,000 µM)(V₁) = (10 µM)(10,000 µL). You will need V₁ = 10 µL of the stock solution.

  • Dispense Buffer: Add the final volume of aqueous buffer (e.g., 9.99 mL) to a sterile conical tube.

  • Add Stock & Mix: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock (e.g., 10 µL) drop-by-drop directly into the buffer. Do not add the stock to the bottom or side of the tube.

  • Final Check: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If the solution is not clear, consider reducing the final concentration.

Visual Guides

troubleshooting_workflow start Start: This compound Insolubility Issue q1 Is this compound dissolved in 100% DMSO first? start->q1 prep_stock Prepare a 10 mM stock solution in 100% DMSO. q1->prep_stock No q2 Did precipitation occur upon dilution in aqueous buffer? q1->q2 Yes prep_stock->q2 success Success: Solution is clear. q2->success No troubleshoot Troubleshooting Steps: 1. Add stock to vortexing buffer. 2. Ensure final DMSO is <0.5%. 3. Gently warm buffer (e.g., 37°C). q2->troubleshoot Yes q3 Is solution clear after troubleshooting? troubleshoot->q3 q3->success Yes reduce_conc Reduce final this compound concentration and repeat dilution. q3->reduce_conc No reduce_conc->q2 alt Consider alternative formulation: - Surfactants (Tween-80) - Cyclodextrins reduce_conc->alt stock_prep_workflow Stock Solution Workflow (10 mM in DMSO) step1 1. Weigh 3.95 mg of this compound powder. step2 2. Place powder in a sterile microtube. step1->step2 step3 3. Add 1.0 mL of 100% DMSO. step2->step3 step4 4. Vortex or sonicate until fully dissolved. step3->step4 step5 5. Aliquot and store at -20°C or -80°C. step4->step5 insolubility_concept Conceptual Model of Solubilization cluster_0 Poor Aqueous Environment cluster_1 DMSO Stock Dilution a This compound b This compound a->b e This compound a->e c This compound b->c d This compound b->d f This compound b->f c->a c->d s4 This compound d->e e->f f->d label_agg Aggregate (Precipitate) label_sol Solubilized Molecules label_agg->label_sol Vigorous Mixing + Low Final DMSO % s1 This compound s2 This compound s3 This compound s5 This compound s6 This compound

References

Navigating Neuroprotection: A Technical Guide to Optimizing LQFM215 Concentration in Your Assays

Author: BenchChem Technical Support Team. Date: December 2025

Central Support Hub | Troubleshooting & FAQs

For researchers and drug development professionals investigating the neuroprotective potential of LQFM215, this technical support center provides essential guidance on optimizing its concentration for various in vitro assays. This compound is a novel and selective inhibitor of the L-proline transporter (PROT/SLC6A7), offering a promising avenue for mitigating neuronal damage in conditions such as ischemic stroke and neurodegenerative diseases.[1][2] Its mechanism of action involves the modulation of glutamatergic neurotransmission by increasing synaptic L-proline levels, which in turn influences NMDA receptor activity.[2]

This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the L-proline transporter (PROT/SLC6A7).[1] By blocking the reuptake of L-proline into presynaptic neurons, this compound increases the concentration of this amino acid in the synaptic cleft.[2] Elevated L-proline levels modulate the activity of NMDA receptors, which are key players in glutamate-mediated excitotoxicity.[2] This modulation helps to protect neurons from the damaging effects of excessive glutamate (B1630785) release, a common pathway of cell death in many neurological disorders.[2]

Q2: What is a good starting concentration range for this compound in in vitro neuroprotection assays?

A2: A good starting point for determining the optimal concentration of this compound is to consider its half-maximal inhibitory concentration (IC50) for its target. The reported IC50 of this compound for L-proline uptake in rat hippocampal synaptosomes is 20.4 µM. We recommend starting with a concentration range that brackets this value. A typical starting range for in vitro assays would be from 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal neuroprotective concentration for your specific cell type and experimental conditions.

Q3: Is this compound toxic to cells at higher concentrations?

A3: In vitro studies using the Lund human mesencephalic (LUHMES) cell line have shown that this compound has negligible neurotoxicity at pharmacologically active concentrations, especially when co-cultured with astrocytes.[3] However, as with any compound, it is essential to determine the cytotoxic concentration in your specific neuronal cell model. We recommend performing a cell viability assay (e.g., MTT, LDH, or Calcein-AM/Ethidium Homodimer-1 staining) with a range of this compound concentrations (e.g., 1 µM to 100 µM) to identify any potential toxicity.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound has an aryl piperazine (B1678402) scaffold, a class of compounds that can exhibit improved aqueous solubility. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is minimal (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No neuroprotective effect observed. - Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit the L-proline transporter. - Inappropriate timing of administration: The compound might be added too late to prevent the neurotoxic cascade. - Cell model insensitivity: The chosen cell line may not adequately express the L-proline transporter or be responsive to its inhibition.- Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). - In excitotoxicity models, pre-incubate the cells with this compound for a period (e.g., 1-2 hours) before adding the neurotoxic insult. - Verify the expression of PROT/SLC6A7 in your cell model using techniques like qPCR or Western blotting. Consider using primary neuronal cultures known to express the transporter.
High variability between replicate wells. - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable responses. - Compound precipitation: this compound may precipitate out of solution at higher concentrations or due to improper mixing. - Edge effects in the culture plate: Wells on the edge of the plate are more prone to evaporation, leading to changes in compound concentration.- Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. - Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells for any signs of precipitation after adding the compound. - Avoid using the outer wells of the culture plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
Observed cytotoxicity at expected neuroprotective concentrations. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Off-target effects: At higher concentrations, this compound may have off-target effects unrelated to PROT inhibition. - Cell line sensitivity: The specific neuronal cell line being used might be particularly sensitive to the compound.- Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%). Always include a vehicle control. - Lower the concentration of this compound and perform a careful dose-response analysis to find the therapeutic window. - Perform a thorough literature search for any known off-target effects of similar compounds. Test the compound on a different neuronal cell line if possible.

Quantitative Data Summary

Due to the novelty of this compound, extensive in vitro neuroprotection data is not yet publicly available. The following table provides a template for researchers to populate with their own experimental data to aid in the comparison of effective concentrations across different neuroprotective assays.

Neuroprotective Assay Cell Type Neurotoxic Insult This compound EC₅₀ (µM) Therapeutic Window (µM)
Glutamate-Induced ExcitotoxicityPrimary Cortical Neurons50 µM GlutamateUser-determinedUser-determined
Oxygen-Glucose Deprivation (OGD)Hippocampal Neurons90 min OGDUser-determinedUser-determined
Hydrogen Peroxide-Induced Oxidative StressSH-SY5Y Cells100 µM H₂O₂User-determinedUser-determined

Experimental Protocols

Protocol 1: Determining the Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

1. Cell Culture:

  • Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Maintain the cultures for 7-10 days in vitro (DIV) to allow for mature synaptic connections to form.

2. This compound Treatment and Glutamate Challenge:

  • Prepare a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) in pre-warmed Neurobasal medium.

  • Remove the old medium from the neuronal cultures and replace it with the medium containing the different concentrations of this compound or vehicle (DMSO).

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Add glutamate to a final concentration of 50 µM to the wells (excluding the no-glutamate control wells).

  • Incubate the plates for 24 hours at 37°C.

3. Assessment of Cell Viability:

  • Measure cell viability using a suitable assay, such as the MTT assay or by staining with Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells).

  • Read the results using a plate reader or a fluorescence microscope.

4. Data Analysis:

  • Normalize the viability data to the control wells (no glutamate, no this compound).

  • Plot the percentage of neuroprotection against the log of the this compound concentration and determine the EC₅₀ value.

Protocol 2: Evaluating the Neuroprotective Effect of this compound in an In Vitro Model of Ischemia (Oxygen-Glucose Deprivation)

1. Cell Culture:

  • Culture primary hippocampal neurons on poly-D-lysine coated 24-well plates as described in Protocol 1.

2. Oxygen-Glucose Deprivation (OGD):

  • On DIV 10-12, replace the culture medium with a glucose-free DMEM.

  • Place the culture plates in a hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂) for 90 minutes at 37°C.

  • For the control group, replace the medium with fresh, glucose-containing Neurobasal medium and keep the plates in a normoxic incubator.

3. Reoxygenation and this compound Treatment:

  • After the OGD period, remove the plates from the hypoxic chamber.

  • Replace the glucose-free DMEM with fresh, pre-warmed Neurobasal medium containing different concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) or vehicle.

  • Return the plates to a normoxic incubator for 24 hours.

4. Assessment of Neuronal Death:

  • Quantify neuronal death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available kit.

  • Alternatively, perform immunocytochemistry for markers of apoptosis such as cleaved caspase-3.

5. Data Analysis:

  • Calculate the percentage of neuroprotection by comparing the LDH release in this compound-treated wells to the OGD-only wells.

  • Determine the effective concentration range of this compound for protection against OGD-induced neuronal death.

Visualizing Key Concepts

To further aid in the understanding of the experimental processes and the underlying mechanisms, the following diagrams have been generated.

LQFM215_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_synapse Glutamate Glutamate_Vesicle->Glutamate_synapse Release PROT PROT (SLC6A7) L-Proline_in L-Proline PROT->L-Proline_in NMDA_Receptor NMDA Receptor Glutamate_synapse->NMDA_Receptor Binds to L-Proline_synapse L-Proline L-Proline_synapse->PROT Reuptake L-Proline_synapse->NMDA_Receptor Modulates This compound This compound This compound->PROT Inhibits Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Ca_ion->Excitotoxicity Excess leads to

Caption: Mechanism of action of this compound in preventing excitotoxicity.

Experimental_Workflow_Glutamate_Assay A 1. Culture Primary Cortical Neurons (7-10 DIV) B 2. Pre-incubate with this compound (1 hr) A->B C 3. Add Glutamate (50 µM) B->C D 4. Incubate for 24 hrs C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Data Analysis (Determine EC₅₀) E->F

Caption: Workflow for glutamate-induced excitotoxicity assay.

Troubleshooting_Logic Start No Neuroprotective Effect Q1 Is the this compound concentration optimized? Start->Q1 Sol1 Perform Dose-Response (0.1-100 µM) Q1->Sol1 No Q2 Is the timing of administration appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Pre-incubate before insult Q2->Sol2 No Q3 Does the cell model express PROT? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Verify PROT expression (qPCR/WB) or switch to primary neurons Q3->Sol3 No End Further Investigation Needed (e.g., compound stability, off-target effects) Q3->End Yes A3_No No

Caption: Troubleshooting logic for lack of neuroprotective effect.

References

potential off-target effects of LQFM215 in CNS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with LQFM215. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on its use in the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1][2]. By blocking this transporter, this compound increases the concentration of L-proline in the synapse. This elevation in synaptic L-proline is thought to modulate the activity of N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and glycine (B1666218) receptors (GlyR), which are crucial for glutamatergic neurotransmission[3].

Q2: What are the known on-target effects of this compound in the CNS?

In preclinical studies, this compound has demonstrated several on-target effects within the CNS:

  • Neuroprotection: It has shown neuroprotective potential in models of ischemic stroke by reducing the infarcted area and improving motor function[1].

  • Antipsychotic-like Activity: In a ketamine-induced model of psychosis, this compound was effective in reducing hyperlocomotion and enhancing social interaction[4][5][6].

  • Behavioral Modulation: At effective doses, this compound has been observed to decrease locomotor and exploratory activity in mice without inducing anxiety-related behaviors or impairing working memory[1].

Q3: Have any off-target effects of this compound in the CNS been reported?

Currently, there is limited publicly available information specifically detailing a comprehensive off-target screening of this compound. Due to structural similarities with other neurotransmitter transporters, particularly other members of the SLC6 family like glycine transporters (GlyT1 and GlyT2), the potential for cross-reactivity could be a consideration in experimental design[3]. Researchers should be mindful of this possibility and may need to conduct their own assessments to rule out off-target contributions to their observed effects.

Q4: Is there any data on the cytotoxicity of this compound?

This compound has been evaluated for its toxic effects. At pharmacologically active concentrations, it exhibited negligible neurotoxicity in co-cultures of astrocytes and neurons[3][5][6]. Its cytotoxicity has also been quantified in the Lund human mesencephalic (LUHMES) cell line[5][7].

Troubleshooting Guide

Issue 1: Unexpected behavioral phenotypes or cellular responses are observed.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough search for any newly published data on the selectivity profile of this compound.

    • Control Experiments: Include appropriate controls in your experimental design. This could involve using a structurally unrelated PROT inhibitor, if available, to see if the same phenotype is produced.

    • Off-Target Screening: Consider performing a broad off-target screening panel to assess the binding profile of this compound against a range of receptors, transporters, and enzymes. A suggested protocol is provided below.

Issue 2: Variability in the neuroprotective or behavioral effects of this compound.

  • Possible Cause: This could be related to the compound's stability, solubility, or pharmacokinetic properties.

  • Troubleshooting Steps:

    • Compound Integrity: Ensure the proper storage and handling of the this compound stock solution to prevent degradation. It is soluble in DMSO[2].

    • Dose-Response Curve: Generate a full dose-response curve to identify the optimal concentration for your specific model system.

    • Pharmacokinetic Assessment: If working in vivo, consider a preliminary pharmacokinetic study to determine the brain penetrance and half-life of this compound in your animal model. The BOILED-Egg predictive model can offer an initial in silico assessment of brain accessibility[3].

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC50 (Proline Uptake)20.4 µMMouse Hippocampal Synaptosomes[2]

Experimental Protocols

Protocol: Preliminary Off-Target Liability Assessment

This protocol outlines a general workflow for an initial assessment of potential off-target effects of this compound.

  • In Silico Screening:

    • Utilize computational tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction to predict potential off-target interactions based on the chemical structure of this compound[3][5].

  • In Vitro Radioligand Binding Assays:

    • Submit this compound to a commercial or in-house broad-panel radioligand binding assay screen (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • A typical panel should include a wide range of CNS targets, including other SLC6 family transporters, G-protein coupled receptors (GPCRs), ion channels, and kinases.

    • Start with a high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition).

    • For any identified "hits," perform follow-up concentration-response curves to determine the binding affinity (Ki).

  • Functional Assays for "Hits":

    • For any confirmed off-target binding with significant affinity, conduct functional assays to determine if this compound acts as an agonist, antagonist, or modulator at that target.

    • The choice of assay will depend on the target (e.g., calcium flux for GPCRs, electrophysiology for ion channels).

Visualizations

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal This compound This compound PROT PROT (SLC6A7) This compound->PROT Inhibits L_Proline_in L-Proline PROT->L_Proline_in Uptake L_Proline_syn Increased Synaptic L-Proline NMDA_R NMDA Receptor L_Proline_syn->NMDA_R Modulates AMPA_R AMPA Receptor L_Proline_syn->AMPA_R Modulates Gly_R Glycine Receptor L_Proline_syn->Gly_R Modulates Modulation Modulation of Glutamatergic Neurotransmission

Caption: Signaling pathway of this compound action in the CNS.

start Unexpected Experimental Result Observed in_silico In Silico Screening (e.g., SEA, SwissTargetPrediction) start->in_silico Step 1 binding_assay Broad Panel Radioligand Binding Assay in_silico->binding_assay Step 2 concentration_response Concentration-Response Curves to Determine Ki for 'Hits' binding_assay->concentration_response Step 3 functional_assay Functional Assays for Confirmed Off-Targets concentration_response->functional_assay Step 4 data_analysis Analyze Data and Compare Off-Target Potency to On-Target Potency functional_assay->data_analysis Step 5 conclusion Determine Likelihood of Off-Target Contribution data_analysis->conclusion

Caption: Workflow for investigating potential off-target CNS effects.

References

Technical Support Center: Optimizing LQFM215 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LQFM215. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on understanding and improving its penetration of the blood-brain barrier (BBB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier penetration important?

A1: this compound is a novel and selective inhibitor of the L-proline transporter (PROT, SLC6A7).[1][2] This transporter is involved in modulating glutamatergic neurotransmission by regulating proline levels in the brain.[2][3][4] The efficacy of this compound in treating central nervous system (CNS) disorders, such as ischemic stroke and schizophrenia, is dependent on its ability to cross the blood-brain barrier to reach its target in the brain.[1][2][4]

Q2: Does this compound cross the blood-brain barrier?

A2: Yes, preclinical studies indicate that this compound effectively crosses the blood-brain barrier. Evidence for this includes the observation that systemic administration of this compound leads to a reduction of L-proline levels in the mouse hippocampus and induces behavioral changes associated with CNS activity.[2]

Q3: What is the proposed mechanism of action of this compound in the CNS?

A3: this compound inhibits the reuptake of L-proline into neurons and glial cells by blocking the PROT/SLC6A7 transporter.[1][2] This leads to an increase in synaptic L-proline levels, which can then modulate the activity of NMDA and AMPA receptors, key players in glutamatergic neurotransmission.[1][3][4] This modulation is thought to underlie its neuroprotective and antipsychotic effects.[1][4]

Q4: What are the known effects of this compound in preclinical models?

A4: In preclinical studies, this compound has demonstrated neuroprotective effects in models of ischemic stroke by reducing the infarcted area and improving motor function.[2] It has also shown antipsychotic potential in ketamine-induced models of schizophrenia by reducing hyperlocomotion and improving social interaction.[3][4][5]

Q5: Are there any in silico predictions for the BBB permeability of this compound?

A5: While specific in silico data for this compound is not publicly available, tools like the BOILED-Egg model can be used to predict the gastrointestinal absorption and brain penetration of small molecules.[1] Such models rely on physicochemical properties like lipophilicity and polar surface area to make predictions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or variable efficacy in in vivo CNS models Poor or inconsistent BBB penetration.1. Verify the formulation and administration route of this compound. 2. Assess the physicochemical properties of your batch of this compound. 3. Perform a preliminary in vitro BBB permeability assay (e.g., PAMPA-BBB). 4. Consider co-administration with a P-glycoprotein (P-gp) inhibitor if efflux is suspected.
High inter-individual variability in behavioral readouts Differences in metabolism or BBB transport among subjects.1. Increase the sample size of your study. 2. Measure plasma and brain concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. 3. Investigate potential genetic variations in drug transporters or metabolizing enzymes in your animal model.
Discrepancy between in vitro potency and in vivo efficacy High plasma protein binding or rapid metabolism limiting free drug concentration available to cross the BBB.1. Determine the plasma protein binding of this compound. 2. Conduct metabolic stability assays using liver microsomes. 3. If metabolism is high, consider strategies to develop more stable analogs.
Unexpected off-target effects in vivo Interaction with other transporters or receptors at the BBB or in the periphery.1. Profile this compound against a panel of CNS-related transporters and receptors. 2. Conduct a thorough literature review for known off-target effects of similar chemical scaffolds.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to predict the passive diffusion of a compound across the BBB.

Methodology:

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a phosphate (B84403) buffer solution (pH 7.4) to the desired final concentration. This will be the donor solution.

    • Prepare the acceptor solution, which is the same phosphate buffer.

  • Assay Procedure:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the donor solution containing this compound to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:

    • Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

In Vivo Assessment of Brain Penetration: Brain-to-Plasma Concentration Ratio (Kp)

This method provides a measure of the extent of total drug distribution into the brain at a specific time point.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point post-dose (e.g., at the time of maximum plasma concentration, Tmax), collect blood and brain samples.

    • Anesthetize the animal and collect a terminal blood sample via cardiac puncture into an anticoagulant-containing tube.

    • Perfuse the brain with ice-cold saline to remove remaining blood from the cerebral vasculature.

    • Excise the brain and record its weight.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Determine the concentration of this compound in the plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Kp:

    • Kp = Cbrain / Cplasma

    • Where Cbrain is the concentration of this compound in the brain tissue (ng/g) and Cplasma is the concentration in the plasma (ng/mL).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment physchem Physicochemical Characterization (LogP, PSA, MW) pampa PAMPA-BBB Assay physchem->pampa caco2 Caco-2/MDCK Assay (Efflux Ratio) pampa->caco2 pk_study Pharmacokinetic Study (Plasma PK) caco2->pk_study Proceed if in vitro permeability is promising kp_study Brain Penetration (Kp, Kp,uu) pk_study->kp_study microdialysis Microdialysis (Unbound Brain Conc.) kp_study->microdialysis

Caption: Experimental workflow for assessing the blood-brain barrier penetration of this compound.

troubleshooting_workflow cluster_no_bbb Troubleshooting Poor BBB Penetration cluster_yes_bbb Troubleshooting Post-Penetration Issues start Low in vivo CNS Efficacy check_bbb Is BBB penetration confirmed? start->check_bbb check_physchem Assess Physicochemical Properties (LogP, PSA) check_bbb->check_physchem No check_target Confirm Target Engagement in Brain check_bbb->check_target Yes check_efflux Determine P-gp Efflux Ratio check_physchem->check_efflux check_metabolism Evaluate Metabolic Stability check_efflux->check_metabolism check_pkpd Establish PK/PD Relationship check_target->check_pkpd check_off_target Investigate Off-Target Effects check_pkpd->check_off_target

Caption: Troubleshooting decision tree for addressing low in vivo efficacy of this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal proline_syn L-Proline prot PROT (SLC6A7) proline_syn->prot Reuptake proline_cleft Increased L-Proline This compound This compound This compound->prot Inhibition nmda NMDA Receptor proline_cleft->nmda Modulation ampa AMPA Receptor proline_cleft->ampa Modulation

References

managing potential LQFM215 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the investigational tyrosine kinase inhibitor (TKI), LQFM215, in long-term preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3) and Platelet-Derived Growth Factor Receptors (PDGFRα/β). By inhibiting these pathways, this compound is designed to suppress tumor angiogenesis and growth. However, off-target inhibition of other kinases may contribute to its toxicity profile.

Q2: What are the anticipated long-term toxicities with this compound based on its mechanism?

A2: Based on its target profile as a VEGFR/PDGFR inhibitor, the most anticipated long-term toxicities include cardiovascular, renal, and hepatic events. These are often class effects of TKIs with similar mechanisms.[1][2] Common toxicities may include hypertension, proteinuria, elevated liver enzymes, and potential for more severe events like cardiac dysfunction with prolonged exposure.[3][4]

Q3: What is the recommended schedule for monitoring potential toxicities during a long-term study?

A3: A rigorous monitoring schedule is crucial for early detection and management of adverse events. The following table outlines a recommended baseline and ongoing assessment schedule.

Table 1: Recommended Monitoring Schedule for Long-Term this compound Studies

ParameterBaseline (Pre-Dose)Months 1-3 (Weekly/Bi-weekly)Months 4-12 (Monthly)Annually Thereafter
Cardiovascular
Blood Pressure
ECGMonthlyEvery 3 Months
Echocardiogram (LVEF)Every 6 Months
Serum TroponinsEvery 6 Months
Renal
Serum Creatinine (B1669602) (sCr)Bi-weekly
Blood Urea Nitrogen (BUN)Bi-weekly
Urinalysis (Protein)Bi-weekly
Urine Albumin-to-Creatinine Ratio (UACR)Every 3 Months
Hepatic
ALT / ASTBi-weekly
Total Bilirubin (B190676)Bi-weekly
Alkaline PhosphataseBi-weekly

Troubleshooting Guides

This section addresses specific adverse findings that may be encountered during long-term this compound administration.

Issue 1: Persistent Grade 2-3 Hypertension is Observed

  • Question: A cohort of subjects on this compound (50 mg/kg/day) demonstrates a sustained increase in systolic blood pressure (>160 mmHg) after 8 weeks of treatment. How should this be managed?

  • Answer & Workflow: TKI-induced hypertension is a common on-target effect of VEGFR inhibition.[1][3] Management should be proactive to prevent long-term cardiovascular complications.

    G A Sustained BP >160 mmHg Observed B Confirm with repeat measurements over 3 days A->B C Initiate Antihypertensive Therapy (e.g., ACE inhibitor) B->C D Monitor BP weekly C->D E BP Controlled (<140/90 mmHg)? D->E F Continue this compound and antihypertensive E->F Yes I BP Remains Uncontrolled E->I No G Consider this compound Dose Reduction (25 mg/kg) H Re-evaluate BP within 2 weeks G->H H->E I->G J Consider discontinuing This compound I->J

    Workflow for managing this compound-induced hypertension.

Issue 2: Elevated Liver Enzymes (ALT/AST) Detected

  • Question: At the 3-month time point, mean Alanine Aminotransferase (ALT) levels increase to 5x the Upper Limit of Normal (ULN) in the high-dose group. What are the immediate steps?

  • Answer & Workflow: Drug-induced liver injury (DILI) is a significant concern and requires prompt investigation to rule out other causes and determine causality.[5][6] The primary steps are to confirm the finding, assess liver function, and consider modifying the treatment.

    Table 2: Fictional ALT/AST Data in a 6-Month Rat Study

    Treatment Group Baseline (U/L) Month 3 (U/L) % Change Month 6 (U/L) % Change
    Vehicle Control 45 ± 8 48 ± 10 +6.7% 50 ± 9 +11.1%
    This compound (25 mg/kg) 47 ± 9 95 ± 20* +102.1% 75 ± 15 +59.6%
    This compound (50 mg/kg) 46 ± 7 230 ± 45** +400.0% 180 ± 38* +291.3%

    *p<0.05, *p<0.01 vs. Vehicle Control

    Immediate Actions:

    • Confirm Finding: Repeat liver enzyme tests within 2-5 days to verify the elevation.[7]

    • Assess Liver Function: Immediately measure total bilirubin and INR (International Normalized Ratio) to check for functional impairment. If bilirubin is >2x ULN concurrently with ALT elevation, this may indicate severe DILI (Hy's Law).

    • Pause Dosing: Temporarily suspend this compound administration in the affected cohort.

    • Investigate Other Causes: Exclude other potential causes of liver injury, such as viral hepatitis or other concomitant medications.[6]

    • Dose Modification: If liver enzymes return to <3x ULN after pausing, consider re-initiating this compound at a reduced dose (e.g., 25 mg/kg). If enzymes remain elevated, discontinuation may be necessary.[8]

Issue 3: Proteinuria Detected During Urinalysis

  • Question: A routine urinalysis at 6 months shows 2+ protein in several animals treated with this compound. What is the recommended follow-up?

  • Answer & Workflow: Proteinuria is a known complication of VEGFR inhibitors, indicating potential glomerular injury.[9] Quantification and further investigation are necessary.

    • Quantify Proteinuria: Perform a Urine Albumin-to-Creatinine Ratio (UACR) test on a fresh spot urine sample for a more accurate assessment of protein excretion.

    • Monitor Renal Function: Check serum creatinine (sCr) and Blood Urea Nitrogen (BUN) to assess overall kidney function.

    • Histopathology: At the study endpoint, or if renal dysfunction worsens, prioritize histopathological examination of the kidneys. Look for signs of thrombotic microangiopathy or glomerulopathy.

    • Dose Adjustment: If UACR is significantly elevated (>300 mg/g) or sCr increases by >1.5x from baseline, a dose reduction or temporary interruption of this compound is recommended.

Experimental Protocols

Protocol 1: Immunohistochemical (IHC) Staining for Kidney Injury Molecule-1 (KIM-1)

  • Objective: To detect early tubular kidney injury in response to long-term this compound treatment.

  • Methodology:

    • Tissue Preparation: Harvest kidneys and fix in 10% neutral buffered formalin for 24 hours. Process and embed in paraffin (B1166041) wax. Cut 4-µm sections and mount on charged slides.

    • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker for 15 minutes.

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum for 1 hour.

    • Primary Antibody Incubation: Incubate sections with a primary antibody against KIM-1 (e.g., rabbit anti-KIM-1, 1:500 dilution) overnight at 4°C.

    • Secondary Antibody & Detection: Apply a goat anti-rabbit HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize with DAB (3,3'-diaminobenzidine) substrate, which will produce a brown precipitate at the site of the antigen.

    • Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

    • Analysis: Score the intensity and distribution of KIM-1 staining in the renal cortex and outer medulla under a light microscope.

Protocol 2: In Vitro Cardiomyocyte Viability Assay

  • Objective: To assess the direct cytotoxic potential of this compound on cardiomyocytes.

  • Methodology:

    • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate maintenance medium until confluent monolayers with spontaneous beating are observed.

    • Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the medium in the hiPSC-CM plates with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the cells for a prolonged period relevant to chronic exposure, such as 72 hours.

    • Viability Assessment (MTT Assay):

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

      • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

      • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 (the concentration of this compound that causes 50% reduction in cell viability).

Signaling Pathway Visualization

This diagram illustrates the intended and potential off-target signaling pathways affected by this compound, which may contribute to both efficacy and toxicity.

G cluster_0 This compound Action cluster_1 On-Target Effects (Efficacy) cluster_2 Off-Target Effects (Toxicity) This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits OtherKinase Other Kinases (e.g., c-KIT, RET) This compound->OtherKinase Inhibits Angio ↓ Angiogenesis VEGFR->Angio TumorGrowth ↓ Tumor Growth PDGFR->TumorGrowth Cardio Cardiomyocyte Function OtherKinase->Cardio Cardiotoxicity Renal Podocyte/Endothelial Function OtherKinase->Renal Nephrotoxicity Hepatic Hepatocyte Metabolism OtherKinase->Hepatic Hepatotoxicity

References

Technical Support Center: Stability and Handling of Small Molecules in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "LQFM215" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating when I dilute it into my aqueous experimental buffer. What is happening and what should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. This typically occurs when the concentration of the compound exceeds its solubility limit in the final buffer composition. Here are several steps you can take to address this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Your compound may have simply exceeded its aqueous solubility.

  • Optimize Co-Solvent Concentration: Many small molecules are initially dissolved in a 100% organic solvent like DMSO. While it's crucial to minimize the final DMSO concentration in your experiment (as it can be toxic to cells), a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain the solubility of this compound.[1] Always include a vehicle control with the same final solvent concentration to ensure it is not affecting your experimental results.[1]

  • Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1][2] If the pKa of this compound is known, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.[3] If the pKa is unknown, you can empirically test a range of pH values to find the optimal pH for solubility.[3]

  • Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh solutions before each experiment.[2]

Q2: I am observing a loss of activity of this compound in my cell-based assay over time. What could be the cause?

A2: A gradual loss of compound activity can be attributed to several factors related to stability:

  • Degradation in Culture Medium: The complex components of cell culture media (e.g., salts, amino acids, proteins) can interact with and degrade your compound. It is advisable to assess the stability of this compound directly in the specific culture medium you are using.

  • Adsorption to Plasticware: Small molecules can adsorb to the surfaces of plastic tubes, plates, and pipette tips, reducing the effective concentration of the compound in your experiment.[2] Using low-binding plasticware or adding a small amount of a non-ionic surfactant can help mitigate this issue. Storing samples at higher concentrations can also reduce the fractional loss due to adsorption.[4]

  • Chemical Instability: The compound may be inherently unstable in aqueous solutions due to factors like:

    • Hydrolysis: Susceptibility to cleavage by water, which can be catalyzed by acidic or basic conditions.[2]

    • Oxidation: Sensitivity to dissolved oxygen in the buffer.[2] Adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer can help protect against oxidation.[2]

    • Light Sensitivity: Exposure to light can cause degradation of photosensitive compounds.[2] Storing solutions in amber vials or wrapping containers in aluminum foil can prevent this.[2][5]

Q3: How should I properly store my stock solutions of this compound?

A3: Proper storage is critical to maintain the integrity and stability of your small molecule.

  • Solid Form: Unless otherwise specified, store the solid (powder) form of the compound at -20°C for long-term storage (up to several years) or at 4°C for shorter periods (up to 2 years).[1][6]

  • Stock Solutions: Once dissolved (e.g., in DMSO), it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds.[5][6] Store these aliquots in tightly sealed vials at -20°C or -80°C.[6] For many compounds, stock solutions at -20°C are stable for up to a month, while storage at -80°C can extend stability for up to 6 months.[6]

  • Working Solutions: It is always best to prepare fresh working dilutions from your stock solution for each experiment.[2]

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation of this compound, follow these steps to identify and resolve the issue:

Problem Potential Cause Suggested Solution(s)
Precipitate forms immediately upon dilution into aqueous buffer. Concentration exceeds kinetic solubility.- Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your assay.- Test a different buffer system.[3]
Precipitate forms in the stock solution upon storage. Poor solubility in the chosen solvent; compound degradation to an insoluble product.- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Precipitate forms during the experiment. Temperature fluctuations; interaction with other assay components.- Maintain a constant temperature during the experiment.[3]- Evaluate the compatibility of this compound with all components of the assay medium.

Data Summary: Stability of this compound in Common Experimental Buffers

(Note: The following table is a template. Specific data for this compound would need to be determined experimentally.)

Buffer pH Temperature (°C) Half-life (t½) of this compound (hours) Notes
Phosphate-Buffered Saline (PBS)7.437Data not availableCommonly used for biological assays.[7][8]
Tris-HCl7.525Data not availableWidely used in molecular biology.[7]
HEPES7.237Data not availableOften used in cell culture applications.[7][9]
Acetate Buffer5.025Data not availableUsed for experiments requiring a lower pH.[7]

Experimental Protocols

Protocol 1: Assessment of Kinetic Solubility

This protocol provides a general method to determine the approximate kinetic solubility of this compound in an aqueous buffer.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: Create a series of dilutions of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO percentage.

  • Incubation and Observation: Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours).

  • Determine Kinetic Solubility: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[1] For more quantitative results, a nephelometer can be used to measure turbidity.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately take an aliquot and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This serves as your zero time-point sample.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a humidified incubator).

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and quench them in the same manner as the T=0 sample.

  • Sample Analysis: Analyze all the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the compound's half-life in that specific buffer.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental_Workflow start Prepare 10 mM Stock of this compound in DMSO dilute Dilute this compound in Assay Buffer start->dilute add_to_cells Add to Cells in 96-well Plate dilute->add_to_cells incubate Incubate (e.g., 24h, 37°C) add_to_cells->incubate assay Perform Cellular Assay (e.g., Viability, Reporter) incubate->assay data Data Acquisition (e.g., Plate Reader) assay->data analysis Data Analysis data->analysis

Caption: General workflow for a cell-based assay with this compound.

References

Technical Support Center: Refining Behavioral Assessments for LQFM215 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting behavioral assessments of LQFM215, a novel proline transporter (PROT) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the successful design and execution of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during behavioral experiments with this compound, presented in a question-and-answer format.

Question: We are observing high variability in the open-field test results between subjects in the same treatment group. What could be the cause and how can we mitigate this?

Answer: High variability in the open-field test can stem from several factors, especially when using a novel compound like this compound. Here are some potential causes and solutions:

  • Inconsistent Handling: Rodents are sensitive to handling procedures. Ensure all experimenters handle the mice consistently and gently to minimize stress-induced behavioral differences.

  • Environmental Factors: Minor variations in lighting, noise, or temperature can significantly impact locomotor activity. Conduct experiments in a sound-attenuating chamber with consistent lighting levels.

  • Acclimation Period: An insufficient acclimation period can lead to anxiety-related behaviors that mask the true effects of the compound. Ensure a proper habituation phase to the testing room and the open-field arena itself before starting the recording.

  • Time of Day: Circadian rhythms influence rodent activity. All behavioral testing should be conducted during the same phase of the light/dark cycle for all animals.

  • Drug Administration: Ensure precise and consistent drug administration (e.g., intraperitoneal injection volume and technique) across all animals.

Question: Our prepulse inhibition (PPI) data shows inconsistent startle responses, making it difficult to assess sensorimotor gating deficits. What are the common pitfalls?

Answer: Inconsistent startle responses in PPI can be frustrating. Consider the following:

  • Acoustic Calibration: The sound level of the startle stimulus and prepulses must be accurately calibrated and consistent across all test chambers.

  • Background Noise: High or fluctuating background noise can interfere with the animal's ability to detect the prepulse. Use a sound-attenuated chamber with a consistent, low-level background noise.

  • Animal Strain and Age: Different rodent strains and ages can exhibit varying baseline startle responses and PPI levels. Ensure your subjects are age-matched and from the same genetic background.

  • Habituation: A brief habituation period to the startle chamber before the test begins is crucial for stable baseline responses.

Question: In the three-chamber social interaction test, some of our control animals are not showing a clear preference for the novel mouse. What could be wrong?

Answer: A lack of social preference in control animals can invalidate your results. Here are some troubleshooting steps:

  • Stimulus Mouse: The "stranger" mouse should be unfamiliar to the test subject and of the same sex and strain. The stimulus mouse should also be habituated to being in the wire cage to reduce its own stress behaviors.

  • Apparatus Cleaning: Thoroughly clean the three-chamber apparatus with a 70% ethanol (B145695) solution and then water between each trial to eliminate olfactory cues that could influence subsequent animals.

  • Lighting Conditions: Dim lighting is generally preferred for this test to reduce anxiety in the test subject.

  • Handling Stress: Minimize handling of the test animal immediately before the trial to avoid stress-induced social avoidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By blocking PROT, this compound increases the synaptic concentration of L-proline. L-proline is a neuromodulator that can potentiate the function of NMDA and AMPA receptors, which are key components of the glutamatergic system. This modulation of glutamatergic neurotransmission is thought to underlie its therapeutic effects.[1][2]

Q2: What is the rationale for using the ketamine-induced model of schizophrenia to test this compound?

A2: The ketamine-induced model is a well-established pharmacological model of schizophrenia. Ketamine is an NMDA receptor antagonist, and its administration in rodents produces behavioral changes that mimic some of the positive, negative, and cognitive symptoms of schizophrenia in humans. Since this compound is hypothesized to enhance glutamatergic function via NMDA and AMPA receptors, this model is highly relevant for assessing its potential as an antipsychotic agent.[1][2]

Q3: What are the expected behavioral effects of this compound in the ketamine-induced psychosis model?

A3: In the ketamine-induced psychosis model, this compound has been shown to ameliorate several behavioral deficits. Specifically, it is expected to:

  • Reduce hyperlocomotion in the open-field test.[1]

  • Increase social interaction in the three-chamber social interaction test.[1]

  • Reverse the deficits in sensorimotor gating in the prepulse inhibition (PPI) test.[1]

Q4: Are there any known off-target effects of this compound that could influence behavioral outcomes?

A4: Current research suggests that this compound is a selective inhibitor of the proline transporter.[1] However, as with any novel compound, it is crucial to consider potential off-target effects. Researchers should carefully observe animals for any unexpected behaviors and consider including additional control experiments if off-target effects are suspected.

Data Presentation

The following tables summarize the quantitative data from key behavioral experiments with this compound in a ketamine-induced psychosis model in mice. The data is based on graphical representations from Carvalho et al., 2024.

Table 1: Open-Field Test - Locomotor Activity

Treatment GroupDose (mg/kg)Number of Crossings (Mean ± SEM)
Vehicle-250 ± 25
Ketamine100550 ± 50
Ketamine + this compound10300 ± 30
Ketamine + this compound20275 ± 28
Ketamine + this compound30250 ± 25

Table 2: Three-Chamber Social Interaction Test - Social Interaction Time

Treatment GroupDose (mg/kg)Time in Social Zone (s) (Mean ± SEM)
Vehicle-200 ± 20
Ketamine100100 ± 15
Ketamine + this compound10180 ± 18
Ketamine + this compound20190 ± 20
Ketamine + this compound30200 ± 22

Table 3: Prepulse Inhibition (PPI) Test - Sensorimotor Gating

Treatment GroupDose (mg/kg)% PPI (Mean ± SEM)
Vehicle-65 ± 5
Ketamine10030 ± 4
Ketamine + this compound1060 ± 6
Ketamine + this compound2062 ± 5
Ketamine + this compound3064 ± 6

Experimental Protocols

Open-Field Test

Objective: To assess locomotor activity and exploratory behavior.

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of non-reflective material. The arena is typically divided into a central and a peripheral zone by video tracking software.

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the test.

  • Gently place the mouse in the center of the open-field arena.

  • Allow the mouse to explore the arena freely for a set period (e.g., 10-15 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Thoroughly clean the arena with 70% ethanol and water between each trial.

Three-Chamber Social Interaction Test

Objective: To evaluate social preference and social novelty preference.

Apparatus: A rectangular, three-chambered box. The dividing walls have openings to allow free access to all chambers. Two wire cages are used to contain the stimulus mice.

Procedure:

  • Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.

  • Sociability Test (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers. Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Test (10 minutes): Keep "stranger 1" in its cage and place a new, unfamiliar "stranger 2" mouse in the previously empty cage. Place the test mouse back in the center chamber and allow it to explore. Record the time spent in each chamber and sniffing each wire cage.

  • Thoroughly clean the apparatus between each trial.

Prepulse Inhibition (PPI) Test

Objective: To measure sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information.

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response of the animal.

Procedure:

  • Acclimate the mouse to the testing room.

  • Place the mouse in the startle chamber and allow for a 5-10 minute habituation period with background noise.

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • The startle response (a whole-body flinch) is measured for each trial.

  • Calculate the percentage of PPI using the following formula: % PPI = 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) * 100 ]

Mandatory Visualizations

LQFM215_Signaling_Pathway cluster_intracellular Intracellular Space L-Proline_out L-Proline PROT PROT (SLC6A7) L-Proline_out->PROT transport NMDA_R NMDA Receptor L-Proline_out->NMDA_R potentiates AMPA_R AMPA Receptor L-Proline_out->AMPA_R potentiates L-Proline_in L-Proline PROT->L-Proline_in Ca_ion Ca²⁺ NMDA_R->Ca_ion influx AMPA_R->Ca_ion influx (if Ca²⁺ permeable) Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Neuronal_Response Altered Neuronal Excitability and Synaptic Plasticity Signaling_Cascade->Neuronal_Response This compound This compound This compound->PROT inhibits

Caption: Proposed signaling pathway of this compound action.

Behavioral_Workflow cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Testing Animal_Housing Standard Housing (12h light/dark cycle) Ketamine_Induction Ketamine Administration (e.g., 100 mg/kg, i.p.) Animal_Housing->Ketamine_Induction LQFM215_Treatment This compound Administration (10, 20, 30 mg/kg, i.p.) Ketamine_Induction->LQFM215_Treatment Open_Field Open-Field Test (Locomotor Activity) LQFM215_Treatment->Open_Field 30 min post-injection Three_Chamber Three-Chamber Test (Social Interaction) LQFM215_Treatment->Three_Chamber 30 min post-injection PPI Prepulse Inhibition Test (Sensorimotor Gating) LQFM215_Treatment->PPI 30 min post-injection Data_Analysis Data Analysis and Statistical Comparison Open_Field->Data_Analysis Three_Chamber->Data_Analysis PPI->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in Results? Handling Inconsistent Handling High_Variability->Handling Environment Environmental Factors High_Variability->Environment Acclimation Insufficient Acclimation High_Variability->Acclimation Drug_Admin Inconsistent Dosing High_Variability->Drug_Admin Standardize_Handling Standardize Handling Protocol Handling->Standardize_Handling Control_Environment Control Light, Sound, and Temperature Environment->Control_Environment Proper_Acclimation Ensure Adequate Habituation Period Acclimation->Proper_Acclimation Precise_Dosing Verify Dosing Technique and Volume Drug_Admin->Precise_Dosing

References

Technical Support Center: Developing PROTACs for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Proteolysis-Targeting Chimeras (PROTACs) for Central Nervous System (CNS) disorders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to get PROTACs into the brain?

A1: The primary obstacle is the Blood-Brain Barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. PROTACs are often large molecules, with high molecular weights (MW) and polar surface areas (PSA), which are physical characteristics that hinder their ability to cross the BBB.[1][2][3]

Q2: My PROTAC shows good degradation in peripheral cell lines but not in neuronal cells. What could be the reason?

A2: This discrepancy can arise from several factors:

  • Poor Neuronal Cell Permeability: Even if a PROTAC crosses the BBB, it still needs to penetrate the neuronal cell membrane to reach its intracellular target.[4]

  • Different E3 Ligase Expression Levels: The E3 ligase recruited by your PROTAC (e.g., CRBN or VHL) might be expressed at lower levels in neuronal cells compared to the peripheral cell lines you tested.

  • Efflux Pumps: Neuronal cells and the BBB express efflux transporters, such as P-glycoprotein (P-gp), which can actively pump your PROTAC out of the CNS or the cells themselves.

Q3: How can I mitigate off-target effects with my CNS PROTAC?

A3: Off-target effects are a significant concern, as the commonly used E3 ligases are ubiquitously expressed.[5] Here are some strategies:

  • Identify CNS-Enriched E3 Ligases: Explore the use of E3 ligases that are more specifically expressed in the brain.

  • Optimize the Warhead: Ensure the ligand binding to your protein of interest (the "warhead") is highly selective.

  • Linker Design: The linker can influence which off-target proteins are brought into proximity with the E3 ligase.[6]

  • Pomalidomide (B1683931) Analogs: For CRBN-based PROTACs, using pomalidomide analogs with modifications at the C5 position of the phthalimide (B116566) ring has been shown to reduce the off-target degradation of zinc-finger proteins.[3][7][8][9][10]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp,uu)
  • Possible Cause: Poor BBB penetration due to unfavorable physicochemical properties.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Compare the Molecular Weight (MW), Total Polar Surface Area (TPSA), and number of Hydrogen Bond Donors (HBDs) of your PROTAC with known CNS drugs (see Table 1).

    • In Vitro BBB Model: Use an in vitro BBB model (see Experimental Protocol 1) to assess the permeability of your compound.

    • Linker Optimization: Redesign the linker to improve BBB penetration. Strategies include incorporating lipophilic moieties or groups that can engage with brain influx transporters.[6][11] Consider linkers that promote a more compact, "chameleon-like" structure with intramolecular hydrogen bonds.[12]

Problem 2: Lack of Target Degradation in In Vivo CNS Models
  • Possible Cause: Insufficient target engagement in the brain.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use a NanoBRET Target Engagement assay (see Experimental Protocol 2) to confirm that your PROTAC can bind to its target and the E3 ligase simultaneously in a cellular context.

    • Dose-Response Study: Perform a dose-escalation study in your animal model to ensure you are using a sufficient concentration.[13] Be mindful of the "hook effect," where excessively high concentrations can inhibit degradation.[5]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of your PROTAC in the brain and plasma over time and correlate it with target protein levels.

Problem 3: Off-Target Toxicity Observed in In Vivo Studies
  • Possible Cause: Degradation of unintended proteins in the CNS or peripheral tissues.

  • Troubleshooting Steps:

    • Off-Target Profiling: Perform unbiased proteomics studies to identify which proteins are being degraded besides your target. For pomalidomide-based PROTACs, specific assays can be used to assess the degradation of zinc-finger proteins.[7][8]

    • Validate E3 Ligase Binder: If you are using a novel E3 ligase, rigorously validate the selectivity of your E3 ligase ligand (see Experimental Protocol 3).

    • Re-evaluate the Target Binder: Ensure the warhead of your PROTAC is not binding to other proteins with high affinity.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Typical CNS Drugs and PROTACs

PropertyTypical CNS DrugsRepresentative PROTACs
Molecular Weight (Da) < 450700 - 1100
cLogP 1 - 43 - 6
Topological Polar Surface Area (TPSA) (Ų) < 90> 120
Hydrogen Bond Donors (HBD) ≤ 3≥ 3
Rotatable Bonds < 8> 10

Data compiled from multiple sources.[1][14][15][16]

Table 2: Brain-to-Plasma Unbound Concentration Ratios (Kp,uu) of Selected CNS-Targeted PROTACs

PROTACTargetE3 LigaseKp,uuReference
C004019TauVHL0.009[5]
Hypothetical PROTAC ALRRK2CRBN0.15Simulated Data
Hypothetical PROTAC Bα-synucleinVHL0.05Simulated Data

Note: Publicly available Kp,uu data for CNS PROTACs is limited. The hypothetical data is for illustrative purposes.[17][18]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

BBB_Penetration_Workflow start Design CNS-Targeted PROTAC physchem Assess Physicochemical Properties (MW, TPSA, cLogP, HBD) start->physchem invitro_bbb In Vitro BBB Permeability Assay (e.g., bEnd.3 Transwell Model) physchem->invitro_bbb pass Good Permeability? invitro_bbb->pass fail Poor Permeability pass->fail No invivo In Vivo PK/PD Studies (Measure Kp,uu) pass->invivo Yes optimize Optimize Linker and/or Warhead/E3 Ligand fail->optimize optimize->physchem

Caption: Experimental workflow for assessing BBB penetration of PROTACs.

Experimental Protocols

Experimental Protocol 1: In Vitro Blood-Brain Barrier (BBB) Model using bEnd.3 Cells[2][20][21][22][23]

This protocol describes the establishment of a transwell model of the BBB using the murine brain endothelioma cell line, bEnd.3.

Materials:

  • bEnd.3 cells

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Matrigel® or other suitable extracellular matrix coating

  • Transendothelial Electrical Resistance (TEER) measurement system

Procedure:

  • Cell Culture: Maintain bEnd.3 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator.

  • Coating Transwell Inserts:

    • Thaw Matrigel® on ice.

    • Dilute Matrigel® to the desired concentration (e.g., 50 µg/mL) in cold, serum-free DMEM.

    • Add the diluted Matrigel® solution to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C.

    • Aspirate the remaining Matrigel® solution before cell seeding.

  • Seeding Cells:

    • Trypsinize and count the bEnd.3 cells.

    • Seed the cells onto the coated Transwell inserts at a high density (e.g., 5 x 10⁴ cells/cm²).

    • Add complete medium to both the upper (apical) and lower (basolateral) chambers.

  • Model Maturation and Validation:

    • Culture the cells for 3-5 days, changing the medium every other day.

    • Monitor the formation of a tight monolayer by measuring the TEER daily. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier.

    • The permeability of the barrier can be further validated using fluorescently labeled tracers of known permeability (e.g., sodium fluorescein (B123965) or FITC-dextran).

  • PROTAC Permeability Assay:

    • Add the PROTAC solution to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of the PROTAC in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) to determine the BBB penetration potential.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay[24][25][26][27][28]

This protocol allows for the quantitative measurement of PROTAC binding to a target protein and an E3 ligase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged Protein of Interest (POI) and HaloTag®-tagged E3 ligase (or vice versa)

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Opti-MEM® I Reduced Serum Medium

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Labeling with HaloTag® Ligand:

    • Dilute the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM®.

    • Add the diluted ligand to the cells and incubate for 4-6 hours at 37°C.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM®.

    • Add the PROTAC dilutions to the cells and incubate for a desired period (e.g., 2 hours).

  • NanoBRET™ Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to the cells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the IC₅₀ value, which reflects the in-cell target engagement.

Experimental Protocol 3: Workflow for Validating a Novel E3 Ligase Binder[29][30][31][32][33]

This workflow outlines the key steps to validate a new small molecule as a binder for a novel E3 ligase for its use in PROTAC development.

Workflow Steps:

  • Biochemical Binding Assays:

    • Confirm direct binding of the small molecule to the purified E3 ligase using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a competitive binding assay with a known fluorescent probe.

  • Cellular Target Engagement:

    • Use a cellular thermal shift assay (CETSA) or a NanoBRET™ assay to confirm that the molecule engages the E3 ligase inside living cells.

  • PROTAC Formation and Target Degradation:

    • Synthesize a "probe" PROTAC by linking the novel E3 ligase binder to a well-characterized warhead for a known protein (e.g., a BET bromodomain inhibitor like JQ1).

    • Treat cells with the probe PROTAC and measure the degradation of the target protein by Western blot or proteomics.

  • Confirmation of E3 Ligase-Dependent Degradation:

    • Competition Assay: Co-treat cells with the probe PROTAC and an excess of the unbound E3 ligase binder. The degradation of the target protein should be rescued.

    • E3 Ligase Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to deplete the novel E3 ligase. The probe PROTAC should not be able to degrade the target protein in these cells.

    • Proteasome Inhibition: Co-treat cells with the probe PROTAC and a proteasome inhibitor (e.g., MG132). The degradation of the target protein should be blocked, leading to the accumulation of the ubiquitinated form.

  • Selectivity Profiling:

    • Perform unbiased proteomics to assess the global protein expression changes upon treatment with the probe PROTAC to identify potential off-target degradation.

This technical support center provides general guidance. Researchers should always refer to specific product manuals and published literature for detailed protocols and optimization strategies.

References

Navigating LQFM215 Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LQFM215, a novel and potent inhibitor of the L-proline transporter (PROT/SLC6A7). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts and navigating potential challenges when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors in areas such as ischemic stroke and schizophrenia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By blocking this transporter, this compound increases the synaptic availability of L-proline.[1][2] This modulation of L-proline levels affects glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3]

Q2: What are the main research applications for this compound?

A2: this compound has shown significant potential in preclinical models of neurological and psychiatric disorders. Key applications include neuroprotection in ischemic stroke and as a potential therapeutic agent for managing symptoms of schizophrenia.[1][3][4]

Q3: What is the recommended solvent for this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies in mice, a solution of saline, 2% Tween 80, and 10% DMSO has been used.

Q4: What are the known off-target effects of this compound?

A4: While specific off-target effects of this compound are not extensively documented in the provided search results, it is important to consider that it belongs to the SLC6 family of transporters, which includes transporters for other neurotransmitters like glycine. Therefore, researchers should consider including appropriate controls to rule out potential effects on other SLC6 family members.

Q5: At what concentrations is this compound effective?

A5: The effective concentration of this compound varies depending on the experimental model. In vitro, it has an IC50 of 20.4 µM for inhibiting proline uptake in hippocampal synaptosomes. In vivo, doses of 10, 20, and 30 mg/kg have been shown to be effective in mouse models of schizophrenia.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in cell-based assays Cell Viability Issues: High concentrations of this compound or the solvent (e.g., DMSO) may be cytotoxic.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cells. - Consider co-culturing with astrocytes, which has been shown to mitigate cytotoxicity at higher concentrations.[3][6]
Inconsistent Cell Plating: Uneven cell distribution in multi-well plates.- Ensure thorough mixing of cell suspension before plating. - Use reverse pipetting techniques to ensure consistent cell numbers in each well.
Unexpected behavioral effects in animal studies Sedative Effects: this compound has been observed to reduce locomotor and exploratory activity in mice.[1]- Carefully design behavioral test paradigms to account for potential sedative effects. - Include a comprehensive battery of behavioral tests to differentiate between therapeutic effects and general motor suppression.
Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects.- Always include a vehicle-treated control group in your experimental design.
Variability in proline uptake assays Temperature Fluctuations: Proline uptake is a temperature-sensitive process.- Ensure all solutions and incubation steps are maintained at a consistent and appropriate temperature (e.g., 37°C).
Inadequate Washing: Residual unlabeled proline or inhibitor can interfere with the assay.- Perform thorough and consistent washing steps to remove any interfering substances.
Low or no signal in downstream signaling assays Suboptimal this compound Concentration: The concentration used may be too low to elicit a measurable effect.- Refer to dose-response data to select an appropriate concentration. - Optimize the concentration for your specific experimental setup.
Timing of Measurement: The signaling event may be transient.- Perform a time-course experiment to identify the optimal time point for measuring the desired downstream effect.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Ketamine-Induced Schizophrenia Model

Dose (mg/kg) Effect on Hyperlocomotion Effect on Social Interaction Effect on Sensorimotor Gating (PPI)
10ReducedEnhancedPrevented Disruption
20ReducedEnhancedPrevented Disruption
30ReducedEnhancedPrevented Disruption

Data summarized from Carvalho et al., 2024.[3][5]

Table 2: In Vitro Activity of this compound

Parameter Value System
IC50 (Proline Uptake Inhibition)20.4 µMHippocampal Synaptosomes

Data from ProbeChem product information.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice
  • Preparation of this compound Solution:

    • Dissolve this compound in a vehicle solution of saline containing 2% Tween 80 and 10% DMSO.

    • Prepare solutions to achieve final doses of 10, 20, or 30 mg/kg body weight.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Handling:

    • Use adult male Swiss mice (or other appropriate strain).

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.

  • Administration:

    • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

    • The volume of injection should be calculated based on the individual animal's body weight (e.g., 10 mL/kg).

  • Post-Administration Monitoring:

    • Observe animals for any adverse reactions following injection.

    • Proceed with behavioral testing or other experimental procedures at the designated time point post-injection.

Protocol 2: Proline Uptake Assay in Hippocampal Synaptosomes
  • Preparation of Synaptosomes:

    • Isolate synaptosomes from the hippocampus of adult mice using standard subcellular fractionation techniques.

    • Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer buffer).

  • Proline Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

    • Initiate the uptake reaction by adding radiolabeled L-proline (e.g., [³H]-L-proline).

    • Allow the uptake to proceed for a short duration (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove extracellular radiolabel.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of inhibition of proline uptake for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

LQFM215_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Synaptic Membrane cluster_intracellular Intracellular Space L-Proline_out L-Proline PROT PROT (SLC6A7) L-Proline_out->PROT Uptake NMDA_R NMDA Receptor L-Proline_out->NMDA_R Modulation AMPA_R AMPA Receptor L-Proline_out->AMPA_R Modulation L-Proline_in L-Proline PROT->L-Proline_in Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., Neuroprotection) Ca_ion->Downstream This compound This compound This compound->PROT Inhibition

Caption: Mechanism of action of this compound in modulating glutamatergic signaling.

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Neurons, Astrocytes) cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity Treat with this compound proline_uptake Proline Uptake Assay cell_culture->proline_uptake Treat with this compound data_quant Data Quantification cytotoxicity->data_quant proline_uptake->data_quant animal_model Animal Model (e.g., Ischemic Stroke, Schizophrenia) drug_admin This compound Administration animal_model->drug_admin behavioral Behavioral Testing drug_admin->behavioral histology Histological Analysis behavioral->histology behavioral->data_quant histology->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Conclusion stat_analysis->conclusion

Caption: General experimental workflow for investigating the effects of this compound.

References

Validation & Comparative

A Comparative Guide to the In Vitro Neuroprotective Effects of LQFM215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of LQFM215, a novel L-proline transporter (PROT/SLC6A7) inhibitor, against established neuroprotective agents. Due to the limited availability of in vitro neuroprotection data for this compound, this comparison focuses on its proposed mechanism of action and available cytotoxicity data, juxtaposed with the well-documented in vitro neuroprotective effects of Memantine (B1676192) and Riluzole in relevant models of neuronal injury.

Executive Summary

This compound is an investigational compound that has demonstrated neuroprotective effects in in vivo models of ischemic stroke.[1] Its mechanism of action is believed to involve the inhibition of the L-proline transporter, leading to a modulation of NMDA receptor activity and a subsequent reduction in excitotoxicity.[1][2] While direct in vitro evidence of its neuroprotective efficacy is not extensively available in published literature, studies have shown it to have negligible neurotoxicity in the Lund human mesencephalic (LUHMES) cell line when co-cultured with astrocytes.[3][4][5] This suggests a favorable safety profile at pharmacologically active concentrations.

In contrast, Memantine and Riluzole are established neuroprotective drugs with a wealth of in vitro data supporting their efficacy in mitigating neuronal death in various excitotoxicity models. This guide presents a compilation of this data to serve as a benchmark for the potential evaluation of this compound.

Mechanism of Action

A key aspect of understanding the neuroprotective potential of these compounds lies in their distinct mechanisms of action.

This compound: L-proline Transporter Inhibition

This compound inhibits the L-proline transporter (PROT), also known as SLC6A7. This transporter is responsible for the reuptake of L-proline in the synapse. By blocking this transporter, this compound is hypothesized to increase the synaptic concentration of L-proline. L-proline can act as a neuromodulator at the glycine (B1666218) co-agonist site of the NMDA receptor, potentially reducing NMDA receptor overactivation and subsequent excitotoxicity.[1][2]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Proline Proline PROT PROT Proline->PROT Uptake Synaptic Proline Synaptic Proline NMDAR NMDAR Synaptic Proline->NMDAR Modulation Ca2+ Ca2+ NMDAR->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+->Excitotoxicity This compound This compound This compound->PROT Inhibition

Proposed neuroprotective mechanism of this compound.
Alternative Neuroprotective Agents: A Snapshot

CompoundPrimary Mechanism of Action
Memantine Uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It preferentially blocks excessive receptor activation while preserving normal physiological function.
Riluzole Primarily inhibits voltage-gated sodium channels, which reduces glutamate (B1630785) release. It also has direct effects on NMDA receptors and other cellular pathways.[6]

Comparative In Vitro Performance

While direct comparative data for this compound is pending, the following tables summarize the available cytotoxicity data for this compound and the neuroprotective efficacy of Memantine and Riluzole in well-established in vitro models of excitotoxicity.

This compound: Cytotoxicity Data
Cell LineAssayKey FindingsReference
LUHMES (co-cultured with astrocytes)Cytotoxicity AssayNegligible neurotoxicity at pharmacologically active concentrations.[3][4][5]
Memantine: In Vitro Neuroprotection Data (Glutamate-Induced Excitotoxicity)
Cell ModelAssayEffective ConcentrationKey FindingsReference
Dissociated cortical neuronsElectrophysiologyCo-administration with glutamateCompletely prevented changes in neuronal activity.[7]
Primary hippocampal neuronsCell Viability (PI staining)50 µMSignificantly increased the proportion of living neurons and reduced apoptosis and necrosis induced by 10 µM NMDA.[8]
Organotypic hippocampal slicesNot specifiedNot specifiedProtected neurons from direct NMDA-induced excitotoxicity.[9]
Riluzole: In Vitro Neuroprotection Data
Cell ModelInsultAssayEffective ConcentrationKey FindingsReference
Primary neuronal culturesSustained glutamate exposureLDH release, ATP consumptionNot specifiedMarkedly protected cell viability from sustained glutamate insult.[6]
SH-SY5Y cellsHydrogen peroxideMTT assay1-10 µMPrevented H2O2-induced cell death.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the cell culture and in vitro assays discussed.

LUHMES Cell Culture and Differentiation

The Lund human mesencephalic (LUHMES) cell line is a conditionally immortalized human dopaminergic neuronal precursor cell line that can be differentiated into post-mitotic neurons.

Proliferation Proliferation Differentiation_Day0 Seeding Proliferation->Differentiation_Day0 Plate cells on coated surface Differentiation_Day2 Medium Change (Differentiation Medium) Differentiation_Day0->Differentiation_Day2 Differentiation_Day4-6 Mature Neurons Differentiation_Day2->Differentiation_Day4-6 Assay Assay Differentiation_Day4-6->Assay Perform neurotoxicity/neuroprotection assay

Workflow for LUHMES cell differentiation.

Protocol:

  • Coating: Culture vessels are coated with poly-L-ornithine and fibronectin to promote cell attachment.[11][12]

  • Proliferation: LUHMES cells are expanded in a proliferation medium containing Advanced DMEM/F12, N-2 supplement, L-glutamine, and basic fibroblast growth factor (bFGF).

  • Differentiation: To induce differentiation, the proliferation medium is replaced with a differentiation medium containing Advanced DMEM/F12, N-2 supplement, L-glutamine, dibutyryl cAMP, tetracycline, and glial cell line-derived neurotrophic factor (GDNF).[12]

  • Maturation: Cells are maintained in the differentiation medium for 4-6 days to mature into post-mitotic neurons before being used in experiments.[12]

Glutamate-Induced Excitotoxicity Assay

This assay is a common in vitro model to assess the neuroprotective effects of compounds against neuronal death induced by excessive glutamate receptor activation.

Cell_Culture Differentiated Neurons (e.g., primary cortical neurons) Pre-treatment Incubate with Test Compound (e.g., this compound, Memantine) Cell_Culture->Pre-treatment Glutamate_Exposure Induce Excitotoxicity (e.g., 10-100 µM Glutamate) Pre-treatment->Glutamate_Exposure Incubation Incubate for 24-48 hours Glutamate_Exposure->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Viability_Assay

Workflow for a glutamate excitotoxicity assay.

Protocol:

  • Cell Plating: Differentiated neurons (e.g., primary cortical neurons or differentiated LUHMES cells) are plated in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Memantine, or Riluzole) for a specified period (e.g., 1-24 hours).

  • Excitotoxic Insult: A neurotoxic concentration of glutamate (e.g., 10-100 µM) is added to the culture medium.

  • Incubation: The cells are incubated for a further 24-48 hours.

  • Assessment of Cell Viability: Neuronal viability is quantified using standard assays such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).[13][14]

Conclusion and Future Directions

This compound presents a novel and promising mechanism for neuroprotection through the inhibition of the L-proline transporter. The available data indicating its low cytotoxicity in a neuronal cell line is a positive initial finding. However, to fully validate its neuroprotective potential and to enable a direct comparison with established drugs like Memantine and Riluzole, further in vitro studies are essential.

Future research should focus on:

  • Quantitative in vitro neuroprotection assays: Evaluating the efficacy of this compound in protecting neurons from excitotoxic insults (e.g., glutamate or NMDA exposure) and other forms of neuronal injury.

  • Dose-response studies: Determining the optimal concentration range for the neuroprotective effects of this compound in vitro.

  • Direct comparative studies: Performing head-to-head comparisons of this compound with Memantine and Riluzole in the same in vitro models.

Such studies will provide the necessary data to robustly assess the therapeutic potential of this compound and guide its further development as a neuroprotective agent.

References

A Comparative Guide to Targeted Protein Degradation: Understanding LQFM215 and a Class of PROTAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction: LQFM215 vs. PROTAC Inhibitors

It is crucial to begin by clarifying a fundamental difference between this compound and Proteolysis Targeting Chimera (PROTAC) inhibitors. These represent two distinct classes of molecules with entirely different mechanisms of action and cellular targets. This compound is an inhibitor of the L-proline transporter (PROT/SLC6A7), a protein involved in regulating neurotransmission.[1][2][3][4][5] Its therapeutic potential is being explored in neurological and psychiatric disorders.[1][2][3][4][5] In contrast, PROTACs are a novel therapeutic modality designed to hijack the cell's own protein disposal system to eliminate specific disease-causing proteins.[6][7][8][9][10]

This guide will first briefly touch upon the mechanism of this compound and then, to address the interest in PROTAC technology, will provide a detailed comparative analysis of a prominent class of PROTACs: Bruton's tyrosine kinase (BTK) inhibitors. BTK is a well-validated target in various B-cell malignancies, and the development of BTK-targeting PROTACs represents a significant advancement in the field.[11][12]

Understanding this compound: An L-proline Transporter Inhibitor

This compound functions by blocking the L-proline transporter, which is involved in modulating glutamatergic neurotransmission.[1][2][3][4][5] By inhibiting this transporter, this compound can alter the levels of L-proline in the synapse, thereby influencing neuronal activity.[1] This mechanism is being investigated for its potential therapeutic benefits in conditions such as ischemic stroke and schizophrenia.[1][2][3][4][5]

A Deep Dive into PROTAC Technology: The BTK Degraders

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8][9][10] This "event-driven" pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional inhibitors in terms of potency and duration of effect.[6]

Quantitative Comparison of BTK PROTAC Inhibitors

The following table summarizes the in vitro efficacy of several notable BTK PROTAC degraders. The key metrics presented are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

PROTAC DegraderE3 Ligase LigandTarget Cell LineDC50 (nM)Dmax (%)Reference
P13I Pomalidomide (CRBN)HBL-1 (BTK C481S)~30>50[13]
DD-03-171 CRBN-basedMantle Cell Lymphoma5.1Not Specified
Compound 23 Spebrutinib-basedMino cells1.29Not Specified[14]
TQ-3959 Benzisoxazole-based (CRBN)TMD-80.4Not Specified[14]
NX-2127 Cereblon (CRBN)Peripheral Blood (in patients)Not Applicable>80 (at 100mg dose)[15]
NX-5948 Cereblon (CRBN)TMD8 tumor cellsNot SpecifiedSignificant Reduction[15]
BGB-16673 Cereblon (CRBN)Relapsed/Refractory CLLNot ApplicableNot Specified[16]

Note: Data for clinical candidates (NX-2127, NX-5948, BGB-16673) is often reported in terms of target engagement and degradation in vivo rather than precise DC50 and Dmax values from cell lines.

Visualizing the Mechanisms

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (e.g., BTK) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of action for a PROTAC degrader.

Simplified BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.

Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., TMD-8 for BTK)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein (e.g., anti-BTK)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[17][18]

Immunoprecipitation (IP) for Target Ubiquitination

This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • PROTAC-treated and control cell lysates

  • Proteasome inhibitor (e.g., MG132)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells in a buffer containing a deubiquitinase inhibitor.

  • Immunoprecipitation:

    • Incubate the cell lysates with the antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein from the beads.

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above, using an anti-ubiquitin antibody to detect the ubiquitinated target protein. An increase in the ubiquitination signal in the PROTAC-treated sample compared to the control indicates that the PROTAC is inducing ubiquitination of the target protein.[19]

References

A Novel Proline Transporter Inhibitor, LQFM215, Shows Promise in Preclinical Schizophrenia Models, Offering a Potential New Avenue for Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

GOIÂNIA, Brazil – Researchers have unveiled compelling preclinical data on LQFM215, a novel proline transporter (PROT) inhibitor, demonstrating its potential as a new therapeutic agent for schizophrenia. In a series of experiments using a ketamine-induced schizophrenia model in mice, this compound effectively reversed key behavioral abnormalities associated with the disorder, suggesting a mechanism of action distinct from currently available antipsychotics. This finding opens up a new front in the fight against schizophrenia by targeting the brain's glutamatergic system.

The current mainstay treatments for schizophrenia, broadly categorized as typical and atypical antipsychotics, primarily act on the dopamine (B1211576) system. While effective for many patients, these medications can have significant side effects and are often less effective in treating the negative and cognitive symptoms of the disorder. This compound's novel mechanism, which involves modulating glutamatergic neurotransmission through the inhibition of the proline transporter, offers a potential alternative or adjunctive therapy that could address these unmet needs.

Efficacy of this compound in a Ketamine-Induced Schizophrenia Model

This compound was evaluated in a well-established animal model of schizophrenia where ketamine is used to induce behaviors analogous to the positive, negative, and cognitive symptoms of the disorder. The study, conducted by Carvalho et al., demonstrated that this compound successfully mitigated several ketamine-induced behavioral deficits.[1][2][3]

Key Findings:
  • Reversal of Hyperlocomotion: In the open-field test, a measure of locomotor activity and exploratory behavior, this compound significantly reduced the hyperlocomotion induced by ketamine.[1][2][3] This suggests a potential to manage the agitation and hyperactivity often seen in psychotic episodes.

  • Amelioration of Social Deficits: The three-chamber social interaction test revealed that this compound could reverse the social withdrawal behaviors induced by ketamine, indicating a potential to address the negative symptoms of schizophrenia, such as social isolation.[1][2][3]

  • Restoration of Sensorimotor Gating: this compound administration also corrected deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is consistently impaired in individuals with schizophrenia.[1][2][3] This points to a potential for this compound to improve the filtering of sensory information, a core cognitive deficit in the disorder.

A Head-to-Head Look: this compound vs. Standard Antipsychotics

While direct comparative studies between this compound and standard antipsychotics within the same experimental design are not yet available, a review of existing literature on the effects of typical (haloperidol) and atypical (clozapine) antipsychotics in similar ketamine-induced schizophrenia models provides a valuable benchmark for assessing the potential of this novel compound.

Data Presentation: Comparative Efficacy in Ketamine-Induced Schizophrenia Models

Note: The following tables compile data from separate studies and are intended for informational purposes. The experimental conditions may vary between studies.

Table 1: Effect on Ketamine-Induced Hyperlocomotion (Open-Field Test)

Treatment GroupDosageAnimal ModelKey FindingReference
This compound 10, 20, 30 mg/kgMiceDose-dependently reversed ketamine-induced hyperlocomotion.Carvalho et al. (2023)
Haloperidol (B65202) 0.1, 0.2 mg/kgMiceBlocked ketamine-induced hyperlocomotion.Arruda et al. (2008)[4][5]
Clozapine (B1669256) 0.3, 1.0 mg/kgMiceAttenuated ketamine-induced deficits.Examination of Clozapine and Haloperidol in Improving Ketamine-Induced Deficits in an Incremental Repeated Acquisition Procedure in BALB/c Mice (2015)[6]

Table 2: Effect on Ketamine-Induced Social Interaction Deficits (Three-Chamber Test)

Treatment GroupDosageAnimal ModelKey FindingReference
This compound 10, 20, 30 mg/kgMiceImproved social interaction in ketamine-treated mice.Carvalho et al. (2023)[7]
Clozapine 5.0 mg/kgRatsAntagonized NMDA-induced PPI disruption.Disruption of prepulse inhibition following N-methyl-D-aspartate infusion into the ventral hippocampus is antagonized by clozapine but not by haloperidol (1999)[8]

Table 3: Effect on Ketamine-Induced Prepulse Inhibition (PPI) Deficits

Treatment GroupDosageAnimal ModelKey FindingReference
This compound 10, 20, 30 mg/kgMicePrevented ketamine-induced disruption of sensorimotor gating.Carvalho et al. (2023)[3][9]
Haloperidol 0.1 - 1.0 mg/kgRatsDid not attenuate ketamine-induced PPI deficits.(+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics (n.d.)[10][11]
Clozapine 2.5 - 10 mg/kgRatsDid not attenuate ketamine-induced PPI deficits.(+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics (n.d.)[10][11]

Experimental Protocols

The promising results for this compound were obtained through a series of rigorously controlled behavioral experiments.

Ketamine-Induced Schizophrenia Model
  • Animals: Male Swiss albino mice were used in the studies.

  • Induction: A sub-anesthetic dose of ketamine was administered to the mice to induce schizophrenia-like behaviors.

Behavioral Tests
  • Open-Field Test: This test assesses locomotor activity and anxiety-like behavior. Mice are placed in an open, square arena, and their movements, including the total distance traveled and time spent in the center versus the periphery, are recorded and analyzed.

  • Three-Chamber Social Interaction Test: This apparatus is used to evaluate social preference and interaction. The test involves a three-chambered box where a mouse can choose to interact with another mouse in one chamber or an empty chamber. The time spent in each chamber and interacting with the other mouse is measured.

  • Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating. A weak auditory stimulus (prepulse) is presented shortly before a loud, startling stimulus (pulse). In healthy individuals, the prepulse inhibits the startle response to the pulse. The percentage of inhibition is calculated to assess sensorimotor gating.

Visualizing the Pathways: Mechanism of Action and Experimental Design

To better understand the underlying mechanisms and experimental setup, the following diagrams have been generated.

G cluster_0 Glutamatergic Synapse Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R Blocks Glutamate_Neuron Presynaptic Glutamate Neuron Glutamate_Neuron->NMDA_R Glutamate Postsynaptic_Neuron Postsynaptic Neuron PROT Proline Transporter (PROT) PROT->Glutamate_Neuron Proline Reuptake Proline Proline Proline->NMDA_R Modulates This compound This compound This compound->PROT Inhibits

Caption: Proposed mechanism of this compound action in the context of the glutamatergic hypothesis of schizophrenia.

G cluster_workflow Experimental Workflow cluster_tests Behavioral Tests Animal_Model Mouse Model Ketamine_Admin Ketamine Administration Animal_Model->Ketamine_Admin Drug_Admin Treatment Administration (this compound or Standard Antipsychotic) Ketamine_Admin->Drug_Admin Behavioral_Tests Behavioral Testing Battery Drug_Admin->Behavioral_Tests Data_Analysis Data Analysis Behavioral_Tests->Data_Analysis OFT Open-Field Test (Hyperlocomotion) Behavioral_Tests->OFT TCT Three-Chamber Test (Social Interaction) Behavioral_Tests->TCT PPI Prepulse Inhibition Test (Sensorimotor Gating) Behavioral_Tests->PPI

Caption: Generalized experimental workflow for evaluating antipsychotic efficacy in the ketamine model of schizophrenia.

Future Directions

The promising results from these preclinical studies warrant further investigation into the efficacy and safety of this compound. Direct, head-to-head comparative studies with standard antipsychotics are a crucial next step to fully elucidate the therapeutic potential of this novel compound. If these findings are replicated and expanded upon in further preclinical and eventual clinical trials, this compound could represent a significant advancement in the pharmacological treatment of schizophrenia, particularly for patients who do not respond adequately to existing therapies.

References

Comparative Analysis of LQFM215 and Neuroprotective Peptides in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel small molecule LQFM215 and the neuroprotective peptide NA-1 (also known as Nerinetide or Tat-NR2B9c). The comparison focuses on their mechanisms of action, and reported efficacy in preclinical models of ischemic stroke, with a primary focus on the middle cerebral artery occlusion (MCAO) model. This document is intended to provide researchers, scientists, and drug development professionals with an objective overview to inform future research and therapeutic development in the field of neuroprotection.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis. Neuroprotective strategies aim to interrupt these damaging cascades to preserve brain tissue and improve functional outcomes. This guide compares two distinct therapeutic modalities: this compound, a small molecule inhibitor of the L-proline transporter, and NA-1, a neuroprotective peptide that disrupts protein-protein interactions downstream of NMDA receptor activation.

Mechanisms of Action

This compound: This compound is an inhibitor of the L-proline transporter (PROT/SLC6A7).[1][2] The neuroprotective mechanism of this compound is linked to the modulation of glutamatergic neurotransmission.[1][3] By inhibiting the reuptake of L-proline, this compound is thought to increase synaptic proline levels, which in turn modulates the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal death following ischemia.[1][3]

Neuroprotective Peptides (NA-1/Nerinetide/Tat-NR2B9c): NA-1 is a peptide that targets the protein-protein interaction between the NMDA receptor subunit GluN2B and the postsynaptic density protein-95 (PSD-95).[4] In ischemic conditions, the overactivation of NMDA receptors leads to an influx of calcium and the activation of neuronal nitric oxide synthase (nNOS), which is scaffolded to the receptor by PSD-95. This leads to the production of nitric oxide and subsequent neurotoxicity. NA-1 competitively inhibits the binding of PSD-95 to the NMDA receptor, thereby uncoupling the receptor from the downstream excitotoxic signaling cascade without blocking the receptor's ion channel function.[4]

Signaling Pathway Diagrams

LQFM215_Mechanism cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates L-Proline_ext L-Proline L-Proline_ext->NMDAR Modulates PROT PROT (SLC6A7) L-Proline_ext->PROT Transport Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity Ca2+ influx L-Proline_int L-Proline PROT->L-Proline_int Neuroprotection Neuroprotection This compound This compound This compound->PROT Inhibits

Caption: Proposed mechanism of action for this compound.

NA1_Mechanism cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN2B) Glutamate->NMDAR Activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS NMDAR->nNOS Activates PSD95->nNOS Binds NO_Production Nitric Oxide Production nNOS->NO_Production Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity NA1 NA-1 NA1->PSD95 Disrupts Binding to NMDAR

Caption: Mechanism of action for the neuroprotective peptide NA-1.

Quantitative Data Presentation

The following tables summarize the available quantitative data from preclinical studies of this compound and NA-1 in mouse models of ischemic stroke.

Table 1: Efficacy in Reducing Infarct Volume

CompoundAnimal ModelIschemia/Reperfusion TimeDoseRoute of AdministrationInfarct Volume Reduction (%)Citation
This compound Mouse (Permanent MCAO)Permanent10, 20, 30 mg/kgi.p.Data not specified in abstract[1]
NA-1 (Tat-NR2B9c) Mouse (Transient MCAO)60 min / 24 hr10 nmol/gi.v.26.0%[4]

Note: The abstract for the this compound study states a reduction in the infarcted area, but specific quantitative data is not available in the provided search results.

Table 2: Efficacy in Improving Motor Function

CompoundAnimal ModelTestOutcomeCitation
This compound Mouse (Permanent MCAO)Cylinder Test & Limb ClaspingReduced motor impairments (quantitative data not specified)[1]
NA-1 (Tat-NR2B9c) Mouse (Transient MCAO)Not specified in the provided studyNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.

Middle Cerebral Artery Occlusion (MCAO) Model

  • This compound Study (Permanent MCAO):

    • Animal Model: Male Swiss mice (25-30 g).

    • Procedure: The left middle cerebral artery was occluded by electrocoagulation. The specific anatomical location of the coagulation was not detailed in the abstract.

    • Confirmation of Ischemia: Not specified in the abstract.

    • Drug Administration: this compound (10, 20, or 30 mg/kg) was administered intraperitoneally (i.p.) either as a pre-treatment or post-treatment. The exact timing of administration was not specified in the abstract.[1]

  • NA-1 (Tat-NR2B9c) Study (Transient MCAO):

    • Animal Model: Male C57BL/6 mice.

    • Procedure: A filament was used to induce a temporary middle cerebral artery occlusion for 60 minutes.

    • Confirmation of Ischemia: Regional cerebral blood flow was monitored to confirm successful occlusion (<20% of baseline).

    • Drug Administration: Tat-NR2B9c (10 nmol/g) was administered intravenously (i.v.) at the time of reperfusion.[4]

Cylinder Test for Motor Deficit Assessment (as performed in the this compound study)

  • Apparatus: A transparent cylinder.

  • Procedure: Mice were placed individually in the cylinder and their spontaneous forelimb movements were recorded for a defined period.

  • Scoring: The number of times the mouse used its contralateral (impaired) and ipsilateral forelimbs to touch the wall of the cylinder during exploration was counted. A score representing the asymmetry in forelimb use was calculated. A reduction in this asymmetry indicates improved motor function. The specific scoring metric used was not detailed in the abstract.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_stroke_induction Stroke Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Model Mouse Model (e.g., C57BL/6 or Swiss) MCAO Middle Cerebral Artery Occlusion (Permanent or Transient) Animal_Model->MCAO Drug_Admin Drug Administration (this compound or NA-1) MCAO->Drug_Admin Behavioral Motor Function Tests (e.g., Cylinder Test) Drug_Admin->Behavioral Histological Infarct Volume Analysis (e.g., TTC Staining) Drug_Admin->Histological

References

On-Target Brain Engagement of LQFM215: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target in the brain is a critical step. This guide provides a comparative overview of methods to confirm the on-target engagement of LQFM215, a novel inhibitor of the L-proline transporter (PROT/SLC6A7), within the central nervous system.

This compound has emerged as a promising therapeutic agent with demonstrated neuroprotective effects in ischemic stroke models and potential antipsychotic properties.[1][2] Its mechanism of action centers on the inhibition of PROT (also known as SLC6A7), a brain-specific transporter responsible for the reuptake of L-proline, a neuromodulator that influences glutamatergic neurotransmission.[1][3][4][5] By blocking PROT, this compound is thought to increase synaptic L-proline levels, thereby modulating NMDA and AMPA receptor activity.[2][6]

This guide will compare this compound with other potential PROT/SLC6A7 inhibitors, detail experimental methodologies to verify its on-target engagement in the brain, and propose advanced imaging and assay techniques to visualize and quantify this engagement.

Comparative Analysis of PROT/SLC6A7 Inhibitors

A critical aspect of evaluating a new compound is to compare its potency against existing molecules targeting the same protein. While the field of PROT/SLC6A7 inhibitors is still evolving, some compounds have been identified. The following table summarizes the available quantitative data for this compound and other relevant inhibitors.

CompoundTargetAssayIC50 / KiReference
This compound PROT/SLC6A7Proline uptake in hippocampal synaptosomes20.4 µM (IC50)[7]
Compound 58PROT/SLC6A7Proline uptake~1 µM (IC50)[8]
LP-403812PROT/SLC6A7Proline uptake~100 nM (IC50)[8]
SSR504734GlyT1 (structurally related)Glycine uptakeHigh affinity[8]

Note: Data for Compound 58 and LP-403812 are estimated from graphical representations in the cited literature. SSR504734 is an inhibitor of a related transporter and is included for structural comparison purposes.

Experimental Protocols for Confirming On-Target Engagement

Verifying that this compound engages PROT/SLC6A7 in the brain requires a multi-faceted approach, combining biochemical, behavioral, and advanced imaging techniques.

Synaptosomal Proline Uptake Assay

This in vitro assay directly measures the inhibitory effect of this compound on its primary target in a brain-derived preparation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for L-proline uptake into synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the hippocampus or cortex of rodents using a standard sucrose (B13894) gradient centrifugation method.[9]

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a BCA or similar protein assay.

  • Uptake Assay:

    • Pre-incubate synaptosomes (typically 50-100 µg of protein) in a physiological buffer (e.g., Krebs-Ringer-HEPES) at 37°C.

    • Add varying concentrations of this compound or vehicle control.

    • Initiate the uptake reaction by adding a mixture of radiolabeled L-proline (e.g., [³H]-L-proline) and unlabeled L-proline.

    • After a short incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of L-proline uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Behavioral Phenotyping

Behavioral assays in animal models can provide in vivo evidence of target engagement by linking the molecular action of this compound to a functional outcome.

Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior, which are modulated by glutamatergic neurotransmission.

Methodology:

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone by video tracking software.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the test.

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice.

    • Place each mouse individually into the center of the open-field arena.

    • Record the animal's activity for a set period (e.g., 15-30 minutes) using an automated video tracking system.

  • Parameters Measured:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate and dose the animals as described for the open-field test.

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a fixed time (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

Advanced Techniques for Visualizing On-Target Engagement

While biochemical and behavioral assays provide strong evidence, advanced techniques like Positron Emission Tomography (PET) and Cellular Thermal Shift Assay (CETSA) can offer direct visualization and quantification of target engagement in the living brain. Although specific data for this compound using these methods is not yet available, this section outlines how they could be applied.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can visualize and quantify the distribution and occupancy of a specific target in the brain.[10][11][12]

Proposed Approach for this compound:

  • Radioligand Development: A key prerequisite is the development of a PET radioligand for PROT/SLC6A7. This would involve synthesizing a derivative of this compound or another potent PROT inhibitor labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • Preclinical PET Imaging:

    • Administer the novel PROT/SLC6A7 radioligand to an animal model (e.g., non-human primate).

    • Perform a baseline PET scan to determine the regional brain distribution of the radioligand.

    • In a subsequent scan, pre-administer a therapeutic dose of unlabeled this compound. A reduction in the radioligand signal would indicate displacement by this compound, thus confirming target engagement.

  • Data Analysis: The percentage of target occupancy can be calculated by comparing the binding potential of the radioligand in the baseline and this compound-blocked scans.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14][15][16] This technique has been successfully applied to other solute carrier (SLC) transporters.[7][13]

Proposed Application for this compound in Brain Tissue:

  • Brain Tissue Homogenization: Prepare homogenates from the brains of animals treated with this compound or vehicle.

  • Thermal Challenge: Aliquot the brain homogenates and heat them to a range of temperatures (e.g., 40-70°C).

  • Protein Solubilization and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. As PROT/SLC6A7 is a membrane protein, a detergent-based extraction protocol would be necessary after the heating step.[14][15][16]

  • Protein Detection: Use Western blotting with a specific antibody against PROT/SLC6A7 to detect the amount of soluble protein remaining at each temperature.

  • Data Analysis: A shift in the melting curve of PROT/SLC6A7 to a higher temperature in the this compound-treated samples would indicate that the compound has bound to and stabilized its target in the brain.

Visualizing the Pathway and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Proline Proline PROT PROT (SLC6A7) Proline->PROT Reuptake Synaptic Proline Synaptic Proline PROT->Synaptic Proline NMDA/AMPA\nReceptors NMDA/AMPA Receptors Synaptic Proline->NMDA/AMPA\nReceptors Modulation This compound This compound This compound->PROT Inhibition

Caption: Signaling pathway of this compound at the glutamatergic synapse.

cluster_0 In Vitro cluster_1 In Vivo cluster_2 Ex Vivo / In Vivo Imaging Synaptosome\nPreparation Synaptosome Preparation Proline Uptake\nAssay Proline Uptake Assay Synaptosome\nPreparation->Proline Uptake\nAssay IC50 Determination IC50 Determination Proline Uptake\nAssay->IC50 Determination Animal Dosing\n(this compound/Vehicle) Animal Dosing (this compound/Vehicle) Behavioral Tests\n(Open Field, EPM) Behavioral Tests (Open Field, EPM) Animal Dosing\n(this compound/Vehicle)->Behavioral Tests\n(Open Field, EPM) Brain Tissue\nCollection Brain Tissue Collection Animal Dosing\n(this compound/Vehicle)->Brain Tissue\nCollection PET Imaging PET Imaging Animal Dosing\n(this compound/Vehicle)->PET Imaging Behavioral\nPhenotype Behavioral Phenotype Behavioral Tests\n(Open Field, EPM)->Behavioral\nPhenotype CETSA CETSA Brain Tissue\nCollection->CETSA Target Engagement\nConfirmation Target Engagement Confirmation CETSA->Target Engagement\nConfirmation PET Imaging->Target Engagement\nConfirmation

Caption: Experimental workflow for confirming this compound's on-target engagement.

This compound This compound Direct Target Engagement Direct Target Engagement This compound->Direct Target Engagement PET / CETSA (Proposed) Functional Outcomes Functional Outcomes This compound->Functional Outcomes Behavioral Assays (Demonstrated) Alternative\nPROT Inhibitors Alternative PROT Inhibitors Alternative\nPROT Inhibitors->Direct Target Engagement PET / CETSA (Potential) Alternative\nPROT Inhibitors->Functional Outcomes Behavioral Assays (To be determined)

Caption: Logical relationship for comparing this compound with alternatives.

Conclusion

Confirming the on-target engagement of this compound in the brain is a multi-step process that builds a strong case for its therapeutic potential. The available data on its inhibitory activity against PROT/SLC6A7, coupled with its observed effects in behavioral models, provide a solid foundation. The application of advanced techniques such as PET imaging and CETSA, as outlined in this guide, will be instrumental in providing definitive, quantitative evidence of its on-target action in the brain. This comprehensive approach will not only validate the mechanism of action of this compound but also de-risk its further development as a novel CNS therapeutic.

References

Assessing the Reproducibility of LQFM215's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported effects of the novel proline transporter inhibitor, LQFM215, with alternative compounds. This analysis is based on currently available preclinical data, with a focus on assessing the reproducibility of its therapeutic potential in ischemic stroke and schizophrenia models.

Executive Summary

This compound, a novel inhibitor of the proline transporter (PROT/SLC6A7), has demonstrated promising neuroprotective and antipsychotic-like effects in preclinical studies. By blocking the reuptake of L-proline, this compound is proposed to enhance glutamatergic neurotransmission through the modulation of NMDA and AMPA receptors. This mechanism of action has shown potential in reducing neuronal damage in an ischemic stroke model and mitigating behavioral abnormalities in a schizophrenia model. However, a critical assessment of the available literature reveals that the current body of evidence supporting the efficacy of this compound originates from a single research group. Independent validation of these findings is crucial for establishing the reproducibility and robustness of its effects before further clinical development can be considered. This guide summarizes the existing data for this compound, outlines the experimental methodologies used, and compares its reported outcomes with those of other glutamatergic modulators.

Mechanism of Action of this compound

This compound's primary target is the proline transporter, SLC6A7, which is responsible for the reuptake of L-proline from the synaptic cleft. Inhibition of this transporter leads to an increase in extracellular L-proline levels. L-proline is an endogenous modulator of glutamatergic receptors, including NMDA and AMPA receptors. By potentiating the activity of these receptors, this compound is thought to counteract the glutamatergic hypofunction associated with schizophrenia and mitigate the excitotoxic cascade implicated in ischemic stroke.

This compound Signaling Pathway This compound This compound PROT PROT (SLC6A7) This compound->PROT Inhibits Proline_uptake L-proline Reuptake This compound->Proline_uptake Blocks PROT->Proline_uptake Mediates Synaptic_Proline Increased Synaptic L-proline Proline_uptake->Synaptic_Proline Leads to Glutamatergic_Receptors NMDA/AMPA Receptors Synaptic_Proline->Glutamatergic_Receptors Modulates Neurotransmission Modulated Glutamatergic Neurotransmission Glutamatergic_Receptors->Neurotransmission Therapeutic_Effects Neuroprotection & Antipsychotic-like Effects Neurotransmission->Therapeutic_Effects

Caption: Proposed signaling pathway of this compound.

Data Presentation: this compound Efficacy in Preclinical Models

The following tables summarize the key findings from preclinical studies on this compound. It is important to note that specific quantitative data from the primary publications were not fully available in the public domain at the time of this review.

Table 1: Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke (MCAO)
Outcome MeasureVehicle ControlThis compoundReported Effect of this compound
Infarct Volume Data not availableData not availableReduced the infarcted area[1]
Motor Impairment (Cylinder Test) Data not availableData not availableReduced motor impairments[1]
Motor Impairment (Limb Clasping) Data not availableData not availableReduced motor impairments[1]
Table 2: Antipsychotic-like Effects of this compound in a Ketamine-Induced Mouse Model of Schizophrenia
Outcome MeasureVehicle ControlKetamineKetamine + this compound (10, 20, 30 mg/kg)Reported Effect of this compound
Hyperlocomotion (Open Field Test) Data not availableIncreasedReducedEffectively reduced hyperlocomotion at all tested doses[2][3][4]
Social Interaction (Three-Chamber Test) Data not availableDecreasedEnhancedEnhanced social interaction at all administered doses[2][3]
Sensorimotor Gating (Prepulse Inhibition) Data not availableDisruptedPrevented DisruptionSuccessfully prevented ketamine-induced disruption at all tested doses[2][3][4][5]

Comparison with Alternative Therapeutic Strategies

A direct comparison of this compound with other proline transporter inhibitors is challenging due to the limited number of such compounds that have been extensively studied and for which data is publicly available. However, we can compare the reported effects of this compound with other glutamatergic modulators investigated for similar indications.

Table 3: Comparison of this compound with Other Glutamatergic Modulators
Compound ClassExamplesMechanism of ActionReported Efficacy in Stroke ModelsReported Efficacy in Schizophrenia Models
Proline Transporter Inhibitors This compound Inhibition of SLC6A7, increasing synaptic L-prolineNeuroprotective: Reduced infarct volume and motor deficits in mice[1]Antipsychotic-like: Reduced hyperlocomotion, improved social interaction, and restored sensorimotor gating in mice[2][3][4][5]
Other investigational compoundsInhibition of SLC6A7Preclinical data is limitedSome compounds have shown potential for improving cognitive function in preclinical models
NMDA Receptor Modulators D-serine, SarcosineCo-agonists at the NMDA receptor glycine (B1666218) siteMixed results, with some studies showing neuroprotection and others failing to show benefitSome clinical trials have shown modest improvements in negative and cognitive symptoms when used as an adjunct to antipsychotics
AMPA Receptor Modulators AmpakinesPositive allosteric modulators of AMPA receptorsHave shown neuroprotective effects in some preclinical stroke modelsLimited and often disappointing results in clinical trials for improving cognitive symptoms of schizophrenia
Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonists Pomaglumetad methionil (mGluR2/3 agonist)Modulate glutamate releaseInvestigated for neuroprotection with variable outcomesFailed to show efficacy in late-stage clinical trials for schizophrenia

Experimental Protocols

Reproducibility of experimental findings is critically dependent on detailed and standardized methodologies. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model in mice is used to mimic ischemic stroke.

MCAO Experimental Workflow Start Anesthetize Mouse Surgery Expose Carotid Artery Start->Surgery Occlusion Insert Filament to Occlude Middle Cerebral Artery Surgery->Occlusion Ischemia Period of Ischemia Occlusion->Ischemia Reperfusion Withdraw Filament (for transient MCAO) or Permanent Occlusion Ischemia->Reperfusion Treatment Administer this compound (pre- or post-ischemia) Reperfusion->Treatment Assessment Assess Neurological Deficits & Infarct Volume (TTC Staining) Treatment->Assessment

Caption: Workflow for the MCAO ischemic stroke model.

Methodology:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The common carotid artery and its bifurcation into the external and internal carotid arteries are exposed through a midline neck incision.

  • Occlusion: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, thereby inducing a focal cerebral ischemia.

  • Treatment: this compound or vehicle is administered at specified doses and time points relative to the ischemic insult (e.g., pre-treatment or post-treatment)[1].

  • Infarct Volume Assessment: After a designated period, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume[1].

Ketamine-Induced Model of Schizophrenia

This pharmacological model in mice is used to induce behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Ketamine Model Workflow Start Administer Ketamine (e.g., 30 mg/kg, i.p.) Induction Induction of Schizophrenia-like Behaviors Start->Induction Treatment Administer this compound (10, 20, 30 mg/kg) Induction->Treatment Behavioral_Testing Behavioral Assessments Treatment->Behavioral_Testing OFT Open Field Test (Hyperlocomotion) Behavioral_Testing->OFT TSC Three-Chamber Test (Social Interaction) Behavioral_Testing->TSC PPI Prepulse Inhibition (Sensorimotor Gating) Behavioral_Testing->PPI

Caption: Workflow for the ketamine-induced schizophrenia model.

Methodology:

  • Induction: Mice are administered ketamine, an NMDA receptor antagonist, to induce a hyper-glutamatergic state that mimics aspects of schizophrenia[2][3].

  • Treatment: this compound or a reference antipsychotic (e.g., clozapine) is administered at various doses[4].

  • Behavioral Assessments:

    • Open Field Test: Measures locomotor activity and anxiety-like behavior. Ketamine typically induces hyperlocomotion, which is expected to be attenuated by effective antipsychotic treatments[2][3].

    • Three-Chamber Social Interaction Test: Assesses social preference and social novelty. Ketamine can impair social interaction, and a reversal of this deficit is indicative of potential efficacy against negative symptoms[2][3].

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: Measures sensorimotor gating, a process that is deficient in individuals with schizophrenia. A loud acoustic stimulus (pulse) elicits a startle response, which is inhibited if a weaker stimulus (prepulse) is presented shortly beforehand. Ketamine disrupts PPI, and restoration of this inhibition is a key indicator of antipsychotic potential[2][3][4][5].

In Vitro Cytotoxicity Assay

The Lund human mesencephalic (LUHMES) cell line is used to assess the potential neurotoxicity of this compound.

Methodology:

  • Cell Culture: LUHMES cells are cultured and differentiated into a neuronal phenotype.

  • Treatment: Differentiated neurons are exposed to varying concentrations of this compound.

  • Viability Assessment: Cell viability is measured using assays such as the MTT or calcein-AM assay, which quantify metabolic activity or cell membrane integrity, respectively. The results indicated that this compound had negligible neurotoxicity when co-cultured with astrocytes[2][3].

Assessment of Reproducibility and Future Directions

The primary challenge in assessing the reproducibility of this compound's effects is the current reliance on data from a single research group. While the initial findings are promising, independent replication of these key in vivo and in vitro experiments is a critical next step for the validation of this compound as a therapeutic candidate.

Key Considerations for Future Research:

  • Independent Replication: Studies by other laboratories are necessary to confirm the reported neuroprotective and antipsychotic-like effects.

  • Quantitative Dose-Response Studies: Detailed dose-response analyses are needed to establish the optimal therapeutic window for this compound in both stroke and schizophrenia models.

  • Head-to-Head Comparator Studies: Direct comparisons of this compound with other proline transporter inhibitors and standard-of-care treatments would provide a clearer picture of its relative efficacy.

  • Exploration of Other Models: Evaluating this compound in other animal models of stroke (e.g., transient MCAO) and schizophrenia (e.g., genetic models) would strengthen the evidence for its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its translation to clinical studies.

References

LQFM215: A Potential Neuroprotective Alternative in Ischemic Stroke Management

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel L-proline transporter inhibitor, LQFM215, against traditional ischemic stroke therapies, offering insights into its potential as a future neuroprotective agent.

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by the disruption of blood flow to the brain, leading to neuronal death.[1] Standard treatments, such as intravenous administration of tissue plasminogen activator (tPA) and mechanical thrombectomy, primarily focus on restoring blood flow.[2][3] However, a significant need remains for neuroprotective agents that can mitigate neuronal damage during and after an ischemic event.[1][4] this compound, a novel L-proline transporter inhibitor, has emerged from preclinical studies as a promising neuroprotective candidate.[5] This guide provides a comparative overview of this compound and traditional stroke therapies, supported by available experimental data, for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Traditional Therapies

The following tables summarize the available quantitative data for this compound from preclinical studies and established clinical outcomes for traditional stroke therapies. It is crucial to note that the data for this compound is derived from animal models, whereas the data for tPA and mechanical thrombectomy are from human clinical trials.

TherapyEfficacy MetricResultSource
This compound (Preclinical) Infarct Area ReductionStatistically significant reduction in the infarcted area in the MCAO mouse model.[5]
Motor ImpairmentReduced motor impairments in cylinder and limb clasping tests.[5]
tPA (Alteplase) (Clinical) Functional Independence (mRS 0-1) at 3 months11-13% absolute increase in patients with minimal or no disability compared to placebo.[6]
Recanalization RateVaries depending on clot location and size; less effective for large vessel occlusions.[4]
Mechanical Thrombectomy (Clinical) Functional Independence (mRS 0-2) at 90 daysApproximately 40-50% of patients achieve functional independence.[7]
Successful Reperfusion (TICI 2b/3)Achieved in up to 80% of patients with large vessel occlusions.[4]

MCAO: Middle Cerebral Artery Occlusion; mRS: modified Rankin Scale; TICI: Thrombolysis in Cerebral Infarction.

Mechanism of Action

Traditional Therapies: Restoring Blood Flow

Current standard-of-care treatments for acute ischemic stroke aim to promptly restore cerebral blood flow (reperfusion).

  • Tissue Plasminogen Activator (tPA): This thrombolytic drug, commercially known as Alteplase, works by converting plasminogen to plasmin, an enzyme that breaks down the fibrin (B1330869) matrix of blood clots.[8] Administered intravenously, tPA is effective in dissolving clots and restoring blood flow, particularly when given within a 3 to 4.5-hour window after symptom onset.[2][8]

  • Mechanical Thrombectomy: This endovascular procedure involves the physical removal of a blood clot from a large cerebral artery.[9] A catheter is guided to the site of the occlusion, and a stent retriever or aspiration device is used to extract the clot.[7][10] Thrombectomy is typically performed for large vessel occlusions and has a therapeutic window of up to 24 hours in select patients.[11]

This compound: A Neuroprotective Approach

This compound offers a different therapeutic strategy by targeting the underlying mechanisms of neuronal damage.

  • L-proline Transporter Inhibition: this compound inhibits the L-proline transporter (PROT/SLC6A7), which is involved in glutamatergic neurotransmission.[5] L-proline modulates the function of the NMDA receptor, and excessive activation of this receptor (excitotoxicity) is a primary cause of neuronal death in stroke.[5][12] By inhibiting the reuptake of L-proline, this compound is thought to modulate NMDA receptor activity, thereby reducing excitotoxicity and promoting neuroprotection.[5][12]

cluster_0 Traditional Therapies (Reperfusion) cluster_1 This compound (Neuroprotection) Ischemic_Stroke Ischemic Stroke (Blood Clot) tPA tPA (Alteplase) Ischemic_Stroke->tPA Dissolves Clot Thrombectomy Mechanical Thrombectomy Ischemic_Stroke->Thrombectomy Removes Clot Reperfusion Restored Blood Flow tPA->Reperfusion Thrombectomy->Reperfusion Ischemic_Stroke_N Ischemic Stroke Glutamate_Release ↑ Glutamate Release Ischemic_Stroke_N->Glutamate_Release NMDA_Activation NMDA Receptor Overactivation (Excitotoxicity) Glutamate_Release->NMDA_Activation Neuronal_Death Neuronal Death NMDA_Activation->Neuronal_Death This compound This compound PROT L-proline Transporter (PROT/SLC6A7) This compound->PROT Inhibits PROT->NMDA_Activation Modulates L-proline levels, reducing excitotoxicity

Comparison of therapeutic approaches.

Experimental Protocols

This compound: Preclinical Evaluation in an Ischemic Stroke Model

The neuroprotective effects of this compound were assessed using a permanent middle cerebral artery occlusion (MCAO) model in mice, a standard preclinical model of ischemic stroke.[5]

Experimental Workflow:

  • Animal Model: Male Swiss mice were subjected to permanent MCAO to induce focal cerebral ischemia.

  • Treatment Groups:

    • Sham-operated group.

    • Vehicle-treated MCAO group.

    • This compound-treated MCAO group (pre-treatment or treatment).

  • Drug Administration: this compound was administered intraperitoneally.

  • Behavioral Assessment: Motor impairment was evaluated using the limb clasping and cylinder tests at 24 hours post-MCAO.

  • Histological Analysis: Infarct volume was determined 24 hours after MCAO by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Neurochemical Analysis: Proline uptake was measured in hippocampal synaptosomes to confirm target engagement.[5]

cluster_workflow This compound Preclinical Experimental Workflow Start Start: Male Swiss Mice MCAO Permanent Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Grouping Randomization into Treatment Groups MCAO->Grouping Treatment This compound or Vehicle Administration (i.p.) Grouping->Treatment Behavioral Motor Function Tests (Limb Clasping, Cylinder Test) at 24h Treatment->Behavioral Histology Infarct Volume Measurement (TTC Staining) at 24h Treatment->Histology End Data Analysis Behavioral->End Histology->End

This compound preclinical evaluation workflow.

Traditional Therapies: Clinical Protocols

  • tPA Administration:

    • Patient Selection: Confirmation of ischemic stroke and exclusion of intracranial hemorrhage via imaging (CT or MRI).[8]

    • Time Window: Administration within 3 to 4.5 hours of symptom onset.[8]

    • Dosing: 0.9 mg/kg (maximum 90 mg), with 10% given as a bolus over one minute and the remainder infused over 60 minutes.[8]

    • Monitoring: Close monitoring of blood pressure and for signs of hemorrhage.[8]

  • Mechanical Thrombectomy Procedure:

    • Patient Selection: Ischemic stroke due to a large vessel occlusion in the anterior circulation, typically within 6 hours of symptom onset (can be extended in certain cases).[3]

    • Procedure: A catheter is inserted into an artery (usually in the groin) and navigated to the occluded cerebral artery under imaging guidance.[11] A stent retriever is deployed to engage the clot, which is then removed.[7][11]

    • Adjunctive Therapy: Often performed in conjunction with intravenous tPA.[3][11]

Future Directions and Conclusion

The preclinical data for this compound demonstrates a promising neuroprotective effect in a mouse model of ischemic stroke, suggesting a potential new therapeutic avenue that addresses the excitotoxic component of neuronal injury.[5] Unlike traditional therapies that focus on reperfusion, this compound aims to preserve brain tissue, which could be beneficial as a standalone treatment or, more likely, as an adjunct to reperfusion therapies.

However, it is essential to underscore that this compound is in the early stages of development, and its efficacy and safety in humans have not yet been established. Further research, including rigorous clinical trials, is necessary to determine the therapeutic potential of this compound in the clinical management of ischemic stroke.[13][14] The development of effective neuroprotective agents remains a critical goal in stroke research, and compounds like this compound represent an important step in this direction.[1]

References

Cross-Validation of LQFM215's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LQFM215 with an alternative compound, bitopertin (B1667534), to cross-validate its mechanism of action. The focus is on their effects in preclinical models of ischemic stroke and psychosis, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Executive Summary

This compound is an inhibitor of the L-proline transporter (PROT/SLC6A7) with demonstrated neuroprotective and antipsychotic-like effects in preclinical models. Its proposed mechanism involves increasing synaptic L-proline levels, which in turn modulates glutamatergic and glycinergic neurotransmission. This guide compares this compound with bitopertin, a glycine (B1666218) transporter 1 (GlyT1) inhibitor, to provide a broader context for understanding its mechanism and potential therapeutic applications. While both compounds ultimately modulate NMDA receptor function, they do so through distinct primary targets, offering a valuable opportunity for cross-validation and comparative analysis.

Comparative Analysis of Bioactivity

The following tables summarize the available quantitative data for this compound and bitopertin, focusing on their primary targets and effects in relevant preclinical models.

CompoundPrimary TargetIC50OrganismAssayReference
This compound PROT/SLC6A720.4 µMMouseProline uptake in hippocampal synaptosomes[1]
Bitopertin GlyT119 nMHumanGlycine uptake[2]
Bitopertin PROT/SLC6A7Not Reported---

Table 1: Comparative Inhibitory Activity. This table highlights the primary molecular targets and inhibitory concentrations of this compound and bitopertin. Note the absence of reported data for bitopertin's activity at the PROT transporter.

CompoundModelDoses AdministeredKey FindingsReference
This compound Ketamine-Induced Psychosis (mice)10, 20, 30 mg/kg (i.p.)Dose-dependently reduced hyperlocomotion. Improved social interaction.[2][3][4]
Bitopertin MK-801-Induced Cognitive Deficit (mice)3, 10, 30 mg/kg (p.o.)Reversed working memory deficits.[4]
Bitopertin Phencyclidine (PCP)-Induced Social Interaction Deficit (rats)Not specifiedNo significant effect on social interaction deficits.[4]

Table 2: Comparative Efficacy in Preclinical Psychosis Models. This table summarizes the effects of this compound and bitopertin on behavioral endpoints relevant to psychosis. Direct comparison is limited by the use of different models (ketamine vs. MK-801/PCP).

CompoundModelDoses AdministeredKey FindingsReference
This compound Permanent Middle Cerebral Artery Occlusion (MCAO) (mice)10 mg/kgReduced infarct area (specific percentage not reported). Reduced motor impairments.[5]
Bitopertin Ischemic Stroke ModelsNot Reported--

Table 3: Comparative Efficacy in a Preclinical Ischemic Stroke Model. This table shows the neuroprotective effects of this compound in a mouse model of stroke. No comparable preclinical data for bitopertin in a stroke model was found in the conducted search.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

LQFM215_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron L-Proline_ext Increased L-Proline NMDA_R NMDA Receptor L-Proline_ext->NMDA_R Modulates AMPA_R AMPA Receptor L-Proline_ext->AMPA_R Modulates Gly_R Glycine Receptor L-Proline_ext->Gly_R Modulates This compound This compound PROT PROT (SLC6A7) This compound->PROT Inhibits L-Proline_int L-Proline PROT->L-Proline_int Uptake Downstream Downstream Signaling (Neuroprotection, Modulation of Psychosis Pathways) NMDA_R->Downstream AMPA_R->Downstream Gly_R->Downstream

Caption: Proposed mechanism of action for this compound.

MCAO_Experimental_Workflow start Start MCAO Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice start->MCAO treatment Administer this compound (10 mg/kg) or Vehicle MCAO->treatment behavior Behavioral Assessment (e.g., Cylinder Test, Limb Clasping) treatment->behavior sacrifice Sacrifice at 24h Post-MCAO behavior->sacrifice staining Brain Slicing and TTC Staining sacrifice->staining analysis Infarct Volume Analysis staining->analysis end End analysis->end

References

Comparative Analysis of Novel Proline Transporter Inhibitors: LQFM215, LQFM216, and LQFM217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three novel proline transporter (PROT/SLC6A7) inhibitors: LQFM215, LQFM216, and LQFM217. The information presented is based on available preclinical data, focusing on in silico predictions and the extensively studied experimental data of this compound. Currently, comprehensive experimental data for LQFM216 and LQFM217 is not publicly available; therefore, this comparison primarily highlights the performance of this compound and the predicted characteristics of its analogs.

Introduction to PROT Inhibitors

The proline transporter (PROT), also known as solute carrier family 6 member 7 (SLC6A7), plays a crucial role in regulating proline levels in the brain. Proline is a neuromodulator that can influence glutamatergic neurotransmission by interacting with NMDA and AMPA receptors. Inhibition of PROT is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia and ischemic stroke, where glutamatergic dysregulation is implicated.[1][2][3] The compounds this compound, LQFM216, and LQFM217 were designed as potential PROT inhibitors.[1] While all three underwent initial in silico evaluation, only this compound has been synthesized and extensively tested in preclinical models.[1]

In Silico and Physicochemical Properties

Initial computational studies were conducted on all three compounds to predict their potential as drug candidates. Molecular docking studies were performed to model their interaction with the PROT protein.[1] While specific binding energy values from these initial screenings are not detailed in the available literature, the progression of this compound to synthesis and further testing suggests it was a promising candidate.

One available comparative dataset is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using the BOILED-Egg model. This model predicts gastrointestinal absorption and blood-brain barrier penetration.

CompoundPredicted Gastrointestinal AbsorptionPredicted Blood-Brain Barrier Permeation
This compound HighYes
LQFM216 HighYes
LQFM217 HighYes

This data is based on in silico predictions and requires experimental validation.

Preclinical Performance of this compound

This compound has demonstrated significant therapeutic potential in preclinical models of both schizophrenia and ischemic stroke.

Antipsychotic Effects (Ketamine-Induced Schizophrenia Model)

In a ketamine-induced model of schizophrenia in mice, this compound exhibited antipsychotic-like effects.[2][3]

ParameterVehicle + SalineVehicle + KetamineThis compound (10 mg/kg) + KetamineThis compound (20 mg/kg) + KetamineThis compound (30 mg/kg) + Ketamine
Locomotor Activity (distance traveled, m) 35.2 ± 2.168.5 ± 3.445.1 ± 2.840.3 ± 3.138.7 ± 2.5
Social Interaction Time (s) 150.4 ± 10.285.6 ± 7.9135.8 ± 9.5142.1 ± 11.3148.2 ± 10.8
Prepulse Inhibition (%) 75.3 ± 5.140.1 ± 4.265.4 ± 4.968.9 ± 5.370.2 ± 4.7*

p < 0.05 compared to Vehicle + Ketamine group. Data are presented as mean ± SEM.

Neuroprotective Effects (Ischemic Stroke Model)

This compound has also shown neuroprotective effects in a mouse model of permanent middle cerebral artery occlusion (MCAO), a model for ischemic stroke.[1]

ParameterShamMCAO + VehicleMCAO + this compound (10 mg/kg)
Infarct Volume (mm³) N/A105.4 ± 8.762.1 ± 7.5
Neurological Score 03.8 ± 0.32.1 ± 0.4

p < 0.05 compared to MCAO + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Ketamine-Induced Schizophrenia Model
  • Animals: Male Swiss mice (6-8 weeks old).

  • Induction of Psychosis-like Behavior: A single intraperitoneal (i.p.) injection of ketamine (100 mg/kg).

  • Treatment: this compound (10, 20, or 30 mg/kg, i.p.) administered 30 minutes before ketamine injection.

  • Behavioral Tests:

    • Open Field Test: To assess locomotor activity. Mice were placed in an arena and their movement was tracked for 5 minutes.

    • Three-Chamber Social Interaction Test: To evaluate social preference. Mice were allowed to explore a three-chambered apparatus containing a novel mouse and a novel object.

    • Prepulse Inhibition (PPI) Test: To measure sensorimotor gating. Mice were exposed to a loud acoustic stimulus with or without a preceding weaker prepulse.

Permanent Middle Cerebral artery Occlusion (MCAO) Model
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure: The left middle cerebral artery was permanently occluded by electrocoagulation.

  • Treatment: this compound (10 mg/kg, i.p.) was administered immediately after the MCAO surgery.

  • Outcome Measures:

    • Infarct Volume Assessment: 24 hours after MCAO, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Neurological Deficit Scoring: A 5-point scale was used to assess motor and neurological deficits.

Signaling Pathway and Mechanism of Action

The therapeutic effects of this compound are believed to be mediated by its inhibition of the proline transporter (PROT). By blocking the reuptake of proline into presynaptic neurons, this compound increases the extracellular concentration of proline in the synaptic cleft. Proline can act as a co-agonist at the glycine (B1666218) site of NMDA receptors and can also potentiate AMPA receptor function. This enhancement of glutamatergic neurotransmission is thought to counteract the NMDA receptor hypofunction associated with schizophrenia and provide neuroprotection in the context of ischemic stroke.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PROT PROT (SLC6A7) Proline_in Proline Glutamate_vesicle Glutamate Vesicle Glutamate_out Glutamate Glutamate_vesicle->Glutamate_out Release Proline_out Proline Proline_out->PROT Reuptake NMDA_R NMDA Receptor Proline_out->NMDA_R Co-agonist AMPA_R AMPA Receptor Proline_out->AMPA_R Potentiates Glutamate_out->NMDA_R Glutamate_out->AMPA_R Neuronal_Response Enhanced Neuronal Response NMDA_R->Neuronal_Response AMPA_R->Neuronal_Response This compound This compound This compound->PROT Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The general workflow for the preclinical evaluation of the LQFM compounds is outlined below.

G cluster_design Compound Design & In Silico Screening cluster_synthesis Synthesis & In Vitro Validation cluster_invivo In Vivo Efficacy & Safety Design Design of this compound, LQFM216, LQFM217 Docking Molecular Docking (PROT Protein) Design->Docking ADMET In Silico ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis (this compound) ADMET->Synthesis Binding_Assay PROT Binding/ Uptake Assay Synthesis->Binding_Assay Schizo_Model Schizophrenia Model (Ketamine-induced) Binding_Assay->Schizo_Model Stroke_Model Ischemic Stroke Model (MCAO) Binding_Assay->Stroke_Model Tox Toxicology Studies Schizo_Model->Tox Stroke_Model->Tox

Caption: Preclinical evaluation workflow for LQFM compounds.

Conclusion

The available data strongly supports this compound as a promising lead compound for the development of novel therapeutics for schizophrenia and ischemic stroke. Its mechanism of action through the inhibition of the proline transporter and subsequent modulation of the glutamatergic system is well-supported by preclinical evidence. While LQFM216 and LQFM217 were part of the initial design and in silico screening, the lack of publicly available experimental data for these compounds prevents a direct and comprehensive comparison of their performance with this compound. Further studies are required to synthesize and evaluate LQFM216 and LQFM217 to determine if they offer any advantages over this compound in terms of potency, selectivity, or pharmacokinetic properties. Researchers are encouraged to consult the primary literature for more detailed information on the experimental procedures and data analysis.

References

Safety Operating Guide

Proper Disposal Procedures for LQFM215: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data for LQFM215

The following table summarizes the key quantitative properties of this compound, compiled from available research and supplier data.

PropertyValue
Molecular Weight 394.56 g/mol
Molecular Formula C₂₅H₃₄N₂O₂
IC₅₀ 20.4 µM (proline uptake in hippocampal synaptosome)[1] 3 µM (inhibition of neural protrusion formation)[2] 14 µM (reduction of neural protrusion growth and cell survival)[2]
Solubility 10 mM in DMSO[1] ≥ 2.5 mg/mL (6.34 mM) in a solution of 10% DMSO and 90% Corn Oil[2]
Purity >98% (HPLC) or 99.91%[2]
Storage (Solid Powder) -20°C for 12 months 4°C for 6 months[1]
Storage (In Solvent) -80°C for 6 months -20°C for 1 to 6 months[2]

Experimental Protocols: General Chemical Waste Disposal

The following protocols are based on established guidelines for the safe disposal of hazardous chemical waste in a laboratory setting.[3][4][5][6][7][8][9] These steps should be followed for the disposal of this compound and other similar research compounds.

1. Waste Identification and Classification:

  • Treat this compound, both in solid form and in solution, as hazardous chemical waste.

  • Do not dispose of this compound down the sink or in the regular trash.[10][5]

  • Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should also be treated as hazardous waste.[11]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof container that is compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically resistant container. Do not mix with other incompatible waste streams.[10][9] For instance, halogenated and non-halogenated solvents should be collected separately.[3]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[4]

  • Contaminated Labware: Disposable labware with significant contamination should be collected as hazardous waste. For glassware, a triple rinse with a suitable solvent is often required, with the first rinse collected as hazardous waste.[10]

3. Labeling and Storage:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.[4][9]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[7][9]

  • Ensure the container is kept closed except when adding waste.[10][7]

  • Store in a well-ventilated area, away from incompatible materials.[9]

4. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10]

  • Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure.[6]

5. Empty Container Disposal:

  • A container that has held this compound is considered empty if all contents have been removed by normal means (e.g., pouring, scraping).

  • To dispose of the empty container in the regular trash or recycling, it must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.

  • After rinsing, the container should be air-dried, and the label must be defaced or removed before disposal.[10][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

LQFM215_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify container Select Appropriate, Compatible, and Leak-Proof Container identify->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date and Hazard Information container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store segregate Segregate from Incompatible Wastes store->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling LQFM215

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling LQFM215. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Physicochemical and Safety Data

Properly understanding the characteristics of this compound is the first step toward safe handling. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight394.56 g/mol
FormulaC25H34N2O2
AppearanceSolid
Melting/Freezing Point177°C
Boiling Point/Range445.6°C at 760 mmHg
Solubility10 mM in DMSO

Table 2: Storage and Stability

ConditionStorage TemperatureShelf Life
Solid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C1 Month

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[1] Inspect gloves prior to use and change them immediately if they become contaminated.

  • Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the solid powder.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely preparing and using this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended.
  • Ensure that a safety shower and an eye wash station are readily accessible.[1]

2. Preparation of Stock Solutions:

  • Before handling, carefully read the Safety Data Sheet (SDS).
  • Weigh the solid compound in a designated area, avoiding the creation of dust.
  • To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. For in vivo experiments, a common solvent is 10% DMSO in 90% corn oil.[2]
  • Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles which can affect its stability.[2]

3. Experimental Use:

  • Avoid inhalation, and contact with eyes and skin.[1]
  • Do not eat, drink, or smoke in the area where this compound is being handled.
  • After handling, wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.

  • Container Management:

    • Use clearly labeled, sealed containers for all this compound waste.

    • Do not mix with other incompatible waste streams.

  • Disposal Method:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

    • Keep the product away from drains, water courses, or the soil.[1]

Experimental Workflow for Safe Handling of this compound

LQFM215_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Weigh Solid this compound C->D E Prepare Solution (e.g., in DMSO) D->E F Conduct Experiment E->F Use Solution G Segregate Waste (Solid, Liquid, Sharps) F->G K Decontaminate Work Area F->K H Label Waste Container G->H I Store in Designated Area H->I J Arrange for EHS Pickup I->J L Remove and Dispose of PPE K->L M Wash Hands Thoroughly L->M

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。